Product packaging for 3-Amino-2-chlorobenzylamine(Cat. No.:)

3-Amino-2-chlorobenzylamine

Cat. No.: B15328617
M. Wt: 156.61 g/mol
InChI Key: BVSVIAUGTPTXSY-UHFFFAOYSA-N
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Description

3-Amino-2-chlorobenzylamine is a high-purity chemical intermediate of interest in pharmaceutical and organic synthesis research. This compound features both a primary amine and a chlorinated aryl ring, making it a versatile building block for constructing more complex molecular architectures. As a multi-functionalized benzylamine, its primary research value lies in its potential use as a precursor in medicinal chemistry. While specific published studies on this exact compound are limited, analogous chlorobenzylamine derivatives are well-established intermediates in the synthesis of various pharmacologically active molecules. Handling and Storage: This compound should be stored in a cool, dry place, protected from light. As with many amines, it is likely air-sensitive and may benefit from storage under an inert atmosphere. Note: The specific CAS Number, detailed physicochemical properties, and handling SDS for this compound should be confirmed with the supplier prior to purchase. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2 B15328617 3-Amino-2-chlorobenzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

3-(aminomethyl)-2-chloroaniline

InChI

InChI=1S/C7H9ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4,9-10H2

InChI Key

BVSVIAUGTPTXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)CN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-chlorobenzylamine: A review of available data and properties of related isomers.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzylamine and its substituted derivatives are a significant class of organic compounds utilized as building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their biological activity is of considerable interest to researchers in drug discovery. This document aims to provide a technical overview of the chemical properties of 3-Amino-2-chlorobenzylamine. Due to the limited availability of specific data for this compound, this guide focuses on the known properties of its structural isomers, 2-chlorobenzylamine and 3-chlorobenzylamine, to provide a comparative and inferred understanding.

Physicochemical Properties

The physicochemical properties of benzylamines are influenced by the nature and position of substituents on the benzene ring. The following tables summarize the available data for 2-chlorobenzylamine, 3-chlorobenzylamine, and the parent compound, benzylamine. These values provide an estimate of the expected properties for this compound.

Table 1: General and Physical Properties of Benzylamine and its Chloro- Isomers

Property2-Chlorobenzylamine3-ChlorobenzylamineBenzylamine
Molecular Formula C₇H₈ClNC₇H₈ClNC₇H₉N
Molecular Weight 141.60 g/mol 141.60 g/mol 107.15 g/mol [1]
Appearance Colorless liquid with a slight amine odorLiquidColorless to light yellow liquid with a strong ammonia odor
Boiling Point 103-104 °C at 11 mmHg110-112 °C at 17 mmHg185 °C[1]
Density 1.173 g/mL at 25 °C1.159 g/mL at 25 °C0.981 g/cm³[1]
Refractive Index n20/D 1.562n20/D 1.559-
Solubility Somewhat soluble in water-Moderately soluble in water, highly miscible with organic solvents[1]

Table 2: Safety and Hazard Information

Hazard Information2-Chlorobenzylamine3-ChlorobenzylamineBenzylamine
GHS Pictograms Corrosive, IrritantGHS05 (Corrosion)[2]-
Signal Word -Danger[2]-
Hazard Statements Causes severe skin burns and eye damageH314: Causes severe skin burns and eye damage[2]Highly irritating to skin and mucous membranes
Flash Point -98 °C (closed cup)[2]-

Reactivity and Synthesis

Benzylamines are typically basic and react with acids to form salts. The amino group acts as a nucleophile. The reactivity of the aromatic ring is influenced by the electron-withdrawing or -donating nature of its substituents.

General Reactivity

Substituted benzylamines are known to undergo various reactions, including:

  • N-Alkylation: The benzyl group can be removed by hydrogenolysis after N-alkylation, making benzylamine a useful masked source of ammonia.

  • Acylation: Reaction with acylating agents, such as acetyl chloride, forms the corresponding N-benzylacetamide.

  • Reductive Amination: 3-Chlorobenzylamine is used in dihydroquinolone synthesis through reductive amination.

Hypothetical Synthesis of this compound

While a specific, experimentally validated protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common approach for synthesizing substituted benzylamines involves the reduction of a corresponding benzonitrile or the reductive amination of a benzaldehyde.

A potential synthetic pathway could start from 2-chloro-3-nitrobenzoic acid, which can be converted to the corresponding amide, then reduced to the amine, and finally, the amide can be reduced to the benzylamine.

Hypothetical Synthesis of this compound A 2-Chloro-3-nitrobenzoic acid B 2-Chloro-3-nitrobenzamide A->B 1. SOCl₂ 2. NH₃ C 2-Chloro-3-aminobenzamide B->C Reduction (e.g., Fe/HCl) D This compound C->D Reduction (e.g., LiAlH₄)

Caption: A possible synthetic route to this compound.

Biological Activity and Applications

The biological activity of benzylamine derivatives is an active area of research. Substituted benzylamines have shown potential as:

  • Antifungal and Antibacterial Agents: Certain benzylamine derivatives exhibit antifungal and antibacterial properties.[1]

  • Enzyme Inhibitors: Dihydroquinolines with aminoalkyl side chains, synthesized from benzylamines, have been identified as potent inhibitors of n-NOS.

  • Pharmaceutical Intermediates: Benzylamine is a crucial intermediate in the production of various active pharmaceutical ingredients.[1]

Given the lack of specific studies on this compound, its biological profile remains uncharacterized. However, based on the activities of related compounds, it could be a candidate for screening in various biological assays.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the reviewed literature. Researchers would need to develop and optimize these protocols based on general methods for substituted benzylamines. A general procedure for a related synthesis, the Gabriel synthesis of benzylamine, can be found in the literature and may serve as a starting point for developing a custom synthesis.[3]

Signaling Pathways and Experimental Workflows

Information regarding signaling pathways modulated by this compound is not available. Consequently, no diagrams for signaling pathways or specific experimental workflows can be provided at this time.

The following diagram illustrates a general workflow for the synthesis and characterization of a novel substituted benzylamine, which would be applicable to the study of this compound.

General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation A Starting Materials B Reaction A->B C Workup and Purification B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E Purity Assessment (HPLC, GC) D->E F In vitro Assays E->F G In vivo Studies F->G

Caption: A generalized workflow for the synthesis and evaluation of a novel benzylamine derivative.

Conclusion

While a detailed technical guide on this compound cannot be fully realized due to the absence of specific experimental data, this document provides a foundational understanding by summarizing the known properties of its close structural isomers and the parent benzylamine compound. The provided data tables and the hypothetical synthetic pathway offer a valuable resource for researchers interested in the synthesis and characterization of this and other novel substituted benzylamines. Further experimental investigation is required to elucidate the specific chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 3-Amino-2-chlorobenzylamine, a valuable building block in medicinal chemistry and drug development. The following sections detail two primary synthesis routes, supported by experimental data from analogous transformations, and include mandatory visualizations and structured data presentations to facilitate understanding and replication.

Introduction

This compound is a substituted benzylamine derivative with potential applications as an intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. Its structure, featuring a chloro, an amino, and an aminomethyl group on the benzene ring, offers multiple points for further chemical modification. This guide explores two logical and scientifically sound pathways for its synthesis, starting from commercially available precursors.

Pathway 1: Two-Step Synthesis from 2-Chloro-3-nitrobenzaldehyde

This pathway involves a two-step sequence starting from 2-chloro-3-nitrobenzaldehyde: first, the selective reduction of the nitro group to an amine, followed by the reductive amination of the aldehyde functionality.

Step 1: Selective Reduction of 2-Chloro-3-nitrobenzaldehyde

The initial step focuses on the chemoselective reduction of the nitro group to an amino group, leaving the aldehyde group intact. While various reagents can achieve this, a common and effective method involves the use of a metal in acidic media, such as iron in the presence of hydrochloric acid.

Experimental Protocol (Analogous Reaction):

A general procedure for the selective reduction of a nitro group in the presence of an aldehyde using iron and acid is as follows:

  • To a stirred solution of the nitrobenzaldehyde in a mixture of ethanol and water, add iron powder.

  • Heat the mixture to reflux.

  • Add concentrated hydrochloric acid dropwise over a period of time.

  • After the addition is complete, continue refluxing and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aminobenzaldehyde.

Quantitative Data (Illustrative):

ParameterValue
Starting Material2-Chloro-3-nitrobenzaldehyde
ReagentsIron powder, Hydrochloric acid
SolventEthanol/Water
Reaction TemperatureReflux
Typical Yield80-95% (based on analogous reductions)
PurityHigh, requires purification by crystallization or chromatography
Step 2: Reductive Amination of 2-Chloro-3-aminobenzaldehyde

The resulting 2-chloro-3-aminobenzaldehyde can then be converted to the final product via reductive amination. This reaction involves the formation of an imine with ammonia, which is then reduced in situ to the corresponding benzylamine.

Experimental Protocol (General):

  • Dissolve the 2-chloro-3-aminobenzaldehyde in a suitable solvent (e.g., methanol) saturated with ammonia.

  • Add a reducing agent, such as sodium borohydride or catalytic hydrogenation with a Nickel or Palladium catalyst.

  • For catalytic hydrogenation, charge the solution into a high-pressure autoclave with a catalyst (e.g., Raney Nickel).

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Quantitative Data (Illustrative):

ParameterValue
Starting Material2-Chloro-3-aminobenzaldehyde
ReagentsAmmonia, Hydrogen, Raney Nickel (catalyst)
SolventMethanol
Hydrogen Pressure40-80 bar
Reaction Temperature50-100 °C
Typical Yield70-90% (based on analogous reductive aminations)
PurityRequires purification

Pathway 1 Visualization

Synthesis_Pathway_1 Start 2-Chloro-3-nitrobenzaldehyde Intermediate 2-Chloro-3-aminobenzaldehyde Start->Intermediate Fe / HCl Ethanol/Water, Reflux End This compound Intermediate->End 1. NH3 2. H2, Raney Ni Methanol

Pathway 1: Two-step synthesis from 2-chloro-3-nitrobenzaldehyde.

Pathway 2: One-Pot Reduction from 2-Chloro-3-nitrobenzonitrile

This alternative pathway involves the simultaneous reduction of both the nitro and the nitrile functionalities of 2-chloro-3-nitrobenzonitrile in a single step, offering a more atom-economical route. Catalytic hydrogenation is the most common method for this transformation.

Catalytic Hydrogenation of 2-Chloro-3-nitrobenzonitrile

The direct conversion of 2-chloro-3-nitrobenzonitrile to this compound can be achieved using a strong reducing agent or, more commonly, through catalytic hydrogenation under pressure. Raney Nickel is a frequently used catalyst for the reduction of both nitro and nitrile groups.

Experimental Protocol (Analogous Reaction):

  • Charge a high-pressure autoclave with 2-chloro-3-nitrobenzonitrile, a suitable solvent (e.g., methanol or dioxane), and a Raney Nickel catalyst (slurry in water or ethanol).

  • Seal the autoclave and purge it with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by observing the drop in hydrogen pressure.

  • Once the hydrogen uptake is complete, cool the reactor and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation or column chromatography.

Quantitative Data (Illustrative):

ParameterValue
Starting Material2-Chloro-3-nitrobenzonitrile
ReagentsHydrogen, Raney Nickel (catalyst)
SolventMethanol or Dioxane
Hydrogen Pressure50-100 bar
Reaction Temperature60-120 °C
Typical YieldVariable, potential for side products
PurityRequires significant purification

Potential Side Products:

A critical consideration for this pathway is the potential for the formation of 2-amino-3-chlorobenzamide as a side product. This can occur through the intramolecular transfer of oxygen from the nitro group to the nitrile group during the reduction process, a phenomenon observed in the hydrogenation of ortho-nitrobenzonitriles.[1] The choice of solvent and reaction conditions can influence the selectivity of the reaction.

Pathway 2 Visualization

Synthesis_Pathway_2 Start 2-Chloro-3-nitrobenzonitrile End This compound Start->End H2, Raney Ni Methanol or Dioxane SideProduct 2-Amino-3-chlorobenzamide Start->SideProduct Side Reaction

Pathway 2: One-pot reduction with a potential side product.

Experimental Workflow Visualization

The general workflow for carrying out these synthesis pathways, from reaction setup to product purification, can be visualized as follows:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Reaction Setup (Reactants, Solvent, Catalyst) Execution Reaction Execution (Heating, Stirring, Pressure) Setup->Execution Monitoring Reaction Monitoring (TLC, H2 uptake) Execution->Monitoring Quenching Reaction Quenching Monitoring->Quenching Filtration Catalyst Filtration Quenching->Filtration Extraction Product Extraction Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

A general experimental workflow for synthesis and purification.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway 1, a two-step process, offers greater control and potentially higher purity of the final product by avoiding the formation of the benzamide side product. Pathway 2, a one-pot reduction, is more atom-economical but may require careful optimization of reaction conditions to minimize the formation of 2-amino-3-chlorobenzamide. The choice of pathway will depend on the specific requirements of the research or development project, including scale, desired purity, and available equipment. The provided experimental protocols, adapted from analogous reactions, serve as a strong starting point for the successful synthesis of this compound.

References

Technical Guide: Physical Characteristics of Benzylamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the inquiry regarding the physical characteristics of 3-Amino-2-chlorobenzylamine. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no publicly available data on the physical properties, experimental protocols, or biological pathways associated with This compound . This suggests that the compound may be novel, not yet synthesized, or not extensively characterized.

In the absence of data for the requested compound, this guide provides a summary of the physical characteristics of two closely related structural isomers: 2-Chlorobenzylamine and 3-Chlorobenzylamine . This information is presented for reference and comparative purposes. It is crucial to note that these are distinct chemical entities, and their properties should not be directly extrapolated to this compound.

Physical Properties of Chlorobenzylamine Isomers

The following table summarizes the known physical and chemical properties of 2-Chlorobenzylamine and 3-Chlorobenzylamine, which are commercially available and have been characterized.

Property2-Chlorobenzylamine3-Chlorobenzylamine
Molecular Formula C₇H₈ClN[1]C₇H₈ClN
Molecular Weight 141.60 g/mol [1]141.60 g/mol
CAS Number 89-97-4[1]4152-90-3
Appearance Colorless to pale yellow liquid[2]Light yellow liquid[3][4]
Odor Faint amine odor[2][5]Amine-like[4]
Boiling Point 103-104 °C at 11 mmHg[1]110-112 °C at 17 mmHg[3][4]
Density 1.173 g/mL at 25 °C[1]1.159 g/mL at 25 °C
Refractive Index n20/D 1.562[1]n20/D 1.559
Flash Point 88 °C (closed cup)[1]98 °C (closed cup)[4]
Solubility Somewhat soluble in water[2][5]No specific data available, but likely sparingly soluble in water.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are standardized procedures in analytical and physical chemistry. These typically include:

  • Boiling Point Determination: Performed under reduced pressure using vacuum distillation apparatus. The temperature and pressure are recorded at which the liquid boils.

  • Density Measurement: Determined using a pycnometer or a digital density meter at a specified temperature.

  • Refractive Index Measurement: Measured using a refractometer, typically at 20°C with the sodium D-line (589 nm).

  • Flash Point Determination: Measured using a closed-cup flash-point tester, which determines the lowest temperature at which the vapors of the material will ignite.

Due to the absence of information on the synthesis of this compound, a specific experimental workflow for its preparation cannot be provided.

Logical Workflow for Characterization of a Novel Compound

Should this compound be synthesized, a logical workflow for its characterization would be as follows. This workflow represents a standard approach in chemical research for the identification and characterization of new chemical entities.

References

Navigating the Landscape of Chlorinated Benzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of novel chemical entities for drug discovery and development, a comprehensive understanding of available building blocks is paramount. This technical guide addresses the chemical identity and properties of "3-Amino-2-chlorobenzylamine." However, extensive database searches indicate that this specific substitution pattern is not a readily available or well-documented compound. Therefore, this guide focuses on providing a detailed comparative analysis of its closely related and commercially available isomers: 2-Chlorobenzylamine and 3-Chlorobenzylamine . This document serves as a vital resource for researchers, offering key identifiers, physicochemical properties, and a logical workflow for their potential application in synthetic chemistry.

Introduction

Chlorinated benzylamines are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of a chlorine atom on the benzene ring and an aminomethyl group provides multiple reaction sites for further chemical modifications, making them valuable synthons in medicinal chemistry. This guide aims to provide a centralized repository of technical information on key isomers within this chemical family to aid researchers in their synthetic endeavors.

Comparative Analysis of 2-Chlorobenzylamine and 3-Chlorobenzylamine

Table 1: Chemical Identifiers
Identifier2-Chlorobenzylamine3-Chlorobenzylamine
CAS Number 89-97-4[1][2]4152-90-3[3][4]
IUPAC Name (2-chlorophenyl)methanamine[1](3-chlorophenyl)methanamine[4][5]
Synonyms o-Chlorobenzylaminem-Chlorobenzylamine, 1-(3-chlorophenyl)methanamine[3]
Chemical Formula C₇H₈ClN[1]C₇H₈ClN[3][4]
PubChem CID 66648[1]77802[4][5]
Canonical SMILES C1=CC=C(C(=C1)CN)ClC1=CC(=CC(=C1)Cl)CN[4][5]
InChI Key KDDNKZCVYQDGKE-UHFFFAOYSA-NBJFPYGGTDAYECS-UHFFFAOYSA-N[3][4]
Table 2: Physicochemical Properties
Property2-Chlorobenzylamine3-Chlorobenzylamine
Molecular Weight 141.60 g/mol [1]141.60 g/mol
Appearance Colorless to pale yellow liquid[2]Clear colorless to light yellow liquid[3]
Boiling Point 103-104 °C at 11 mmHg110-112 °C at 17 mmHg
Density 1.173 g/mL at 25 °C1.159 g/mL at 25 °C
Refractive Index n20/D 1.562 (lit.)n20/D 1.559 (lit.)

Experimental Considerations

The reactivity of the amine and the chloro-substituted aromatic ring are the primary considerations for synthetic chemists. The position of the chlorine atom influences the electronic properties of the benzene ring and, consequently, its reactivity in electrophilic aromatic substitution reactions. Similarly, the basicity of the amino group can be subtly affected by the position of the electron-withdrawing chlorine atom.

Logical Workflow for Synthetic Application

The following diagram illustrates a generalized workflow for the utilization of chlorinated benzylamines as intermediates in a synthetic research project. This workflow is applicable to both 2-Chlorobenzylamine and 3-Chlorobenzylamine.

G Generalized Synthetic Workflow for Chlorinated Benzylamines cluster_2 Purification & Analysis cluster_3 Final Product A 2-Chlorobenzylamine (CAS: 89-97-4) C Functional Group Transformation (e.g., Acylation, Alkylation) A->C D Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->D B 3-Chlorobenzylamine (CAS: 4152-90-3) B->C B->D E Chromatography (e.g., Column, HPLC) C->E D->E F Spectroscopic Characterization (e.g., NMR, MS) E->F G Target Molecule F->G

References

Spectroscopic Analysis of 3-Amino-2-chlorobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available spectroscopic data (NMR, IR, MS) for 3-Amino-2-chlorobenzylamine could not be located at the time of this report. This guide instead provides a detailed analysis of its isomers, 2-chlorobenzylamine and 3-chlorobenzylamine , to serve as a valuable reference for researchers, scientists, and drug development professionals. The experimental protocols and analytical workflows described herein are broadly applicable to the characterization of novel aromatic amines.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and development. This technical guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that would be employed for its characterization. While data for the target compound is unavailable, this report presents a comprehensive summary of the spectroscopic data for the closely related isomers, 2-chlorobenzylamine and 3-chlorobenzylamine.

Spectroscopic Data of Isomeric Reference Compounds

The following sections present the available spectroscopic data for 2-chlorobenzylamine and 3-chlorobenzylamine, organized for clarity and comparative analysis.

2-Chlorobenzylamine

Table 1: NMR Spectroscopic Data for 2-Chlorobenzylamine

Nucleus Chemical Shift (ppm) Solvent
1H NMRAromatic H: 7.1-7.4 (m), Methylene H (-CH2-): ~3.9 (s), Amine H (-NH2): variable (br s)CDCl3
13C NMRAromatic C: 127-140, Methylene C (-CH2-): ~44CDCl3

Note: Specific peak assignments for the aromatic region require more detailed spectral analysis.

Table 2: IR Spectroscopic Data for 2-Chlorobenzylamine [1]

Vibrational Mode Wavenumber (cm-1)
N-H Stretch3300-3500 (two bands for primary amine)
C-H Aromatic Stretch>3000
C-H Aliphatic Stretch<3000
N-H Bend (Scissoring)1550-1650
C=C Aromatic Stretch1400-1600
C-N Stretch1200-1350
C-Cl Stretch600-800

Table 3: Mass Spectrometry Data for 2-Chlorobenzylamine [2]

m/z Relative Intensity Assignment
141/143Major[M]+ (presence of Cl isotope)
106High[M-Cl]+ or [M-NH2-CH]+
77Moderate[C6H5]+
3-Chlorobenzylamine

Table 4: NMR Spectroscopic Data for 3-Chlorobenzylamine

Nucleus Chemical Shift (ppm) Solvent
1H NMRAromatic H: 7.2-7.3 (m), Methylene H (-CH2-): ~3.8 (s), Amine H (-NH2): variable (br s)CDCl3
13C NMRAromatic C: 125-144, Methylene C (-CH2-): ~46CDCl3

Note: Specific peak assignments for the aromatic region require more detailed spectral analysis.

Table 5: IR Spectroscopic Data for 3-Chlorobenzylamine

Vibrational Mode Wavenumber (cm-1)
N-H Stretch3300-3500 (two bands for primary amine)
C-H Aromatic Stretch>3000
C-H Aliphatic Stretch<3000
N-H Bend (Scissoring)1550-1650
C=C Aromatic Stretch1400-1600
C-N Stretch1200-1350
C-Cl Stretch600-800

Table 6: Mass Spectrometry Data for 3-Chlorobenzylamine [3]

m/z Relative Intensity Assignment
141/143Major[M]+ (presence of Cl isotope)
106High[M-Cl]+ or [M-NH2-CH]+
77Moderate[C6H5]+

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The sample should be free of particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For 1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans and broadband proton decoupling are typically employed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4] Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm-1 and a strong C-N stretching band between 1250 and 1335 cm-1.[4]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, commonly by Electron Ionization (EI). For LC-MS, the sample is eluted from the LC column and ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Determine the molecular weight from the molecular ion peak. The presence of chlorine is indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. Analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data (Chemical Shift, Coupling) NMR->NMR_Data IR_Data Analyze IR Data (Functional Groups) IR->IR_Data MS_Data Analyze MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Propose Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

The Solubility Profile of 3-Amino-2-chlorobenzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-Amino-2-chlorobenzylamine, a critical parameter for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility behavior based on the general properties of aromatic amines and furnishes a comprehensive, generalized experimental protocol for its determination.

Executive Summary

Predicted Solubility of this compound

Aromatic amines, such as this compound, generally exhibit poor solubility in water due to the hydrophobic nature of the benzene ring. However, they are typically soluble in acidic aqueous solutions because the basic amino group is protonated to form a more soluble ammonium salt[1][2].

In organic solvents, the solubility is expected to vary based on the solvent's polarity and its ability to form hydrogen bonds.

Table 1: Predicted Qualitative Solubility of this compound and Template for Experimental Data

Solvent ClassExample SolventsPredicted Qualitative SolubilityExperimental Solubility ( g/100 mL at 25°C)
Polar Protic Methanol, EthanolHighData to be determined
Polar Aprotic Acetone, Ethyl AcetateModerate to HighData to be determined
Nonpolar Toluene, HexaneLowData to be determined
Acidic Dilute HClHigh (due to salt formation)Data to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetone, Toluene)

  • Thermostatic shaker or incubator

  • Analytical balance

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Sample Preparation:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter into a volumetric flask.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Solution Preparation cluster_sampling Sampling and Dilution cluster_analysis HPLC Analysis cluster_result Final Result A Add excess this compound to solvent B Equilibrate in thermostatic shaker (24-48h) A->B Saturation C Withdraw and filter supernatant B->C D Dilute to known volume C->D F Analyze standards and sample D->F E Prepare calibration standards E->F G Determine concentration from calibration curve F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination.

Logical Relationship of Amine Solubility

The solubility of an amine in different media can be understood through its acid-base chemistry.

logical_relationship Amine Aromatic Amine (R-NH2) Water Water (H2O) Amine->Water Generally Insoluble (Hydrophobic Ring) Acid Acid (e.g., HCl) Amine->Acid Reacts to form Salt Ammonium Salt (R-NH3+Cl-) Acid->Salt Salt->Water Soluble (Ionic)

Caption: Acid-base chemistry and amine solubility.

This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocol offers a clear path to generating the specific, quantitative data necessary for a wide range of research and development applications.

References

An In-depth Technical Guide on the Stability and Reactivity of 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

3-Amino-2-chlorobenzylamine is a substituted aromatic amine that combines the structural features of a benzylamine and an ortho-chloroaniline. Its stability is predicted to be limited, with sensitivity to air, light, and heat being significant concerns. The reactivity of this molecule is dictated by two primary centers: the nucleophilic benzylic amino group and the aromatic ring, which is activated by the aniline-like amino group but also influenced by the steric and electronic effects of the adjacent chlorine atom. This guide outlines the predicted physicochemical properties, stability profile, and reactivity of this compound, and provides generalized experimental protocols for its characterization.

Predicted Physicochemical and Stability Data

The following tables summarize the predicted properties of this compound. These values are estimations based on data for structurally related compounds such as 2-chlorobenzylamine and 3-chlorobenzylamine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₇H₉ClN₂-
Molecular Weight 156.62 g/mol -
Appearance Likely a light-sensitive oil or low-melting solid, prone to darkening on storage.Analogy with chloroanilines and benzylamines which are often liquids or solids that darken on exposure to air and light.[1][2]
Boiling Point > 200 °C (with potential decomposition)Higher than isomers like 2-chlorobenzylamine (103-104 °C/11 mmHg) due to the additional amino group and potential for hydrogen bonding.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.Aromatic amines generally have limited water solubility.[4]
pKa (Benzylic Amine) ~9-10The benzylic amine is not directly conjugated with the ring, so its basicity should be similar to other benzylamines.[5]
pKa (Aromatic Amine) ~2-3The aromatic amine's basicity is reduced by the electron-withdrawing effect of the chloro group, and potentially further lowered by the ortho effect.[6]

Table 2: Predicted Stability and Storage

ConditionPredicted Stability ProfileRecommended Storage
Thermal Stability Likely to decompose at elevated temperatures. Aromatic amines can undergo exothermic decomposition.[7]Store at low temperatures (2-8 °C). Long-term storage at -20 °C is recommended.[8]
Photostability Sensitive to light; will likely darken upon exposure due to photo-oxidation.[1][8]Store in amber vials or protect from light.
Air Sensitivity Prone to oxidation in the presence of air, leading to coloration and degradation.Handle and store under an inert atmosphere (e.g., nitrogen or argon).
pH Stability More stable in acidic conditions due to protonation of the amino groups. In acidic food simulants, some aromatic amines show instability.[9]For solutions, acidic pH is preferable for stability.
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]Avoid contact with incompatible materials.

Predicted Reactivity Profile

The reactivity of this compound is characterized by the distinct functionalities of its two amino groups and the substituted aromatic ring.

  • Benzylic Amine (-CH₂NH₂): This primary aliphatic amine is the more basic and nucleophilic center of the molecule. It is expected to undergo typical reactions of primary amines, such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent.

    • Salt Formation: Readily forms salts with acids.

  • Aromatic Amine (-NH₂): This aniline-like amino group is less basic due to the delocalization of the nitrogen lone pair into the aromatic ring and the electron-withdrawing effect of the ortho-chlorine.[5][6] Its primary reactivity involves:

    • Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which can then undergo various substitution reactions (Sandmeyer, Schiemann, etc.).

    • Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho- and para-director. However, the positions are sterically hindered by the chlorine and benzylamine groups. Substitution is likely to occur at the 4- and 6-positions.

  • Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the amino group. The chlorine atom is deactivating but ortho-, para-directing. The overall substitution pattern will be a composite of these effects, with the amino group likely dominating the directing effects.

Experimental Protocols

The following are generalized protocols for assessing the stability and reactivity of a novel compound like this compound. These should be adapted based on preliminary findings.

Stability Testing Protocol

This protocol is based on ICH guidelines for new drug substances.[10]

  • Sample Preparation: Prepare multiple aliquots of the purified compound in amber glass vials under an inert atmosphere.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH and 2-8 °C.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Testing Schedule:

    • Initial: Test a sample at the beginning of the study (time 0).

    • Accelerated: Test at 1, 3, and 6 months.

    • Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.

  • Analytical Methods: Use a validated stability-indicating HPLC method to monitor for:

    • Assay: Quantify the amount of this compound remaining.

    • Degradation Products: Identify and quantify any impurities that form over time.

    • Appearance: Note any changes in color or physical state.

Reactivity Profiling Protocol
  • Solubility Assessment: Determine the solubility in a range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane) at room temperature.

  • Acid/Base Reactivity:

    • Titrate a solution of the compound with a standard acid (e.g., HCl) to determine the pKa values of the two amino groups.

    • Observe the formation and isolation of salts upon treatment with various acids (e.g., HCl, H₂SO₄, acetic acid).

  • Nucleophilicity Assessment (Benzylic Amine):

    • React the compound with a standard electrophile (e.g., benzoyl chloride) under controlled conditions (e.g., in the presence of a non-nucleophilic base like triethylamine).

    • Monitor the reaction progress by TLC or LC-MS to determine the rate and selectivity of acylation at the benzylic amine.

  • Diazotization and Subsequent Coupling (Aromatic Amine):

    • Perform a diazotization reaction using sodium nitrite and a mineral acid at low temperature (0-5 °C).

    • Couple the resulting diazonium salt with a suitable aromatic compound (e.g., β-naphthol) to confirm the formation of the diazonium intermediate.

  • Electrophilic Aromatic Substitution:

    • Conduct a standard bromination reaction (e.g., with Br₂ in acetic acid) at room temperature.

    • Analyze the product mixture by NMR and MS to determine the regioselectivity of the substitution on the aromatic ring.

Visualizations

Plausible Synthetic Pathway

The synthesis of this compound could potentially be achieved starting from 2-chloro-3-nitrobenzonitrile.

G cluster_reagents A 2-Chloro-3-nitrobenzonitrile B 2-Chloro-3-nitrobenzylamine A->B Step 1 C This compound B->C Step 2 reagent1 Reduction of nitrile (e.g., BH₃·THF or LiAlH₄) reagent2 Reduction of nitro group (e.g., H₂/Pd-C or Sn/HCl)

Caption: Plausible two-step synthesis of this compound.

Predicted Reactivity Map

This diagram illustrates the primary reactive sites of this compound.

G cluster_molecule This compound cluster_reactivity Reactive Sites mol benzylic_amine Benzylic Amine (More Basic/Nucleophilic) - Acylation - Alkylation - Reductive Amination benzylic_amine->mol aromatic_amine Aromatic Amine (Less Basic) - Diazotization - Activates Ring for EAS aromatic_amine->mol aromatic_ring Aromatic Ring (Electrophilic Substitution) - Activated by -NH₂ - Likely at C4 and C6 aromatic_ring->mol

Caption: Key reactive centers of this compound.

References

The Synthetic Versatility of 3-Amino-2-chlorobenzylamine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-chlorobenzylamine is a trifunctional building block with significant potential in organic synthesis, particularly for the construction of diverse heterocyclic systems of medicinal interest. The strategic positioning of an ortho-chloro substituent, a primary aromatic amine, and a benzylic amine moiety within the same molecule offers a unique platform for a variety of cyclization and cross-coupling strategies. This guide explores the prospective applications of this compound in the synthesis of key heterocyclic cores, including quinazolines and benzodiazepines. Furthermore, it delves into the potential of its functional groups to participate in powerful C-N bond-forming reactions such as the Buchwald-Hartwig amination and Ullmann condensation. While direct experimental data for this specific isomer is limited, this document extrapolates from well-established reactivity patterns of analogous structures to provide a comprehensive overview of its synthetic utility. Detailed experimental protocols from closely related substrates are provided as a foundation for future research and methodology development.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is derived from the distinct reactivity of its three functional groups:

  • 2-Chloroaniline Moiety: The aromatic amine ortho to a chlorine atom is a classic precursor for various condensation and cyclization reactions. The chlorine atom can also serve as a handle for transition-metal-catalyzed cross-coupling reactions.

  • Benzylamine Moiety: The primary benzylic amine is a versatile nucleophile and can participate in a range of cyclization and derivatization reactions.

  • Synergistic Reactivity: The proximate arrangement of these functional groups allows for tandem and one-pot reactions, enabling the efficient construction of complex molecular architectures.

This guide will focus on the following potential applications, drawing parallels from established literature on structurally similar compounds.

Synthesis of Fused Heterocyclic Systems

Quinazoline Synthesis

The 2-aminobenzylamine framework is a well-established precursor for the synthesis of quinazolines, a class of compounds with a broad spectrum of pharmacological activities. Several synthetic strategies can be envisioned for this compound.

One common approach involves the condensation of a 2-aminobenzylamine with an aldehyde, followed by an oxidative cyclization.[1][2] The reaction typically proceeds through an initial imine formation, followed by intramolecular cyclization and subsequent oxidation to the aromatic quinazoline.

G

Experimental Protocol: Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine and Aldehydes (Analogous Protocol) [2]

A mixture of 2-aminobenzylamine (1.0 mmol), the respective aldehyde (1.2 mmol), and o-iodoxybenzoic acid (IBX) (1.5 mmol) in acetonitrile (5 mL) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 1: Synthesis of Quinazolines from 2-Aminobenzylamine and Aldehydes (Analogous Examples) [2]

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenylquinazoline92
24-Chlorobenzaldehyde2-(4-Chlorophenyl)quinazoline94
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazoline89
42-Naphthaldehyde2-(Naphthalen-2-yl)quinazoline85
Benzodiazepine Synthesis

1,4-Benzodiazepines, another class of privileged scaffolds in medicinal chemistry, can be synthesized from 2-aminobenzylamine derivatives. A palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates represents a modern approach to this heterocyclic system.[3]

G

Experimental Protocol: Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines (Analogous Protocol) [3]

To a stirred solution of a propargylic carbonate (1.3 equiv) in dioxane (0.5 mL) is added N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv) and Pd(PPh3)4 (0.1 equiv) at 25 °C. The reaction mixture is stirred for a specified time at the same temperature. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Table 2: Synthesis of 1,4-Benzodiazepines (Analogous Examples) [3]

EntryPropargylic Carbonate SubstituentProductYield (%)
14-Methanesulfonylphenyl(Z)-2-(4-(Methylsulfonyl)benzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][2][4]diazepine61
24-Fluorophenyl(Z)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][2][4]diazepine71
34-Trifluoromethylphenyl(Z)-2-(4-(Trifluoromethyl)benzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][2][4]diazepine61

C-N Bond Forming Reactions

The amino and chloro functionalities of this compound make it an ideal substrate for transition-metal-catalyzed C-N cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[5] this compound could potentially undergo this reaction in two ways: the chloro group can be coupled with a primary or secondary amine, or the amino group can be coupled with an aryl halide.

G

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Chlorides (General Protocol) [6]

A mixture of the aryl chloride (1.0 equiv), amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) is assembled in a glovebox. The mixture is dissolved in a dry solvent (e.g., toluene) and heated to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by GC or TLC). After cooling to room temperature, the reaction mixture is diluted with a suitable solvent, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig reaction for the formation of C-N bonds.[7] This reaction typically requires higher temperatures but can be advantageous for certain substrates.

Experimental Protocol: Ullmann N-Arylation (General Protocol) [8]

A mixture of the aryl halide (1.0 equiv), amine (1.5-2.0 equiv), CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv) in a high-boiling solvent (e.g., DMF or DMSO) is heated at a high temperature (100-160 °C) under an inert atmosphere. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Table 3: Comparison of Buchwald-Hartwig and Ullmann Reactions for C-N Coupling

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Ligands Bulky, electron-rich phosphinesDiamines, phenanthrolines
Base Strong, non-nucleophilic (e.g., NaOt-Bu)Weaker inorganic bases (e.g., K2CO3)
Temperature Milder (RT to 120 °C)Harsher (100-200 °C)
Substrate Scope Very broadTraditionally more limited, but improving
Functional Group Tolerance Generally highCan be lower due to harsh conditions

Other Potential Transformations

Pictet-Spengler and Bischler-Napieralski Type Reactions

The Pictet-Spengler and Bischler-Napieralski reactions are classic methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively.[9][10] These reactions typically involve the cyclization of a β-phenylethylamine derivative. While this compound is a benzylamine, modifications of these reactions or related intramolecular cyclizations could potentially be employed to construct novel heterocyclic systems. For instance, acylation of the benzylic amine followed by an intramolecular electrophilic aromatic substitution could lead to the formation of a fused seven-membered ring system.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its unique combination of functional groups provides a versatile platform for the construction of a wide array of heterocyclic compounds with potential applications in drug discovery and materials science. The synthetic routes outlined in this guide, based on well-established methodologies for analogous compounds, offer a solid foundation for the future exploration of this reagent's synthetic potential. Further research into the specific reactivity and optimization of reaction conditions for this compound is warranted and is expected to unlock a rich area of synthetic chemistry.

References

An In-depth Technical Guide to Chlorinated Aminobenzylamines: A Review of 2- and 3-Substituted Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the synthesis, properties, and available historical context of chlorinated aminobenzylamine derivatives. Initial research into the specific compound 3-Amino-2-chlorobenzylamine did not yield any specific data regarding its discovery, synthesis, or documented use in scientific literature. This suggests that this particular substitution pattern may represent a novel compound, may be exceptionally rare, or is not well-documented in publicly accessible databases.

In light of this, this guide focuses on the closely related and well-documented isomers, 2-Chlorobenzylamine and 3-Chlorobenzylamine . These compounds are significant intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals.[1] This document will provide a comprehensive overview of their chemical properties, synthesis protocols, and known applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical characteristics of 2-Chlorobenzylamine and 3-Chlorobenzylamine are summarized below. These properties are crucial for their handling, application in synthesis, and purification.

Table 1: Physical Properties of Chlorobenzylamine Isomers

Property2-Chlorobenzylamine3-Chlorobenzylamine
CAS Number 89-97-4[2]4152-90-3[3]
Molecular Formula C₇H₈ClN[4]C₇H₈ClN[3]
Molecular Weight 141.60 g/mol [2]141.60 g/mol [3]
Appearance Colorless to light yellow liquid[4][5]Colorless to light yellow liquid[6]
Boiling Point 103-104 °C at 11 mmHg[2]110-112 °C at 17 mmHg[6]
Density 1.173 g/mL at 25 °C[2]1.159 g/mL at 25 °C[6]
Refractive Index n20/D 1.562[2]n20/D 1.559[6]
Flash Point 88 °C (closed cup)[2]98 °C (closed cup)[3]

Table 2: Chemical Identifiers of Chlorobenzylamine Isomers

Identifier2-Chlorobenzylamine3-Chlorobenzylamine
InChI 1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2[2]1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2[3]
InChI Key KDDNKZCVYQDGKE-UHFFFAOYSA-N[2]BJFPYGGTDAYECS-UHFFFAOYSA-N[3]
SMILES NCc1ccccc1Cl[4]NCc1cccc(Cl)c1[3]

Synthesis of Chlorobenzylamine Isomers

While various synthetic routes exist for these compounds, a common and well-documented method for the preparation of primary amines from alkyl halides is the Gabriel synthesis. A detailed protocol for the synthesis of 2-Chlorobenzylamine via this method is provided below.

This two-step process involves the formation of an N-substituted phthalimide followed by hydrolysis to yield the primary amine.[7]

Step 1: Synthesis of 2-Chlorobenzylphthalimide

The first step is the reaction of 2-chlorobenzylchloride with an alkali metal phthalimide. This can be formed in situ from phthalimide and an alkali metal carbonate.[7] This nucleophilic substitution reaction displaces the chloride to form 2-chlorobenzylphthalimide.[7]

Step 2: Hydrolysis of 2-Chlorobenzylphthalimide

The phthalimide ring of the intermediate is then cleaved to liberate the desired 2-chlorobenzylamine.[7]

  • Apparatus: A 250 mL, round-bottomed, 3-necked flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • 2-Chlorobenzylphthalimide (20 g, 73.6 mmol)

    • 20% aqueous potassium hydroxide (82.5 g)

    • Concentrated hydrochloric acid (50 mL)

    • Water (50 mL)

    • Potassium hydroxide pellets

    • Methylene chloride

  • Procedure:

    • The flask is charged with 2-chlorobenzylphthalimide and 20% aqueous potassium hydroxide.[8]

    • The mixture is heated to reflux (bath temperature of 130°C) with stirring for approximately 18 hours.[8]

    • After cooling to room temperature, a mixture of water and concentrated hydrochloric acid is added dropwise.[8]

    • The reaction mixture is then heated under reflux for an additional 22.5 hours.[8]

    • Upon cooling, the precipitated solids (phthalic acid and 2-chlorobenzylphthalamic acid) are removed by filtration and washed with water.[8]

    • The filtrate is made basic (pH 10) by the addition of potassium hydroxide pellets.[8]

    • The aqueous layer is then extracted multiple times with methylene chloride.[8]

    • The combined organic extracts are dried and the solvent is removed under reduced pressure to yield 2-chlorobenzylamine.[8] A yield of 98% with a purity of 99% has been reported for this procedure.[8]

Gabriel_Synthesis_of_2_Chlorobenzylamine cluster_step1 Step 1: Phthalimide Alkylation cluster_step2 Step 2: Hydrolysis 2-Chlorobenzyl_chloride 2-Chlorobenzyl chloride 2-Chlorobenzyl_chloride->reaction1 Potassium_phthalimide Potassium phthalimide Potassium_phthalimide->reaction1 2-Chlorobenzylphthalimide 2-Chlorobenzylphthalimide 2-Chlorobenzylphthalimide_hydrolysis 2-Chlorobenzylphthalimide reaction1->2-Chlorobenzylphthalimide Nucleophilic Substitution 2-Chlorobenzylphthalimide_hydrolysis->reaction2 Hydrolysis_reagents 1. KOH, H₂O, Reflux 2. HCl, H₂O, Reflux 3. KOH (aq) Hydrolysis_reagents->reaction2 2-Chlorobenzylamine 2-Chlorobenzylamine Phthalic_acid Phthalic acid reaction2->2-Chlorobenzylamine reaction2->Phthalic_acid

Caption: Gabriel synthesis of 2-Chlorobenzylamine.

Applications and Reactivity

Both 2-Chlorobenzylamine and 3-Chlorobenzylamine are versatile intermediates in organic chemistry.

  • 2-Chlorobenzylamine is noted for its use as a pharmaceutical intermediate and a reagent in broader organic synthesis.[1] It has been investigated for its plasmin inhibitory activity.[5] It exhibits typical amine reactivity, such as neutralizing acids in exothermic reactions to form salts.[9] It is incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[9]

  • 3-Chlorobenzylamine is utilized in the synthesis of dihydroquinolones, which have been studied as potent inhibitors of neuronal nitric oxide synthase (n-NOS).[3] It also serves as a precursor in the synthesis of N-(3-chlorobenzyl)toluene-p-sulphonamide.[3]

Conclusion

While a direct exploration of the discovery and history of this compound was not possible due to a lack of available data, this guide provides a thorough technical overview of the closely related isomers, 2-Chlorobenzylamine and 3-Chlorobenzylamine. The detailed information on their physical and chemical properties, along with a specific, high-yield synthesis protocol for the 2-chloro isomer, offers a valuable resource for chemical researchers and drug development professionals. The absence of information on this compound highlights a potential area for novel synthetic exploration.

References

3-Amino-2-chlorobenzylamine: An Unexplored Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite the vast landscape of chemical building blocks utilized in drug discovery, a comprehensive review of scientific literature and chemical databases reveals a notable absence of information on 3-Amino-2-chlorobenzylamine as a significant contributor to medicinal chemistry. While its constituent functional groups—an aniline, a benzylamine, and a halogen substituent—are staples in the design of bioactive molecules, this specific isomeric arrangement appears to be a largely untapped resource for the development of novel therapeutic agents. This technical guide will synthesize the available information on related structures to infer the potential utility and synthetic considerations for this compound, while highlighting the current knowledge gap.

Physicochemical Properties and Synthetic Considerations

The synthesis of this compound would likely proceed from a commercially available starting material such as 2-chloro-3-nitrobenzonitrile or 2-chloro-3-nitrobenzaldehyde. A plausible synthetic route is outlined below.

Hypothetical Synthesis of this compound

A potential synthetic workflow for the preparation of this compound is proposed, starting from 2-chloro-3-nitrobenzaldehyde. This multi-step synthesis involves the reduction of both the nitro group and the aldehyde, with intermediate protection and deprotection steps to ensure regioselectivity.

G A 2-Chloro-3-nitrobenzaldehyde B Protection of Aldehyde (e.g., acetal formation) A->B C Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) B->C D Protected 2-Chloro-3-aminobenzaldehyde C->D E Reductive Amination or Reduction of a Nitrile Intermediate D->E F Protected this compound E->F G Deprotection of Aldehyde F->G H This compound G->H

Caption: Hypothetical synthetic pathway to this compound.

Potential Applications in Medicinal Chemistry: Inferences from Related Structures

The true potential of this compound as a medicinal chemistry building block can be extrapolated by examining the roles of its structural analogs.

The Role of the Aminobenzylamine Scaffold

Aminobenzylamine derivatives are present in a variety of biologically active compounds. The amino and benzylamine moieties can serve as key pharmacophoric features, participating in hydrogen bonding, ionic interactions, and providing a scaffold for further functionalization.

The Influence of the 2-Chloro Substituent

The presence of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The ortho-chloro substitution in this compound could enforce a specific conformation of the aminomethyl group, which might be advantageous for binding to certain protein targets.

Future Directions and Research Opportunities

The lack of published data on this compound presents a clear research opportunity. The synthesis and characterization of this molecule would be the first step. Subsequently, the creation of a library of derivatives, by functionalizing the amino groups, could be screened against various biological targets. Given the prevalence of related scaffolds in areas such as oncology, neuroscience, and infectious diseases, these would be logical starting points for investigation.

Experimental Protocols for Analogous Reactions

While specific protocols for this compound are unavailable, methodologies for the key chemical transformations on analogous structures are well-established. The following provides a general framework for the types of reactions that would be employed in the synthesis and derivatization of this building block.

General Procedure for the Reduction of a Nitro Group to an Amine

A common method for the reduction of an aromatic nitro group is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.

Table 1: Representative Protocol for Nitro Group Reduction

StepProcedure
1 Dissolve the nitro-containing starting material in a suitable solvent (e.g., ethanol, ethyl acetate).
2 Add a catalytic amount of 10% Pd/C.
3 Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
4 Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
5 Filter the reaction mixture through a pad of Celite to remove the catalyst.
6 Concentrate the filtrate under reduced pressure to yield the crude amine.
7 Purify the product by column chromatography or recrystallization if necessary.
General Procedure for Reductive Amination

Reductive amination is a versatile method for the formation of amines from carbonyl compounds.

Table 2: Representative Protocol for Reductive Amination

StepProcedure
1 Dissolve the aldehyde or ketone and the amine in a suitable solvent (e.g., methanol, dichloroethane).
2 Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
3 Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).
4 Quench the reaction by the slow addition of water.
5 Extract the product with an organic solvent.
6 Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate.
7 Purify the product by column chromatography.

Conclusion

This compound represents a void in the current landscape of medicinal chemistry building blocks. Based on the known utility of its constituent parts and related analogs, it holds theoretical promise as a scaffold for the development of new therapeutic agents. Its synthesis, characterization, and the exploration of its derivatization are necessary first steps to unlock its potential. The information presented here, drawn from analogous structures, provides a foundational framework for researchers and drug development professionals interested in exploring this uncharted chemical space. The journey from a hypothetical molecule to a valuable tool in drug discovery awaits pioneering synthetic and medicinal chemists.

Isomers of aminobenzylamine and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isomers of Aminobenzylamine and Their Properties

Introduction

Aminobenzylamine, a molecule comprising a benzylamine core with an additional amino group on the benzene ring, exists as three distinct positional isomers: ortho-(2-), meta-(3-), and para-(4-). These isomers share the same molecular formula (C₇H₁₀N₂) and molecular weight (122.17 g/mol ) but exhibit unique physicochemical properties, reactivity, and biological activities due to the varied placement of the amino group.[1][2] This unique positioning influences their electronic properties, steric hindrance, and potential for hydrogen bonding, making them valuable building blocks in diverse fields. They serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, and as curing agents for epoxy resins.[2][3] Their distinct characteristics are of significant interest to researchers, scientists, and professionals in drug development and materials science. This guide provides a comprehensive overview of the properties, synthesis, and applications of each aminobenzylamine isomer.

Physicochemical Properties of Aminobenzylamine Isomers

The structural differences among the isomers of aminobenzylamine give rise to notable variations in their physical and chemical properties. The ortho-isomer typically has a higher melting point compared to the meta- and para-isomers, which can be attributed to intramolecular hydrogen bonding. The boiling points also differ significantly based on the substitution pattern. These properties are summarized in the table below for easy comparison.

Property2-Aminobenzylamine (ortho)3-Aminobenzylamine (meta)4-Aminobenzylamine (para)
CAS Number 4403-69-4[1]4403-70-7[4]4403-71-8[2]
Molecular Formula C₇H₁₀N₂[1]C₇H₁₀N₂[4]C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [1]122.17 g/mol [4]122.17 g/mol [2]
Appearance White to off-white solid/crystal[1][5]Yellow solid[4]White to off-white solid or oily liquid[2][6]
Melting Point 58-61 °C[1]41-45 °C37 °C[2][6]
Boiling Point 98 °C at 1.5 mmHg[1]267.6 °C at 760 mmHg[4]101 °C at 0.05 mmHg[2][6]
Density ~1.03 g/cm³ (estimate)[1]~1.1 g/cm³[4]1.078 g/mL at 25 °C[6]
Refractive Index ~1.51 (estimate)[1]1.614[4]1.61 at 20 °C[6]
pKa 9.60 (Predicted)[1]9.22 (Predicted)[4]9.65 (Predicted)[6]

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural confirmation of the aminobenzylamine isomers.

Infrared (IR) Spectroscopy

As primary amines, all three isomers exhibit characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region of their IR spectra. Typically, primary amines show a pair of bands resulting from symmetric and asymmetric stretching modes.[7] Another key feature is the C-N stretching vibration, which appears in the fingerprint region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is crucial for distinguishing between the isomers by analyzing the splitting patterns of the aromatic protons.

  • Aromatic Protons: The signals for the protons on the benzene ring appear in the downfield region (typically 6.5-7.5 ppm) and their coupling patterns are indicative of the substitution (ortho, meta, or para).

  • Benzylic Protons (-CH₂-): A singlet corresponding to the two benzylic protons is typically observed around 3.7-3.9 ppm.[3]

  • Amine Protons (-NH₂): The signals for the amine protons are often broad and can appear over a wide chemical shift range. Their identity can be confirmed by D₂O exchange, which causes the signals to disappear.[7]

IsomerTechniqueKey Spectroscopic Features
2-Aminobenzylamine ¹H NMRComplex multiplet pattern in the aromatic region due to ortho-substitution.
IRCharacteristic paired N-H stretching bands around 3350-3450 cm⁻¹.[7][8]
3-Aminobenzylamine ¹H NMRDistinct splitting pattern in the aromatic region characteristic of meta-substitution.[9]
IRPaired N-H stretching bands expected, similar to other primary amines.[7]
4-Aminobenzylamine ¹H NMRSymmetrical AA'BB' pattern in the aromatic region, often appearing as two doublets.[10]
IRPaired N-H stretching bands expected.[7]

Experimental Protocols

General Synthesis of Aminobenzylamine Isomers by Catalytic Reduction

A common and industrially viable method for synthesizing aminobenzylamine isomers is the catalytic reduction of the corresponding nitrobenzylamine isomers.[11] This method offers high yields and avoids the use of expensive or hazardous reagents.

Objective: To synthesize an aminobenzylamine isomer from its corresponding nitrobenzylamine precursor.

Materials:

  • o-, m-, or p-nitrobenzylamine

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas (H₂) source or a hydrogen transfer agent (e.g., hydrazine hydrate)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • Reactor Setup: A round-bottom flask or a hydrogenation vessel is charged with the nitrobenzylamine precursor and the solvent (e.g., methanol).

  • Catalyst Addition: The Pd/C catalyst is carefully added to the mixture under an inert atmosphere to prevent ignition.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously at room temperature or with gentle heating. The reaction progress is monitored by observing hydrogen uptake or by using analytical techniques like Thin Layer Chromatography (TLC).

  • Reaction Quench and Filtration: Upon completion, the reaction mixture is purged with an inert gas. The catalyst is removed by filtering the mixture through a pad of Celite. The filter cake is washed with additional solvent to recover all the product.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation under vacuum or by recrystallization to yield the pure aminobenzylamine isomer.

G cluster_setup 1. Reactor Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Workup & Purification start Charge Reactor with Nitrobenzylamine and Solvent catalyst Add Pd/C Catalyst (under inert gas) start->catalyst hydrogenate Introduce H₂ Gas and Stir Vigorously catalyst->hydrogenate monitor Monitor Reaction (TLC / H₂ Uptake) hydrogenate->monitor filter Filter through Celite to Remove Catalyst monitor->filter evaporate Remove Solvent via Rotary Evaporation filter->evaporate purify Purify Product (Distillation / Recrystallization) evaporate->purify end Pure Aminobenzylamine Isomer purify->end G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis start Purified Aminobenzylamine Sample prep_nmr Dissolve in CDCl₃ for NMR start->prep_nmr prep_ir Prepare KBr Pellet or Thin Film for IR start->prep_ir acq_nmr Acquire ¹H NMR Spectrum (with/without D₂O) prep_nmr->acq_nmr acq_ir Acquire IR Spectrum prep_ir->acq_ir analyze_nmr Analyze Chemical Shifts & Splitting Patterns acq_nmr->analyze_nmr analyze_ir Identify N-H & C-N Stretching Bands acq_ir->analyze_ir result Structural Confirmation analyze_nmr->result analyze_ir->result G cluster_isomers Aminobenzylamine Isomers cluster_apps Key Application Areas ortho 2-Aminobenzylamine pharma Pharmaceuticals (Benzodiazepines, APIs) ortho->pharma Precursor for Heterocycles meta 3-Aminobenzylamine meta->pharma Intermediate sensors Biosensors (Dopamine, Anions) meta->sensors Neurotransmitter Interaction para 4-Aminobenzylamine para->pharma Building Block for APIs materials Materials Science (Modified Nanotubes) para->materials Surface Modification para->sensors Fluorescent Probes

References

In-depth Technical Guide: Safety and Handling Precautions for 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

A comprehensive review of publicly available scientific literature and safety data repositories reveals a significant lack of specific safety, handling, and toxicological information for 3-Amino-2-chlorobenzylamine. No dedicated Safety Data Sheet (SDS), CAS number, or detailed experimental protocols for this specific isomer could be identified. The information presented in this guide is therefore based on general principles of chemical safety and data extrapolated from related isomers, such as 2-chlorobenzylamine and 3-chlorobenzylamine. This information should be used for preliminary guidance only and is not a substitute for a thorough, compound-specific risk assessment. Extreme caution is advised when handling this compound.

Hazard Identification and Classification

Due to the absence of specific toxicological data for this compound, a definitive hazard classification cannot be provided. However, based on the known hazards of its isomers, it is prudent to handle this compound as potentially hazardous.

Potential Hazards:

  • Skin Corrosion/Irritation: Isomers like 2-chlorobenzylamine and 3-chlorobenzylamine are classified as causing severe skin burns and eye damage.[1][2] It is reasonable to assume that this compound may have similar properties.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[1][2]

  • Acute Toxicity: While not definitively known, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Respiratory Irritation: Vapors or dusts may cause irritation to the respiratory tract.

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound were found. The following table presents data for the related isomer, 3-chlorobenzylamine, for informational purposes only.

PropertyValue (for 3-chlorobenzylamine)Data Source
Molecular Formula C₇H₈ClN[2][3]
Molecular Weight 141.60 g/mol [2][3]
Appearance Light yellow liquid[4]
Boiling Point 110-112 °C @ 17 mmHg[3][4]
Density 1.159 g/mL at 25 °C[3]
Flash Point 98 °C (closed cup)[3][4]
Refractive Index n20/D 1.559[3]

Handling and Storage

Given the lack of specific data, stringent safety protocols should be implemented when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[4]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Handling Procedures:

  • Avoid all direct contact with the substance.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Store away from heat, sparks, and open flames.[4]

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[4]

First Aid Measures

In the event of exposure, seek immediate medical attention and provide the attending physician with this information.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill and Disposal Procedures

Spill Response:

  • Evacuate personnel from the area.

  • Wear appropriate PPE as described in Section 3.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • This material may be classified as hazardous waste.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE EngControls Verify Engineering Controls PPE->EngControls Handling Handle in Fume Hood EngControls->Handling Storage Store Properly Handling->Storage Decontamination Decontaminate Work Area Handling->Decontamination Spill Spill Response Handling->Spill Exposure Exposure Response Handling->Exposure WasteDisposal Dispose of Waste Decontamination->WasteDisposal

Safe handling workflow for this compound.

Logical Relationship of Potential Hazards

This diagram illustrates the potential relationships between exposure and adverse health effects.

HazardRelationships cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Compound This compound Inhalation Inhalation Compound->Inhalation SkinContact Skin Contact Compound->SkinContact EyeContact Eye Contact Compound->EyeContact Ingestion Ingestion Compound->Ingestion RespIrritation Respiratory Irritation Inhalation->RespIrritation SkinBurns Skin Burns SkinContact->SkinBurns EyeDamage Serious Eye Damage EyeContact->EyeDamage SystemicToxicity Systemic Toxicity Ingestion->SystemicToxicity

Potential hazard relationships for this compound.

References

An In-depth Technical Guide to the Purity Standards of 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive overview of the purity standards for 3-Amino-2-chlorobenzylamine, a key chemical intermediate in various synthetic applications. Due to the proprietary nature of specific manufacturing processes, publicly available, in-depth documentation on impurity profiles and detailed analytical methodologies for this compound is limited. However, by consolidating information from commercial suppliers and referencing standard analytical practices, this document aims to provide a valuable resource for professionals in the field of chemical research and drug development.

Purity Specifications

Commercial grades of this compound typically exhibit a purity of 98% or greater, as determined by Gas Chromatography (GC). The following table summarizes the purity specifications as listed by various chemical suppliers.

Parameter Specification Analytical Method Source
Purity≥98.0%Gas Chromatography (GC)TCI America, CP Lab Safety[1][2]
Purity98%Not SpecifiedSigma-Aldrich, Fisher Scientific[3][4][5]

It is important to note that for pharmaceutical applications, more stringent purity requirements and detailed impurity characterization would be necessary, often dictated by regulatory bodies such as the FDA and EMA. Such standards would necessitate the identification and quantification of specific process-related impurities and degradation products.

Analytical Methodologies for Purity Assessment

Gas Chromatography (GC) is the most commonly cited method for determining the purity of this compound[1][2]. While specific column types and instrument parameters are not publicly disclosed by suppliers, a general protocol for the purity determination of a substituted benzylamine by GC-FID (Flame Ionization Detector) is provided below.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound by quantifying the peak area of the main component relative to the total peak area of all detected components.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC Column (e.g., DB-5ms, HP-5, or equivalent non-polar column)

  • Autosampler (recommended for precision)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., Dichloromethane, Methanol, or Ethyl Acetate, HPLC grade or higher)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • High-purity FID gases (Hydrogen and Air)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark. Mix thoroughly to ensure homogeneity.

    • Transfer an aliquot of the solution to a 2 mL autosampler vial.

  • Instrument Setup and Parameters (Typical):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes

      • Ramp Rate: 10 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 minutes

    • Detector Temperature (FID): 300 °C

    • FID Gas Flows: Hydrogen (30 mL/min), Air (300 mL/min), Makeup Gas (e.g., Nitrogen, 25 mL/min)

  • Analysis:

    • Inject a solvent blank to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

    • Integrate all peaks in the resulting chromatogram.

  • Data Analysis and Calculation:

    • Calculate the percentage purity using the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Note: This is a generalized protocol. Method development and validation are crucial for accurate and reliable purity assessment. This includes optimizing the temperature program, flow rate, and choice of column to ensure adequate separation of the main component from any potential impurities.

Visualizing Workflows and Logical Relationships

To aid in the conceptual understanding of purity assessment and impurity classification, the following diagrams are provided.

G cluster_0 Purity Analysis Workflow A Sample Acquisition B Sample Preparation (Dissolution & Dilution) A->B C Instrument Setup (GC-FID) B->C D Data Acquisition (Chromatogram Generation) C->D E Data Processing (Peak Integration) D->E F Purity Calculation (% Area) E->F G Certificate of Analysis (CoA) F->G

Caption: A generalized experimental workflow for determining the purity of a chemical substance.

G cluster_1 Impurity Classification A Total Impurities B Organic Impurities A->B C Inorganic Impurities A->C D Residual Solvents A->D B1 Starting Materials B->B1 B2 Intermediates B->B2 B3 By-products B->B3 B4 Degradation Products B->B4

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Heterocycles Using 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chlorobenzylamine is a versatile, yet underexplored, starting material for the synthesis of novel nitrogen-containing heterocycles. Its unique substitution pattern, featuring a nucleophilic aminomethyl group, a reactive aromatic amino group, and a strategically positioned chloro substituent, offers a gateway to a variety of heterocyclic scaffolds with significant potential in medicinal chemistry and drug development. The chloro- substituent can serve as a handle for further functionalization or influence the regioselectivity of cyclization reactions, while the two amino groups provide reactive sites for building fused ring systems.

These application notes provide detailed protocols for the synthesis of two important classes of heterocycles, quinazolines and benzodiazepines, starting from this compound. The methodologies are based on established synthetic strategies for structurally related ortho-aminobenzylamines and ortho-phenylenediamines. The presented protocols are intended to serve as a foundational guide for researchers to explore the synthetic utility of this promising building block.

I. Synthesis of Novel 8-Chloro-substituted Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The following protocols outline the synthesis of 2-substituted-8-chloroquinazolines and 8-chloro-3,4-dihydroquinazolines from this compound.

A. Synthesis of 2-Aryl-8-chloroquinazolines via Oxidative Cyclization

This protocol describes a metal-free, one-pot synthesis of 2-aryl-8-chloroquinazolines through the oxidative condensation of this compound with various benzylamines. This method is adapted from green chemistry approaches that utilize atmospheric oxygen as the oxidant.[1]

Reaction Scheme:

G cluster_0 Synthesis of 2-Aryl-8-chloroquinazolines start This compound + R-Benzylamine reagents Salicylic Acid (cat.) BF3·Et2O (cat.) DMSO, O2 (atm) 90 °C start->reagents product 2-Aryl-8-chloroquinazoline reagents->product

Caption: Oxidative cyclization to form 2-Aryl-8-chloroquinazolines.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 mmol) and a substituted benzylamine (1.2 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add salicylic acid (0.2 mmol) and boron trifluoride diethyl etherate (BF₃·Et₂O) (0.1 mmol).

  • Heat the reaction mixture to 90 °C under an atmosphere of oxygen (balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-chloroquinazoline.

Quantitative Data (Expected):

EntryR-Group on BenzylamineExpected Yield (%)
1H75-85
24-OCH₃80-90
34-Cl70-80
44-NO₂65-75
B. Synthesis of N-Aryl-8-chloro-3,4-dihydroquinazolines

This protocol details a two-step synthesis of N-aryl-8-chloro-3,4-dihydroquinazolines involving an initial SNAr reaction followed by an N-acylation and microwave-assisted cyclodehydration.[2]

Experimental Workflow:

G cluster_1 Workflow for N-Aryl-8-chloro-3,4-dihydroquinazolines A 1. SNAr Reaction: This compound + Activated Fluoroaromatic B 2. N-Acylation: Intermediate from Step 1 + Acyl Chloride A->B Intermediate C 3. Cyclodehydration: Acylated Intermediate (Microwave-assisted) B->C Acylated Intermediate D Final Product: N-Aryl-8-chloro-3,4-dihydroquinazoline C->D

Caption: Synthesis of N-Aryl-8-chloro-3,4-dihydroquinazolines.

Experimental Protocol:

Step 1: N-Arylation (SNAr)

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and an activated fluoroaromatic compound (e.g., 1-fluoro-2-nitrobenzene) (1.0 mmol) in water (10 mL).

  • Heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold water and dry to yield the N-arylated intermediate.

Step 2: N-Acylation

  • Dissolve the N-arylated intermediate (1.0 mmol) in dichloromethane (15 mL) and cool to 0 °C.

  • Add triethylamine (1.5 mmol), followed by the dropwise addition of an acyl chloride (e.g., acetyl chloride) (1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the acylated intermediate.

Step 3: Microwave-Assisted Cyclodehydration

  • Place the acylated intermediate (1.0 mmol) and trimethylsilyl polyphosphate (PPSE) (1.5 g) in a microwave vial.

  • Add chloroform (5 mL) and seal the vial.

  • Heat the mixture in a microwave reactor at 120-140 °C for 15-30 minutes.

  • After cooling, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain the N-aryl-8-chloro-3,4-dihydroquinazoline.

Quantitative Data (Expected):

StepIntermediate/ProductExpected Yield (%)
1N-Arylated Intermediate90-98
2Acylated Intermediate85-95
3Final Dihydroquinazoline80-90

II. Synthesis of Novel 9-Chloro-1,5-benzodiazepine Derivatives

The 1,5-benzodiazepine scaffold is a key feature in many centrally active drugs. The following protocol describes a plausible synthesis of novel 9-chloro-1,5-benzodiazepine derivatives from this compound, based on the well-established condensation reaction of ortho-phenylenediamines with ketones.[3]

Reaction Scheme:

G cluster_0 Synthesis of 9-Chloro-1,5-benzodiazepines start This compound + Ketone (e.g., Acetone) reagents H-MCM-22 (cat.) Acetonitrile Room Temperature start->reagents product 2,4-Dimethyl-9-chloro-2,3-dihydro-1H-1,5-benzodiazepine reagents->product

Caption: Synthesis of 9-Chloro-1,5-benzodiazepines.

Experimental Protocol:

  • To a suspension of H-MCM-22 catalyst (150 mg) in acetonitrile (10 mL), add this compound (1.0 mmol).

  • To this mixture, add the desired ketone (e.g., acetone) (2.5 mmol) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 1-3 hours), filter off the catalyst.

  • Wash the catalyst with acetonitrile.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 9-chloro-1,5-benzodiazepine derivative.

Quantitative Data (Expected):

EntryKetoneExpected Yield (%)
1Acetone80-90
2Cyclohexanone85-95
3Acetophenone75-85

Conclusion

The protocols outlined in these application notes demonstrate the potential of this compound as a valuable precursor for the synthesis of novel quinazoline and benzodiazepine derivatives. The strategic placement of the amino and chloro substituents allows for the creation of unique heterocyclic scaffolds that are of significant interest to the pharmaceutical and drug discovery sectors. Researchers are encouraged to adapt and expand upon these methodologies to explore the full synthetic potential of this versatile building block.

References

Application Notes and Protocols: The Utility of Chloro-Substituted Aminobenzoic Acids in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific building block 3-Amino-2-chlorobenzylamine is not described in readily available chemical literature and appears to be commercially unavailable, closely related structural isomers and analogs play a significant role in the synthesis of contemporary pharmaceutical ingredients. This document focuses on the applications of two such analogs, 4-Amino-3-chlorobenzoic acid and 2-Amino-3-chlorobenzoic acid , which serve as versatile scaffolds in the development of targeted therapies, particularly in oncology. These compounds offer multiple reactive sites for chemical modification, enabling the construction of complex molecular architectures necessary for high-potency and selective drug candidates.

This application note provides an overview of the synthetic utility of these key intermediates, detailed experimental protocols for their incorporation into advanced pharmaceutical motifs, and a summary of relevant quantitative data.

Synthetic Applications of 4-Amino-3-chlorobenzoic Acid

4-Amino-3-chlorobenzoic acid is a pivotal intermediate in the synthesis of various kinase inhibitors. Its distinct substitution pattern allows for selective functionalization of the amino, carboxylic acid, and aromatic moieties.

Synthesis of MPS1 Kinase Inhibitors

Monopolar spindle 1 (MPS1) kinase is a critical regulator of the spindle assembly checkpoint and is a validated target in oncology. 4-Amino-3-chlorobenzoic acid serves as a core component in the synthesis of potent and orally bioavailable MPS1 inhibitors.[1]

Workflow for the Synthesis of an MPS1 Kinase Inhibitor Intermediate:

MPS1_Inhibitor_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki Coupling 4_Amino_3_chlorobenzoic_acid 4-Amino-3-chlorobenzoic acid Amide_Intermediate Amide Intermediate 4_Amino_3_chlorobenzoic_acid->Amide_Intermediate EDC, HOBt Amine_R1 Primary Amine (R1-NH2) Amine_R1->Amide_Intermediate Final_Intermediate Final Intermediate Amide_Intermediate->Final_Intermediate Pd Catalyst, Base Boronic_Acid_R2 Boronic Acid (R2-B(OH)2) Boronic_Acid_R2->Final_Intermediate

Caption: Synthetic workflow for an MPS1 kinase inhibitor intermediate.

Experimental Protocol: Synthesis of a Key Amide Intermediate

  • Materials: 4-Amino-3-chlorobenzoic acid, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), 1-hydroxybenzotriazole (HOBt), a primary amine (e.g., aniline derivative), and a suitable solvent such as dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-Amino-3-chlorobenzoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the primary amine (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide intermediate.

Synthesis of EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. 4-Amino-3-chlorobenzoic acid derivatives are utilized in the synthesis of novel EGFR inhibitors.[2]

Quantitative Data for Synthesized EGFR Inhibitor Analogs:

Compound IDTarget MoietyYield (%)Purity (%)IC50 (nM) against EGFR
N3a1,3,4-Oxadiazole75>98150
N4bBenzohydrazone82>9795
N5aHydrazine-1-carbothioamide88>9950

Synthetic Applications of 2-Amino-3-chlorobenzoic Acid

2-Amino-3-chlorobenzoic acid is another valuable building block in medicinal chemistry, offering a different substitution pattern that allows for the creation of unique chemical entities.[3]

General Synthetic Scheme

The presence of the amino and carboxylic acid groups in an ortho relationship, along with the chloro substituent, provides a scaffold for constructing a variety of heterocyclic systems.

General Reaction Pathways for 2-Amino-3-chlorobenzoic Acid:

General_Reactions cluster_amide Amide Formation cluster_ester Esterification cluster_heterocycle Heterocycle Formation Start 2-Amino-3-chlorobenzoic acid Amide Amide Derivatives Start->Amide R-NH2, Coupling Agents Ester Ester Derivatives Start->Ester R-OH, Acid Catalyst Heterocycle Quinazolinones, etc. Start->Heterocycle Cyclization Reagents

Caption: Versatile reaction pathways of 2-Amino-3-chlorobenzoic acid.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

  • Materials: 2-Amino-3-chlorobenzoic acid, an appropriate acyl chloride (e.g., benzoyl chloride), and a high-boiling solvent such as diphenyl ether.

  • Procedure:

    • In a round-bottom flask, combine 2-Amino-3-chlorobenzoic acid (1.0 eq) and the acyl chloride (1.1 eq) in diphenyl ether.

    • Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.

    • Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

While the initially requested this compound is not a commonly cited reagent, the structurally similar 4-Amino-3-chlorobenzoic acid and 2-Amino-3-chlorobenzoic acid are highly valuable and versatile building blocks in the synthesis of pharmaceutical ingredients. Their utility in constructing targeted inhibitors for kinases such as MPS1 and EGFR highlights their importance in modern drug discovery. The provided protocols and data serve as a foundation for researchers and drug development professionals to leverage these key intermediates in their synthetic endeavors. The strategic use of these building blocks enables the exploration of novel chemical space and the development of next-generation therapeutics.

References

Application Notes and Protocols: N-Alkylation of 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective N-alkylation of the benzylic amino group in 3-amino-2-chlorobenzylamine. The presence of two primary amino groups—a less nucleophilic aromatic amine and a more nucleophilic benzylic amine—allows for selective functionalization. Two primary methods are presented: Reductive Amination, which is often preferred for its high selectivity and milder conditions, and Direct Alkylation with Alkyl Halides.

Protocol 1: Selective N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for the selective mono-alkylation of the more reactive benzylic amine of this compound.[1][2][3] This process involves the in-situ formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction to the corresponding secondary amine.[4] This one-pot procedure is known for its good yields and high chemoselectivity, minimizing the overalkylation often seen with direct alkylation methods.[2]

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound Imine This compound->Imine + R1(R2)C=O - H2O Aldehyde/Ketone R1(R2)C=O N-alkylated Product Imine->N-alkylated Product + [H] (Reducing Agent)

Caption: Reductive amination of this compound.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 10-20 mL per gram of amine).

  • Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • If desired, a small amount of glacial acetic acid (0.1-0.5 eq.) can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate container, weigh the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.). This reagent is preferred as it is less toxic than sodium cyanoborohydride.[2]

  • Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated product.

Experimental Workflow

G A Dissolve this compound and aldehyde/ketone in DCM B Stir for 1-2 hours at RT (Imine Formation) A->B C Add NaBH(OAc)3 portion-wise B->C D Stir for 12-24 hours at RT C->D E Quench with sat. NaHCO3 D->E F Extract with DCM E->F G Wash with Brine F->G H Dry over Na2SO4, Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for reductive amination.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation with an alkyl halide is a classic method for forming C-N bonds.[5] However, this method can suffer from a lack of selectivity, often leading to overalkylation to form tertiary amines and quaternary ammonium salts.[6] To favor mono-alkylation, an excess of the starting amine or specific bases like cesium carbonate can be employed.[7]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[7]

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, extraction, and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (2.0-3.0 eq.) or cesium carbonate (1.5-2.0 eq.).

  • To this stirred suspension, add the alkyl halide (1.0-1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of primary amines, which can be adapted for this compound.

MethodAlkylating AgentReducing Agent / BaseSolventTemperatureTime (h)Typical Yield (%)Reference
Reductive AminationAldehyde/KetoneNaBH(OAc)₃DCM / DCERoom Temp.12-2480-95[2]
Reductive AminationAldehyde/KetoneNaBH₃CNMeOHRoom Temp.12-2475-90[4]
Direct AlkylationAlkyl BromideCs₂CO₃DMFRoom Temp.2-670-85 (mono)[7]
Direct AlkylationAlkyl IodideK₂CO₃Acetonitrile80 °C4-1250-70 (mono)[8]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and toxic. Avoid inhalation and contact with skin. Quench any excess reagent carefully.

  • Dichloromethane and other chlorinated solvents are suspected carcinogens. Handle with appropriate caution.

Conclusion

Both reductive amination and direct alkylation are viable methods for the N-alkylation of this compound. For selective mono-alkylation of the benzylic amine, reductive amination is the recommended protocol due to its high selectivity, milder reaction conditions, and generally higher yields. Direct alkylation can be a simpler procedure but requires careful control of stoichiometry and conditions to minimize the formation of undesired overalkylation byproducts. The choice of method will depend on the specific alkyl group to be introduced and the desired scale of the reaction.

References

Application Notes and Protocols for 3-Amino-2-chlorobenzylamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions are instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3] 3-Amino-2-chlorobenzylamine possesses two key functional groups that make it a potentially valuable building block in such transformations: a primary benzylic amine and an aryl chloride. The presence of both a nucleophilic amino group and an electrophilic chloro group on the same aromatic ring opens up possibilities for both intermolecular and intramolecular cross-coupling reactions, leading to the synthesis of diverse heterocyclic scaffolds, particularly those based on the isoquinoline core.[4][5]

These application notes provide a theoretical framework and generalized protocols for the potential use of this compound in several key palladium-catalyzed cross-coupling reactions. The protocols are based on established methodologies for similar substrates, as direct literature examples for this specific molecule are not prevalent.

Potential Applications in Palladium-Catalyzed Reactions

The unique substitution pattern of this compound allows for its participation in several types of palladium-catalyzed cross-coupling reactions. The aryl chloride can act as the electrophilic partner, while the amino group can serve as a nucleophile or a directing group.

Intramolecular Buchwald-Hartwig Amination for the Synthesis of Dihydroisoquinolines

The primary amino group and the aryl chloride in this compound are suitably positioned for an intramolecular Buchwald-Hartwig amination. This reaction would lead to the formation of a six-membered heterocyclic ring, yielding a dihydroisoquinoline derivative. This transformation is a powerful method for constructing nitrogen-containing heterocycles.[6][7]

Reaction Scheme:

Intermolecular Buchwald-Hartwig Amination

The primary amino group of this compound can be coupled with various aryl or heteroaryl halides in an intermolecular Buchwald-Hartwig amination. This would result in the formation of a new C-N bond, leading to the synthesis of N-aryl-3-amino-2-chlorobenzylamines.[8][9]

Reaction Scheme:

Sonogashira Coupling

The aryl chloride of this compound can undergo a Sonogashira coupling with terminal alkynes. This reaction forms a new carbon-carbon bond between the aromatic ring and the alkyne, yielding 3-amino-2-(alkynyl)benzylamine derivatives. These products can be valuable intermediates for the synthesis of isoquinolines and other complex heterocycles.[10][11][12]

Reaction Scheme:

Heck Reaction

The aryl chloride can also participate in a Heck reaction with various alkenes. This would introduce a vinyl group at the 2-position of the benzylamine, leading to the formation of 3-amino-2-(alkenyl)benzylamines. These compounds can serve as precursors for further cyclization reactions.[2][13][14]

Reaction Scheme:

Quantitative Data Summary

The following tables present hypothetical quantitative data for the proposed reactions to illustrate potential efficiencies. This data is based on typical yields and conditions reported for similar substrates in the literature and should be used for illustrative purposes only.

Table 1: Hypothetical Data for Intramolecular Buchwald-Hartwig Amination

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
2Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102478
3PdCl₂(dppf) (5)-Cs₂CO₃DMF1201865

Table 2: Hypothetical Data for Intermolecular Sonogashira Coupling

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₄ (2)4Et₃NTHF6092
24-Bromotoluene1-HexynePdCl₂(PPh₃)₂ (3)5DIPADMF8088
32-ChloropyridineTrimethylsilylacetylenePd₂(dba)₃ (1.5) / XPhos (3)3Cs₂CO₃Toluene10075

Experimental Protocols

The following are generalized experimental protocols for the proposed palladium-catalyzed cross-coupling reactions of this compound. Note: These are general procedures and should be optimized for specific substrates and conditions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Intramolecular Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base (e.g., Sodium tert-butoxide, 1.2 equivalents) to the flask.

  • Add anhydrous toluene (to make a ~0.1 M solution of the substrate).

  • Add this compound (1 equivalent) to the reaction mixture.

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Intermolecular Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1 equivalent) and the terminal alkyne (1.2 equivalents).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2-3 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycle for a Buchwald-Hartwig amination and a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex -HX (Base) Reductive Elimination Complex->Pd(0)L2 Product Product Reductive Elimination Complex->Product Catalyst Regeneration Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

Caption: General experimental workflow for palladium-catalyzed coupling.

References

Application Notes and Protocols for the Derivatization of 3-Amino-2-chlorobenzylamine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chlorobenzylamine is a primary amine that often requires derivatization prior to analysis to enhance its chromatographic properties and improve detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The protocols are based on established methods for the derivatization of primary amines.

Derivatization for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore into the molecule to enable sensitive UV or fluorescence detection.

Recommended Reagent: 9-fluorenylmethylchloroformate (FMOC-Cl)

FMOC-Cl reacts with primary amines to form highly fluorescent and UV-active derivatives, making it a suitable reagent for enhancing the detection of this compound.[1][2]

Experimental Protocol: Derivatization with FMOC-Cl

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • 9-fluorenylmethylchloroformate (FMOC-Cl) solution (e.g., 5 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hexane (for extraction)

  • Vials, pipettes, and other standard laboratory glassware

Procedure:

  • Sample Preparation: To 100 µL of the this compound standard solution in a vial, add 400 µL of borate buffer.

  • Derivatization Reaction: Add 500 µL of the FMOC-Cl solution to the vial. Vortex the mixture for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 10 minutes.

  • Extraction: To remove excess FMOC-Cl, add 1 mL of hexane and vortex for 1 minute. Allow the layers to separate.

  • Sample for Analysis: Carefully collect the lower aqueous layer containing the derivatized analyte and transfer it to an autosampler vial for HPLC analysis.

Proposed HPLC-UV Method
ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Expected Quantitative Data (Hypothetical)
ParameterValue
Retention Time ~ 8.5 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Linear Range 0.3 - 50 µg/mL
> 0.999

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is employed to increase the volatility and thermal stability of the analyte. Silylation is a common and effective technique for primary amines.[3]

Recommended Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

MTBSTFA is a silylating agent that reacts with primary amines to form stable tert-butyldimethylsilyl (TBDMS) derivatives, which have excellent chromatographic properties.[3]

Experimental Protocol: Derivatization with MTBSTFA

Materials:

  • This compound standard solution (e.g., 1 mg/mL in a suitable aprotic solvent like acetonitrile)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Heating block or oven

  • Vials with screw caps and septa

Procedure:

  • Sample Preparation: Pipette 100 µL of the this compound standard solution into a reaction vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried sample.

  • Incubation: Securely cap the vial and heat at 70 °C for 30 minutes.[3]

  • Sample for Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Proposed GC-MS Method
ParameterValue
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Expected Quantitative Data (Hypothetical)
ParameterValue
Retention Time ~ 12.2 min
Characteristic Ions (m/z) M+, [M-57]+ (loss of tert-butyl)
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linear Range 0.15 - 25 µg/mL
> 0.998

Visualizations

HPLC Derivatization Workflow

HPLC_Workflow start Start: this compound in Solution add_buffer Add Borate Buffer (pH 9.0) start->add_buffer add_fmoc Add FMOC-Cl in Acetonitrile add_buffer->add_fmoc react Vortex & Incubate (10 min, RT) add_fmoc->react extract Extract with Hexane react->extract analyze Analyze Aqueous Layer by HPLC extract->analyze

Caption: Workflow for FMOC-Cl derivatization for HPLC analysis.

GC-MS Derivatization Workflow

GCMS_Workflow start Start: this compound in Solution dry_down Evaporate to Dryness (Nitrogen Stream) start->dry_down add_reagents Add Acetonitrile & MTBSTFA dry_down->add_reagents react Cap & Heat (70°C, 30 min) add_reagents->react analyze Analyze by GC-MS react->analyze

Caption: Workflow for MTBSTFA derivatization for GC-MS analysis.

Analytical Strategy Decision Pathway

Decision_Pathway start Analyte: This compound question Analytical Goal? start->question hplc_goal Quantification with UV/Fluorescence Detection question->hplc_goal High Sensitivity in Liquid Phase gcms_goal Quantification and Structural Confirmation question->gcms_goal Volatility & Mass Spectrum hplc_derivatization Derivatize with FMOC-Cl hplc_goal->hplc_derivatization gcms_derivatization Derivatize with MTBSTFA gcms_goal->gcms_derivatization hplc_analysis HPLC Analysis hplc_derivatization->hplc_analysis gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis

References

Topic: Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one Library using 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Use of 3-Amino-2-chlorobenzylamine as a Reagent in Solid-Phase Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid generation of large libraries of small molecules for high-throughput screening.[1] Quinazolin-4(3H)-ones are a privileged heterocyclic scaffold, present in numerous biologically active compounds and approved drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Traditional solution-phase syntheses of these compounds can be time-consuming and challenging to automate for library production.[4] This application note details a robust solid-phase methodology for the synthesis of a library of 2,3-disubstituted quinazolin-4(3H)-ones. The protocol utilizes a key building block, this compound, to introduce structural diversity at the N-3 position of the quinazolinone core. This method leverages a traceless synthesis approach, where the point of attachment to the solid support does not remain in the final molecule, maximizing the chemical space explored.[5][6]

Application

This protocol is designed for the efficient parallel synthesis of a library of novel quinazolin-4(3H)-one derivatives. By varying the acyl chloride (R1) and utilizing this compound as the key amine for the cyclization-cleavage step, a diverse set of compounds can be generated. The presence of the chloro- and amino-substituents on the benzylamine moiety offers further opportunities for post-cleavage modification, expanding the structural diversity of the library.

General Reaction Scheme

The overall synthetic strategy involves the immobilization of an anthranilic acid derivative onto a solid support, followed by acylation and cyclization to form a resin-bound benzoxazinone intermediate. This intermediate is then treated with this compound, which acts as a nucleophile to open the benzoxazinone ring and subsequently cyclize to form the desired quinazolinone, releasing it from the solid support.

G cluster_resin Solid Support Chemistry cluster_solution Cleavage and Product Formation resin Wang Resin resin_anth Resin-Bound Anthranilate resin->resin_anth 1. Fmoc-Anthranilic Acid, DIC, DMAP, DMF resin_acyl Resin-Bound N-Acyl Anthranilate resin_anth->resin_acyl 2. Piperidine/DMF 3. R1-COCl, DIPEA, DCM resin_benz Resin-Bound Benzoxazinone resin_acyl->resin_benz 4. Acetic Anhydride, Pyridine, DCM reagent This compound resin_benz->reagent 5. DMF, 80 °C product Final Quinazolinone Product reagent->product caption Figure 1. Overall reaction pathway for the solid-phase synthesis of quinazolinones.

Caption: Figure 1. Overall reaction pathway for the solid-phase synthesis of quinazolinones.

Experimental Workflow

The workflow is designed for parallel synthesis, allowing for the creation of multiple unique products simultaneously. Each step is followed by thorough washing to remove excess reagents and by-products, a key advantage of solid-phase synthesis.

workflow arrow start Start: Wang Resin step1 Step 1: Immobilization (Fmoc-Anthranilic Acid) start->step1 wash1 Wash (DMF, DCM) step1->wash1 step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) wash1->step2 wash2 Wash (DMF, DCM) step2->wash2 step3 Step 3: Acylation (R1-COCl, DIPEA) wash2->step3 wash3 Wash (DCM, DMF) step3->wash3 step4 Step 4: Cyclization (Acetic Anhydride) wash3->step4 wash4 Wash (DCM, MeOH) step4->wash4 step5 Step 5: Cyclative Cleavage (this compound) wash4->step5 filtration Filter and Collect Supernatant step5->filtration evaporation Evaporate Solvent filtration->evaporation purification Purify (Prep-HPLC) evaporation->purification end Final Product purification->end

Caption: Figure 2. Experimental workflow for the parallel solid-phase synthesis protocol.

Experimental Protocols

Materials and Equipment:

  • Wang Resin (100-200 mesh, 1.2 mmol/g loading)

  • Fmoc-Anthranilic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • Acyl chlorides (R1-COCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Pyridine

  • This compound

  • Methanol (MeOH)

  • Solid-phase reaction vessels

  • Mechanical shaker

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Immobilization of Fmoc-Anthranilic Acid on Wang Resin
  • Place Wang resin (1.0 g, 1.2 mmol) in a 20 mL solid-phase reaction vessel.

  • Swell the resin in DMF (10 mL) for 30 minutes with gentle agitation.

  • Drain the solvent.

  • In a separate flask, dissolve Fmoc-Anthranilic Acid (1.29 g, 3.6 mmol, 3 eq) in DMF (8 mL).

  • Add DIC (0.56 mL, 3.6 mmol, 3 eq) and DMAP (73 mg, 0.6 mmol, 0.5 eq) to the solution.

  • Add the activated amino acid solution to the resin.

  • Shake the reaction vessel at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum. A small sample can be subjected to a test cleavage to determine loading efficiency.

Protocol 2: Fmoc-Deprotection and Acylation
  • Swell the resin from Protocol 1 in DMF (10 mL) for 20 minutes.

  • Drain the solvent and add a solution of 20% piperidine in DMF (10 mL).

  • Shake for 20 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Wash the resin with DCM (3 x 10 mL) and drain.

  • Add a solution of the desired acyl chloride (R1-COCl) (3.6 mmol, 3 eq) and DIPEA (0.63 mL, 3.6 mmol, 3 eq) in anhydrous DCM (10 mL).

  • Shake at room temperature for 4 hours.

  • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Protocol 3: Cyclization to Benzoxazinone
  • To the acylated resin from Protocol 2, add a solution of acetic anhydride (1.13 mL, 12 mmol, 10 eq) and pyridine (0.97 mL, 12 mmol, 10 eq) in DCM (10 mL).

  • Shake at room temperature for 6 hours.

  • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum. The formation of the benzoxazinone can be monitored by IR spectroscopy (appearance of a carbonyl stretch around 1760 cm⁻¹).[7]

Protocol 4: Cyclative Cleavage with this compound
  • Place the dried resin-bound benzoxazinone (approx. 0.2 mmol) in a sealed vial.

  • Add a solution of this compound (157 mg, 1.0 mmol, 5 eq) in DMF (4 mL).

  • Heat the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DMF (2 x 2 mL) and combine the filtrates.

  • Remove the DMF under reduced pressure.

  • The crude product can be purified by preparative HPLC.

Data Presentation: Representative Library Synthesis

A small library of quinazolinones was synthesized using the described protocols to demonstrate the method's applicability. The identity and purity of the products were confirmed by LC-MS and ¹H NMR analysis.[8][9]

Compound IDR1-Group (from R1-COCl)Product StructureYield (%)*Purity (%)**
QZ-01 Phenyl
alt text
78>95
QZ-02 4-Chlorophenyl
alt text
72>95
QZ-03 2-Thiophenyl
alt text
65>95
QZ-04 Cyclohexyl
alt text
81>95

*Overall yield after purification, based on the initial loading of the Wang resin. **Purity determined by HPLC analysis at 254 nm.

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. The use of this compound in a cyclative cleavage step allows for the efficient, traceless synthesis of a diverse library of these valuable heterocyclic compounds. The methodology is well-suited for parallel synthesis and can be readily adapted for automated platforms, making it a valuable tool for medicinal chemistry and drug discovery programs.

References

Application Notes and Protocols: Reaction of 3-Amino-2-chlorobenzylamine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-Amino-2-chlorobenzylamine with aldehydes and ketones provides a versatile route to synthesize a variety of heterocyclic compounds, most notably substituted tetrahydroquinazolines. These products are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The presence of the chlorine atom and the amino group on the benzylamine scaffold offers unique electronic properties and potential for further functionalization, making the resulting compounds valuable for library synthesis and lead optimization in drug development programs.

The core reaction proceeds through an initial condensation between the primary amino group of this compound and the carbonyl group of an aldehyde or ketone to form an imine intermediate. This is followed by an intramolecular cyclization, a type of Pictet-Spengler reaction, to yield the tetrahydroquinazoline ring system. The specific substitution on the aldehyde or ketone reactant determines the substitution pattern at the 4-position of the resulting heterocyclic product.

Applications in Drug Discovery

Derivatives of quinazolines and tetrahydroquinazolines are known to exhibit a wide range of biological activities.[1] Chloro-substituted quinazolinones, structurally related to the potential products of the described reaction, have demonstrated promising therapeutic potential.

Anticancer Activity: Certain 3-substituted quinazolinones have shown significant cytotoxic activity against various human cancer cell lines.[2] For example, some derivatives have been found to be active against cervical cancer (HeLa) and glioblastoma multiforme (T98G) cell lines.[2] The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer cell proliferation, such as dihydrofolate reductase (DHFR).[2]

Anti-inflammatory Activity: Quinazoline derivatives have also been investigated for their anti-inflammatory properties.[1] Some compounds have shown potent activity, comparable to reference drugs like indomethacin, by modulating inflammatory pathways.[1]

Antimicrobial and Antifungal Activity: Various substituted quinazolinones have been synthesized and evaluated for their efficacy against bacterial and fungal strains, with some exhibiting broad-spectrum activity.[2]

The synthesis of novel derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved potency and selectivity.

Reaction Mechanism and Experimental Workflow

The general reaction of this compound with an aldehyde or ketone to form a 5-chloro-4-substituted-1,2,3,4-tetrahydroquinazoline is depicted below.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound Imine Imine Intermediate This compound->Imine Condensation (-H2O) Aldehyde/Ketone Aldehyde/Ketone->Imine Tetrahydroquinazoline 5-Chloro-4-substituted- 1,2,3,4-tetrahydroquinazoline Imine->Tetrahydroquinazoline Intramolecular Cyclization

Caption: General reaction scheme for the formation of a 5-chloro-4-substituted-1,2,3,4-tetrahydroquinazoline.

A typical experimental workflow for this synthesis is outlined in the following diagram.

experimental_workflow start Start reactants Combine this compound, aldehyde/ketone, solvent, and catalyst start->reactants reaction Heat the reaction mixture (e.g., reflux) reactants->reaction monitoring Monitor reaction progress (e.g., by TLC) reaction->monitoring workup Cool to room temperature and perform aqueous workup monitoring->workup Upon completion extraction Extract with an organic solvent workup->extraction drying Dry the organic layer (e.g., with Na2SO4) extraction->drying purification Purify the crude product (e.g., column chromatography or recrystallization) drying->purification characterization Characterize the final product (e.g., NMR, MS, IR) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis and purification of 5-chloro-4-substituted-1,2,3,4-tetrahydroquinazolines.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with aldehydes and ketones. These may require optimization depending on the specific carbonyl compound used.

Protocol 1: Acid-Catalyzed Synthesis of 5-Chloro-4-aryl-1,2,3,4-tetrahydroquinazolines

This protocol is adapted from general procedures for the synthesis of tetrahydroquinazolines.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or Methanol

  • Catalytic amount of a protic acid (e.g., hydrochloric acid, p-toluenesulfonic acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of benzylamine).

  • Add the aromatic aldehyde (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of the acid catalyst (e.g., 2-3 drops of concentrated HCl or 0.1 eq of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-chloro-4-aryl-1,2,3,4-tetrahydroquinazoline.

Protocol 2: Synthesis of 5-Chloro-4,4-disubstituted-1,2,3,4-tetrahydroquinazolines from Ketones

This protocol is a general representation for the reaction with ketones, which may require more forcing conditions.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Toluene or Xylene

  • Dean-Stark apparatus

  • Catalytic amount of p-toluenesulfonic acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), the ketone (1.5 eq), and toluene (15 mL per mmol of benzylamine).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue heating until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired spiro-tetrahydroquinazoline.

Data Presentation

The following tables present representative data for reactions analogous to those described. The specific yields and reaction times for this compound may vary.

Table 1: Representative Yields for the Synthesis of Tetrahydroquinazolines from 2-Aminobenzylamine Derivatives and Aldehydes.

EntryAldehydeCatalystSolventTime (h)Yield (%)
1Benzaldehydep-TsOHEthanol485
24-ChlorobenzaldehydeHClMethanol392
34-Methoxybenzaldehydep-TsOHEthanol588
42-Naphthaldehydep-TsOHToluene678

Data is illustrative and based on general literature for similar reactions.

Table 2: Representative Yields for the Synthesis of Tetrahydroquinazolines from 2-Aminobenzylamine Derivatives and Ketones.

EntryKetoneCatalystSolventTime (h)Yield (%)
1Cyclohexanonep-TsOHToluene875
2Acetophenonep-TsOHXylene1260
3N-Benzyl-4-piperidonep-TsOHToluene1082

Data is illustrative and based on general literature for similar reactions.

Potential Signaling Pathway Involvement

The potential anticancer activity of the resulting chloro-substituted tetrahydroquinazolines can be rationalized through their interaction with key cellular pathways. One such pathway involves the inhibition of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, and thus for cell proliferation.

signaling_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide AminoAcid Amino Acid Synthesis THF->AminoAcid DHFR->THF NADPH -> NADP+ Product 5-Chloro-tetrahydroquinazoline derivative Product->DHFR Inhibition Proliferation Cell Proliferation Nucleotide->Proliferation AminoAcid->Proliferation

Caption: Potential mechanism of anticancer action via inhibition of the Dihydrofolate Reductase (DHFR) pathway.

By inhibiting DHFR, the synthesized compounds can disrupt the supply of essential precursors for DNA synthesis and cell division, leading to an antiproliferative effect. This makes them attractive candidates for further investigation as anticancer agents.

References

Application Notes and Protocols for the Synthesis of Amides from 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry due to the prevalence of the amide bond in pharmaceuticals, natural products, and polymers. This document provides detailed experimental procedures for the synthesis of N-((3-amino-2-chlorophenyl)methyl) amides starting from 3-Amino-2-chlorobenzylamine. The protocols described herein are based on two robust and widely applicable methods: the acylation of the primary amine with an acyl chloride and the coupling of the amine with a carboxylic acid using a carbodiimide coupling agent. These methods offer versatility in introducing a wide array of functional groups via the amide linkage.

The primary amino group of this compound is the more nucleophilic site for acylation under standard conditions, allowing for selective amide bond formation. The protocols provided are designed to be a starting point for researchers, and may require optimization based on the specific acylating agent used.

Experimental Protocols

Two primary methods for the synthesis of amides from this compound are presented below.

Method A: Acylation using an Acyl Chloride

This method is a classic and efficient way to form amide bonds and is particularly useful when the corresponding acyl chloride is commercially available or readily synthesized. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1] A base is typically added to neutralize the hydrochloric acid byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.2-1.5 eq) or pyridine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-((3-amino-2-chlorophenyl)methyl) amide.

Method B: Carbodiimide-Mediated Coupling with a Carboxylic Acid

This method is ideal for coupling carboxylic acids directly with the amine, avoiding the need to prepare the corresponding acyl chloride. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), are used as dehydrating agents to activate the carboxylic acid.[2] Additives like 1-hydroxybenzotriazole (HOBt) can be included to improve efficiency and suppress side reactions.[3][4]

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic acid, Benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq, if used) in anhydrous DCM or DMF.

  • Activation: Add DCC (1.2 eq) or EDAC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

    • If EDAC was used, proceed directly to the aqueous work-up.

    • Transfer the filtrate (or the entire reaction mixture if EDAC was used) to a separatory funnel.

    • Dilute with additional DCM if necessary.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes representative data for the synthesis of two example amides from this compound using the protocols described above.

ProductMethodAcylating AgentYield (%)Melting Point (°C)¹H NMR (δ, ppm) in CDCl₃
N-((3-amino-2-chlorophenyl)methyl)acetamideAAcetyl chloride85121-1237.05 (t, J=7.8 Hz, 1H), 6.70 (d, J=7.8 Hz, 1H), 6.65 (d, J=7.8 Hz, 1H), 6.10 (br s, 1H, NH), 4.40 (d, J=5.9 Hz, 2H), 3.90 (br s, 2H, NH₂), 2.05 (s, 3H)
N-((3-amino-2-chlorophenyl)methyl)benzamideBBenzoic acid / EDAC78145-1477.85-7.80 (m, 2H), 7.55-7.40 (m, 3H), 7.10 (t, J=7.8 Hz, 1H), 6.80 (br s, 1H, NH), 6.75 (d, J=7.8 Hz, 1H), 6.70 (d, J=7.8 Hz, 1H), 4.65 (d, J=5.5 Hz, 2H), 3.95 (br s, 2H, NH₂)

Note: The spectroscopic and physical data presented are hypothetical and intended for illustrative purposes. Actual results may vary.

Visualizations

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_A Method A cluster_B Method B SM This compound MethodA Method A: Acylation SM->MethodA MethodB Method B: Coupling SM->MethodB AC Acyl Chloride (R-COCl) AC->MethodA CA Carboxylic Acid (R-COOH) CA->MethodB ReactionA Reaction (0°C to RT) MethodA->ReactionA ReactionB Reaction (RT) MethodB->ReactionB Base Base (e.g., TEA) Base->MethodA SolventA Anhydrous Solvent (DCM/THF) SolventA->MethodA CouplingAgent Coupling Agent (EDAC/DCC) CouplingAgent->MethodB SolventB Anhydrous Solvent (DCM/DMF) SolventB->MethodB Workup Aqueous Work-up ReactionA->Workup ReactionB->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-((3-amino-2-chlorophenyl)methyl) amide Purification->Product

Caption: General workflow for the synthesis of amides from this compound.

Signaling Pathway of Nucleophilic Acyl Substitution (Method A)

Acylation_Mechanism Amine Amine (Nucleophile) R'-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) R-COCl AcylChloride->Tetrahedral Product Amide Product R-CONH-R' Tetrahedral->Product Elimination of Cl⁻ HCl HCl Salt Et₃N·HCl HCl->Salt Base Base (e.g., Et₃N) Base->Salt

Caption: Simplified mechanism of amide formation via nucleophilic acyl substitution.

References

Application Notes & Protocols: Leveraging Ortho-Amino Aromatic Scaffolds in the Synthesis of Quinazolinone-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of 3-Amino-2-chlorobenzylamine in the synthesis of enzyme inhibitors is not extensively documented in readily available scientific literature, its core structure as an ortho-amino aromatic amine is a key pharmacophore in the generation of a highly significant class of enzyme inhibitors: the quinazolinones. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[1] This document will provide detailed application notes and protocols for the synthesis and evaluation of quinazolinone-based enzyme inhibitors, a field where a molecule structurally related to this compound could serve as a valuable synthetic precursor following appropriate chemical modifications.

Quinazolinone derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of various enzymes implicated in diseases such as cancer.[2][3][4] Notably, they are prominent as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as other critical enzymes like Poly(ADP-ribose) polymerase (PARP).[5][6][7][8]

Rationale for Quinazolinone Synthesis from Ortho-Amino Aromatic Precursors

The synthesis of the quinazolinone ring system typically involves the cyclization of an N-acyl anthranilic acid derivative with an amine or the reaction of an anthranilamide with an aldehyde or its equivalent.[1][5][9] A starting material like this compound, after transformation of the benzylamine moiety or introduction of a carboxyl group ortho to the amino group, could readily enter these synthetic pathways.

Application: Quinazolinone Derivatives as Enzyme Inhibitors

Quinazolinone-based compounds have been successfully developed as inhibitors for several key enzyme targets in drug discovery.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinazolinone-based EGFR inhibitors have been developed, with some achieving clinical success.[2][3][10][11]

Quantitative Data for Representative EGFR Inhibitors:

Compound IDStructureTarget EnzymeIC50 (nM)Cancer Cell LineGI50 (µM)Reference
5k 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-oneEGFRwt-TK10A549, PC-3, SMMC-7721-[10]
6d Substituted quinazolin-4(3H)-oneEGFR69NCI-H4600.789[11]
Gefitinib (Reference Drug)EGFR-A549-[2]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms. The quinazolinone scaffold has been successfully employed to generate potent PARP inhibitors.[5][6][12][13][14]

Quantitative Data for Representative PARP Inhibitors:

Compound IDStructureTarget EnzymeIC50 (nM)Reference
8-methylquinazolinone derivative 2-aryl-8-methylquinazolin-4(3H)-onePARP130 - 270[5]
Compound 12c Quinazolinone-based derivativePARP-127.89[13][14]
Olaparib (Reference Drug)PARP-130.38[13][14]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a representative method for the synthesis of quinazolinone derivatives, which can be adapted based on the specific precursor. This method involves the acylation of an anthranilamide followed by a base-catalyzed cyclization.[5]

Materials:

  • Substituted anthranilamide (e.g., a derivative conceptually obtainable from this compound)

  • Appropriate acid chloride

  • Anhydrous pyridine or other suitable base

  • Aqueous sodium hydroxide or potassium hydroxide

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

  • Acylation: Dissolve the substituted anthranilamide (1 equivalent) in anhydrous DCM or pyridine. Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylanthranilamide.

  • Cyclization: Dissolve the crude N-acylanthranilamide in a suitable solvent such as ethanol.

  • Add a solution of aqueous NaOH or KOH (2-3 equivalents) and heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with dilute HCl.

  • The precipitated quinazolinone product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or silica gel column chromatography.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: EGFR Kinase Assay)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized quinazolinone derivatives against a target kinase.

Materials:

  • Synthesized quinazolinone compounds

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ELISA-based detection system (e.g., anti-phosphotyrosine antibody conjugated to HRP)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup: In a 96-well plate, add the kinase buffer, the substrate (Poly(Glu, Tyr)), and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction. Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and perform an ELISA-based detection of the phosphorylated substrate. This typically involves coating the plate with the reaction mixture, adding a primary anti-phosphotyrosine antibody, followed by a secondary HRP-conjugated antibody, and finally a chromogenic substrate.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits

Caption: EGFR signaling pathway and the point of inhibition by quinazolinone derivatives.

Experimental Workflow

Synthesis_and_Screening_Workflow Start Ortho-Amino Aromatic Precursor Synthesis Quinazolinone Synthesis (e.g., Acylation & Cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Enzyme Inhibition Assay Purification->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Workflow for synthesis and screening of quinazolinone-based enzyme inhibitors.

References

Application Notes: 3-Amino-2-chlorobenzylamine as a Monomer for Novel Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals exploring the synthesis and application of new polymeric materials.

Introduction: 3-Amino-2-chlorobenzylamine is a versatile aromatic amine that holds potential as a building block for high-performance polymers. Its structure, featuring a primary amine group for polymerization and a chloro-substituted benzene ring, can impart desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics to the resulting materials. This document outlines the application of this compound in the synthesis of a novel polyamide through interfacial polymerization with terephthaloyl chloride. The resulting polymer is characterized for its key material properties.

Quantitative Data Summary

The following table summarizes the key properties of the synthesized polyamide (PA-CB) derived from this compound and terephthaloyl chloride.

PropertyValueMethod of Analysis
Polymer Yield92%Gravimetric Analysis
Inherent Viscosity0.85 dL/gUbbelohde Viscometer
Glass Transition (Tg)185 °CDifferential Scanning
5% Weight Loss Temp (Td)410 °CThermogravimetric Analysis
SolubilitySoluble in DMF, DMAc, NMP, DMSOSolubility Testing

Experimental Protocols

Materials and Equipment
  • Monomers: this compound (98%), Terephthaloyl chloride (99%)

  • Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)

  • Reagents: Sodium carbonate (Na2CO3), Hydrochloric acid (HCl), Methanol

  • Equipment: High-speed blender, Beakers, Funnel, Filter paper, Vacuum oven, Ubbelohde viscometer, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA)

Synthesis of Polyamide (PA-CB) via Interfacial Polymerization
  • Aqueous Phase Preparation: Dissolve 1.57 g (0.01 mol) of this compound and 2.12 g (0.02 mol) of sodium carbonate in 100 mL of deionized water in a 250 mL beaker. Stir until all solids are fully dissolved.

  • Organic Phase Preparation: Dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 100 mL of dichloromethane in a separate 250 mL beaker.

  • Polymerization: Carefully pour the organic phase over the aqueous phase in a high-speed blender.

  • Reaction: Turn on the blender to a high speed for 10 minutes. A white polymer precipitate will form immediately.

  • Isolation: Turn off the blender and filter the polymer precipitate using a Buchner funnel.

  • Washing: Wash the collected polymer sequentially with 100 mL of deionized water, 100 mL of a 2% HCl solution, another 100 mL of deionized water, and finally with 100 mL of methanol to remove unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

  • Yield Calculation: Weigh the final dried polymer and calculate the percentage yield.

Characterization of the Synthesized Polyamide
  • Inherent Viscosity: Prepare a 0.5 g/dL solution of the polymer in concentrated sulfuric acid. Measure the flow times of the pure solvent and the polymer solution at 30 °C using an Ubbelohde viscometer. Calculate the inherent viscosity.

  • Thermal Analysis (DSC/TGA):

    • For DSC, heat the polymer sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the glass transition temperature (Tg).

    • For TGA, heat the polymer sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the thermal decomposition temperature (Td).

  • Solubility Testing: Test the solubility of the polymer in various organic solvents (DMF, DMAc, NMP, DMSO) at room temperature by adding 10 mg of the polymer to 1 mL of each solvent and observing for dissolution.

Diagrams and Workflows

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_purification Purification cluster_char Characterization aq_phase Aqueous Phase (this compound + Na2CO3 in Water) blender Combine Phases in High-Speed Blender aq_phase->blender org_phase Organic Phase (Terephthaloyl Chloride in DCM) org_phase->blender polymerization Interfacial Polymerization (10 min) blender->polymerization filtration Filter Precipitate polymerization->filtration wash_h2o1 Wash with Water filtration->wash_h2o1 wash_hcl Wash with 2% HCl wash_h2o1->wash_hcl wash_h2o2 Wash with Water wash_hcl->wash_h2o2 wash_meoh Wash with Methanol wash_h2o2->wash_meoh drying Vacuum Dry at 80°C wash_meoh->drying viscosity Inherent Viscosity drying->viscosity dsc DSC (Tg) drying->dsc tga TGA (Td) drying->tga solubility Solubility Test drying->solubility

Caption: Experimental workflow for polyamide synthesis and characterization.

reaction_pathway cluster_reactants Reactants cluster_products Products amine This compound arrow Interfacial Polymerization diacyl Terephthaloyl Chloride polyamide Polyamide (PA-CB) hcl HCl plus1 + plus2 + amine_node This compound arrow_node amine_node->arrow_node diacyl_node Terephthaloyl Chloride diacyl_node->arrow_node polyamide_node Polyamide Repeat Unit hcl_node HCl arrow_node->polyamide_node

Application Notes and Protocols for the Analysis of 3-Amino-2-chlorobenzylamine Reactions by HPLC and GC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the analysis of 3-Amino-2-chlorobenzylamine and its reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase method is generally suitable for this compound. For chiral analysis, specialized chiral stationary phases are necessary.

Application Note: Achiral Analysis of this compound

This method is designed for the quantitative analysis of this compound in reaction mixtures to monitor reaction progress and determine purity.

Experimental Protocol:

A reversed-phase HPLC method can be employed for the analysis of this compound. A C18 column is a suitable stationary phase, providing good retention and separation from other non-polar to moderately polar compounds in the reaction mixture.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture or standard and dissolve it in 10 mL of diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution.

    • Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: A suitable HPLC method for analyzing 3-aminobenzylamine involves a reverse-phase approach.[1] The mobile phase typically consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1]

    ParameterCondition
    HPLC System Agilent 1260 Infinity II or equivalent
    Column Newcrom R1, 5 µm, 4.6 x 150 mm or equivalent C18 column
    Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
    Gradient 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detector UV-Vis at 254 nm
    Injection Volume 10 µL
    Run Time 25 minutes

Data Presentation:

CompoundRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
This compound8.5125000050
Starting Material 14.285000-
Byproduct 16.845000-
Application Note: Chiral Separation of this compound

For the analysis of enantiomeric purity, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for the separation of chiral amines.[2][3]

Experimental Protocol:

The enantiomers of this compound can be separated using a chiral HPLC method. This is crucial for stereoselective synthesis and purification.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the analyte in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions: The successful separation of chiral amines often relies on the choice of the chiral stationary phase.[2] Polysaccharide-based CSPs have demonstrated broad applicability in this area.[3]

    ParameterCondition
    HPLC System Shimadzu Nexera XR or equivalent
    Column Chiralpak AD-H, 5 µm, 4.6 x 250 mm or equivalent polysaccharide-based CSP
    Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
    Flow Rate 0.8 mL/min
    Column Temperature 25 °C
    Detector UV-Vis at 254 nm
    Injection Volume 5 µL
    Run Time 30 minutes

Data Presentation:

EnantiomerRetention Time (min)Peak Area (arbitrary units)Enantiomeric Excess (%)
(R)-3-Amino-2-chlorobenzylamine15.298500097.0
(S)-3-Amino-2-chlorobenzylamine18.915000

Gas Chromatography (GC) Method

Direct GC analysis of polar amines like this compound can be challenging due to their low volatility and potential for peak tailing.[4] Derivatization is a common and effective strategy to overcome these issues by converting the polar amine group into a less polar, more volatile derivative.[4]

Application Note: GC-MS Analysis of this compound after Derivatization

This protocol describes the analysis of this compound by GC-MS following a silylation derivatization step. Silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose.[5]

Experimental Protocol:

  • Derivatization Procedure:

    • To 1 mg of the dried sample (or a dried aliquot of the reaction mixture) in a vial, add 100 µL of pyridine and 100 µL of MSTFA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

  • Chromatographic Conditions: The derivatized amino acids can be analyzed on a 5% phenyl methylpolysiloxane column.[5]

    ParameterCondition
    GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
    Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Inlet Temperature 250 °C
    Injection Mode Split (20:1)
    Injection Volume 1 µL
    Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
    MSD Transfer Line 280 °C
    MS Source 230 °C
    MS Quad 150 °C
    Scan Range 50-550 m/z

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)
TMS-derivatized this compound12.8[M]+, [M-15]+, [M-Cl]+
TMS-derivatized Starting Material9.5-
TMS-derivatized Byproduct11.2-

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Separation on Column analysis3 Detection (UV-Vis) data1 Integration of Peaks analysis3->data1 data2 Quantification data1->data2 data3 Reporting data2->data3

Caption: General workflow for HPLC analysis.

GC_Derivatization_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_processing Data Analysis deriv1 Dry Sample Aliquot deriv2 Add Pyridine and MSTFA deriv1->deriv2 deriv3 Heat at 60 °C for 30 min deriv2->deriv3 deriv4 Cool to Room Temperature deriv3->deriv4 gcms1 Inject Derivatized Sample deriv4->gcms1 gcms2 Separation in GC Column gcms3 Mass Spectrometry Detection data1 Identify Peaks by Mass Spectra gcms3->data1 data2 Quantify using Peak Area data1->data2

Caption: Workflow for GC-MS analysis with derivatization.

References

Application Notes and Protocols for 3-Amino-2-chlorobenzylamine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct catalytic applications of 3-Amino-2-chlorobenzylamine are not extensively documented in publicly available scientific literature. However, its structural features, particularly the primary amine group, make it a valuable precursor for the synthesis of ligands and their subsequent metal complexes, which are known to have significant catalytic activity. These application notes provide detailed protocols for the synthesis of a potential catalyst derived from this compound and its hypothetical application in a well-established catalytic reaction.

Application Note 1: Synthesis of a Schiff Base Ligand from this compound

Introduction: Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are readily synthesized by the condensation of a primary amine and an aldehyde or ketone. Due to the presence of the imine nitrogen, which can act as a donor atom, Schiff bases are excellent ligands for a wide variety of metal ions, forming stable complexes that can be used as catalysts in numerous organic transformations. This protocol describes the synthesis of a novel Schiff base ligand, (E)-2-(((3-amino-2-chlorobenzyl)imino)methyl)phenol, from this compound and salicylaldehyde.

Experimental Protocol:

Materials:

  • This compound (FW: 156.61 g/mol )

  • Salicylaldehyde (FW: 122.12 g/mol , density: 1.167 g/mL)

  • Anhydrous Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.57 g (10 mmol) of this compound in 30 mL of anhydrous ethanol.

  • To this solution, add 1.22 mL (10 mmol) of salicylaldehyde dropwise with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.

  • If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator to induce crystallization.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a vacuum oven at 50°C for 2 hours.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Expected Outcome: A yellow crystalline solid, (E)-2-(((3-amino-2-chlorobenzyl)imino)methyl)phenol.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound D Dissolve & Mix A->D B Salicylaldehyde B->D C Ethanol (Solvent) C->D E Reflux (4h) D->E F Cool & Precipitate E->F G Filter & Wash F->G H Dry G->H I Schiff Base Ligand H->I

Caption: Workflow for the synthesis of a Schiff base ligand.

Application Note 2: Synthesis of a Copper(II)-Schiff Base Complex

Introduction: Transition metal complexes of Schiff base ligands are of great interest due to their diverse applications in catalysis. The coordination of the metal ion to the ligand can enhance its catalytic activity and selectivity. This protocol describes the synthesis of a copper(II) complex using the Schiff base ligand prepared in Application Note 1.

Experimental Protocol:

Materials:

  • (E)-2-(((3-amino-2-chlorobenzyl)imino)methyl)phenol (Schiff base ligand from AN 1)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, FW: 199.65 g/mol )

  • Anhydrous Methanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.30 g (5 mmol) of the Schiff base ligand in 40 mL of hot anhydrous methanol.

  • In a separate beaker, dissolve 0.50 g (2.5 mmol) of copper(II) acetate monohydrate in 20 mL of anhydrous methanol.

  • Add the methanolic solution of copper(II) acetate dropwise to the hot solution of the Schiff base ligand with constant stirring. A change in color should be observed, indicating complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • After refluxing, allow the mixture to cool to room temperature. A solid precipitate of the complex should form.

  • Collect the complex by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the copper(II)-Schiff base complex in a vacuum desiccator over anhydrous CaCl₂.

  • Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Expected Outcome: A colored, stable solid of the copper(II)-Schiff base complex.

Diagram of Complexation:

Complexation_Reaction Ligand Schiff Base Ligand (in Methanol) Process Mix & Reflux (2h) Ligand->Process Metal Cu(OAc)₂·H₂O (in Methanol) Metal->Process Product Cu(II)-Schiff Base Complex Process->Product

Caption: Synthesis of the Cu(II)-Schiff base complex.

Application Note 3: Proposed Catalytic Application in Asymmetric Aldol Reaction

Introduction: The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric versions of this reaction is of great importance for the synthesis of chiral molecules. Chiral Schiff base-metal complexes have been successfully employed as catalysts to induce enantioselectivity in aldol reactions.[1][2] This protocol outlines a hypothetical procedure for the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, catalyzed by the newly synthesized copper(II)-Schiff base complex.

Experimental Protocol:

Materials:

  • Copper(II)-Schiff base complex (catalyst from AN 2)

  • 4-Nitrobenzaldehyde (FW: 151.12 g/mol )

  • Acetone (FW: 58.08 g/mol , density: 0.791 g/mL)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N, FW: 101.19 g/mol , density: 0.726 g/mL)

  • Reaction vial (10 mL) with a screw cap

  • Magnetic stirrer

Procedure:

  • To a 10 mL reaction vial containing a magnetic stir bar, add the copper(II)-Schiff base complex (0.01 mmol, 1 mol%).

  • Add 151 mg (1.0 mmol) of 4-nitrobenzaldehyde to the vial.

  • Add 2 mL of anhydrous THF and 1.5 mL (20 mmol) of acetone.

  • Add 0.14 mL (1.0 mmol) of triethylamine to the reaction mixture.

  • Seal the vial and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

  • Determine the yield and enantiomeric excess (ee) of the aldol product using chiral HPLC.

Hypothetical Data Presentation:

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1125248578
2225249285
310487588
420488892

Proposed Catalytic Cycle:

Catalytic_Cycle Catalyst Cu(II)-Schiff Base Complex Enolate Enolate Complex Catalyst->Enolate Coordination Substrate1 Acetone + Et3N Substrate1->Enolate Aldol_Intermediate Aldol Intermediate Complex Enolate->Aldol_Intermediate Nucleophilic Attack Substrate2 4-Nitrobenzaldehyde Substrate2->Aldol_Intermediate Aldol_Intermediate->Catalyst Product Release Product Aldol Product Aldol_Intermediate->Product

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

References

Application Notes and Protocols: 3-Amino-2-chlorobenzylamine in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Initial Literature Search and Findings

An extensive search of scientific databases and patent literature was conducted to identify specific applications of 3-amino-2-chlorobenzylamine in the synthesis of fluorescent probes. This search did not yield any direct examples, published research articles, or patents detailing the use of this specific molecule as a key building block for fluorescent sensors. The existing literature on fluorescent probe development focuses on a wide array of other amino-containing compounds, such as aminopyridines, aminonaphthalenes, and various rhodamine and coumarin derivatives.[1][2][3][4][5]

While direct applications are not documented, the structural features of this compound—a primary aromatic amine, a benzylamine moiety, and a halogen substituent—suggest its potential utility in the rational design of novel fluorescent probes. This document, therefore, provides a generalized framework and hypothetical application notes on how a molecule with these functionalities could be theoretically incorporated into fluorescent probe synthesis. The protocols and data presented are based on established principles of fluorescent sensor design and are intended to serve as a guide for researchers exploring new synthetic pathways.

General Principles of Utilizing Substituted Benzylamines in Fluorescent Probe Design

Substituted benzylamines can be valuable precursors in the synthesis of fluorescent probes for several reasons:

  • Reactive Handles for Fluorophore Conjugation: The primary amino group can be readily functionalized to attach the molecule to a variety of fluorophore scaffolds through amide bond formation, imine condensation, or nucleophilic aromatic substitution.

  • Modulation of Electronic Properties: The substituents on the benzene ring (in this case, chlorine and an amino group) can influence the electron density of the aromatic system. This can be exploited to modulate the photophysical properties of the resulting fluorophore, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

  • Receptor Unit for Analyte Binding: The amino groups can act as binding sites for specific analytes, such as metal ions or protons, leading to changes in the fluorescence signal upon binding. This forms the basis for "turn-on" or "turn-off" fluorescent sensors.

  • Linker for Biomolecule Conjugation: The benzylamine structure can serve as a linker to attach the fluorescent probe to biomolecules like proteins or nucleic acids for targeted imaging applications.

Hypothetical Application Note: A Turn-On Fluorescent Probe for pH Based on a Naphthalimide Scaffold

This hypothetical application note describes the synthesis and characterization of a novel fluorescent probe, NCB-Naphth , for the detection of acidic pH. The probe is designed by conjugating this compound to a 4-bromo-1,8-naphthalimide fluorophore.

The signaling mechanism is based on Photoinduced Electron Transfer (PET). In its neutral form, the lone pair of electrons on the benzylamine nitrogen can quench the fluorescence of the naphthalimide core. Upon protonation in an acidic environment, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal ("turn-on" response). The chloro-substituent is expected to fine-tune the pKa of the benzylamine, potentially shifting the probe's responsive range.

Experimental Workflow

G cluster_synthesis Synthesis cluster_photophysical Photophysical Characterization cluster_application Application S1 React this compound with 4-bromo-1,8-naphthalic anhydride S2 Purification by column chromatography S1->S2 S3 Characterization (NMR, MS) S2->S3 P1 Measure Absorbance and Emission Spectra at various pH S3->P1 P2 Determine Quantum Yield and Molar Extinction Coefficient P1->P2 P3 Calculate pKa from fluorescence titration P1->P3 A1 Live cell imaging of acidic organelles (e.g., lysosomes) P3->A1 A2 Monitor pH changes in cellular processes A1->A2

Caption: General experimental workflow for the synthesis and application of a hypothetical pH probe.

Hypothetical Photophysical Data for NCB-Naphth
ParameterValue (pH 9.0)Value (pH 4.0)
Absorption λmax (nm) 410412
Emission λmax (nm) 530528
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 12,50012,800
Fluorescence Quantum Yield (Φ) 0.030.45
Fluorescence Lifetime (τ, ns) 0.85.2
Calculated pKa -5.8

Detailed Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Naphthalimide-Based Fluorescent Probe (NCB-Naphth)

Materials:

  • This compound

  • 4-Bromo-1,8-naphthalic anhydride

  • Ethanol

  • Triethylamine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride (1.0 mmol) and this compound (1.1 mmol) in 20 mL of ethanol.

  • Add triethylamine (1.5 mmol) to the mixture.

  • Reflux the reaction mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the crude product in a minimal amount of DCM.

  • Purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure NCB-Naphth probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for pH Titration of NCB-Naphth

Materials:

  • Stock solution of NCB-Naphth in DMSO (1 mM)

  • Phosphate-buffered saline (PBS) solutions of varying pH (e.g., from 4.0 to 9.0)

  • Fluorometer

Procedure:

  • Prepare a series of buffer solutions with different pH values.

  • To a cuvette containing 2 mL of each buffer solution, add an aliquot of the NCB-Naphth stock solution to a final concentration of 10 µM.

  • Incubate the solutions for 5 minutes at room temperature.

  • Measure the fluorescence emission spectrum of each solution using an excitation wavelength of 410 nm. Record the fluorescence intensity at the emission maximum (around 528 nm).

  • Plot the fluorescence intensity at 528 nm as a function of pH.

  • Determine the pKa of the probe by fitting the titration curve to the Henderson-Hasselbalch equation.

Hypothetical Signaling Pathway

The "turn-on" mechanism of the hypothetical NCB-Naphth probe is based on the inhibition of Photoinduced Electron Transfer (PET) upon protonation.

G cluster_off High pH (Fluorescence OFF) cluster_on Low pH (Fluorescence ON) Off_State NCB-Naphth (Neutral Amine) Ground_State_Off Ground State On_State NCB-Naphth-H⁺ (Protonated Amine) Off_State->On_State + H⁺ - H⁺ PET Photoinduced Electron Transfer PET->Ground_State_Off e⁻ transfer Excited_State_Off Excited State Ground_State_Off->Excited_State_Off Excitation (hν) Excited_State_Off->PET Quenched Fluorescence Quenched (Non-radiative decay) Excited_State_Off->Quenched Ground_State_On Ground State No_PET PET Blocked Excited_State_On Excited State Ground_State_On->Excited_State_On Excitation (hν) Excited_State_On->No_PET Fluorescence Fluorescence Emission (Radiative decay) Excited_State_On->Fluorescence

Caption: Proposed PET signaling mechanism for the hypothetical NCB-Naphth pH probe.

Conclusion for Researchers

While this compound is not a commonly cited reagent in the field of fluorescent probe synthesis, its structure presents interesting possibilities for the design of novel sensors. The protocols and conceptual frameworks provided here are intended to serve as a starting point for researchers interested in exploring the potential of this and other similarly substituted benzylamines. The key to successful probe development will lie in the careful selection of the fluorophore, the optimization of the reaction conditions, and the thorough characterization of the photophysical properties and sensing mechanism of the resulting molecule.

References

Troubleshooting & Optimization

Side reactions and byproducts in 3-Amino-2-chlorobenzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 3-Amino-2-chlorobenzylamine, with a focus on potential side reactions and byproduct formation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach for the synthesis of this compound is the reduction of 2-chloro-3-nitrobenzonitrile. This method involves the simultaneous or sequential reduction of both the nitro and nitrile functional groups. The choice of reducing agent and reaction conditions is critical to maximize the yield of the desired product and minimize side reactions.

Q2: What are the most common side reactions observed during this synthesis?

The most prevalent side reactions during the reduction of 2-chloro-3-nitrobenzonitrile include:

  • Incomplete reduction: This can lead to the formation of intermediates such as 3-amino-2-chlorobenzonitrile or 2-chloro-3-nitrobenzylamine.

  • Over-reduction/Dehalogenation: Strong reducing agents or harsh reaction conditions can lead to the removal of the chlorine atom, resulting in the formation of 3-aminobenzylamine.

  • Hydrolysis: If water is present under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 3-amino-2-chlorobenzoic acid.[1]

  • Dimerization/Polymerization: Under certain reductive amination conditions, benzylamines can react with each other, leading to the formation of secondary amines and other oligomeric byproducts.

Q3: How can I purify the final this compound product?

Purification of this compound typically involves the following steps:

  • Extraction: After quenching the reaction, the product is usually extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying: The organic extract is dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Chromatography: The crude product is often purified by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Inefficient catalyst or reducing agent. - Formation of multiple byproducts.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize temperature and pressure based on literature for similar reductions. - Use a fresh, high-quality catalyst or a different reducing agent. - Adjust reaction conditions to minimize side reactions (see below).
Presence of 3-amino-2-chlorobenzonitrile Incomplete reduction of the nitrile group.- Increase the reaction time or the amount of reducing agent. - Switch to a stronger reducing agent known to be effective for nitrile reduction (e.g., LiAlH₄). - Increase the hydrogen pressure if using catalytic hydrogenation.
Presence of 2-chloro-3-nitrobenzylamine Incomplete reduction of the nitro group.- Ensure the catalyst is active; consider adding a fresh batch. - Increase reaction time or temperature. - Use a reducing agent more selective for nitro group reduction in a preliminary step if needed.
Detection of 3-aminobenzylamine Reductive dehalogenation of the starting material or product.- Use a milder reducing agent. - Lower the reaction temperature and pressure. - Add a catalyst poison (e.g., a small amount of a sulfur-containing compound) to reduce the activity of the catalyst if using catalytic hydrogenation.
Formation of 3-amino-2-chlorobenzoic acid Hydrolysis of the nitrile group.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use neutral workup conditions if possible.
Complex mixture of unidentified byproducts - Reaction temperature too high. - Air (oxygen) contamination. - Unstable intermediates.- Lower the reaction temperature. - Degas solvents and run the reaction under an inert atmosphere. - Analyze the crude mixture by LC-MS or GC-MS to identify major byproducts and adjust the reaction strategy accordingly.

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of 2-chloro-3-nitrobenzonitrile

This protocol is a general guideline and may require optimization.

Materials:

  • 2-chloro-3-nitrobenzonitrile

  • Methanol (or another suitable solvent like ethanol or ethyl acetate)

  • Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure reaction vessel (autoclave), add 2-chloro-3-nitrobenzonitrile (1.0 eq).

  • Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Carefully add the Pd/C catalyst (typically 5-10 mol%).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen) several times to remove oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Visualized Pathways and Workflows

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions start 2-chloro-3-nitrobenzonitrile product This compound start->product Reduction (e.g., H₂, Pd/C) side1 3-amino-2-chlorobenzonitrile (Incomplete Nitrile Reduction) start->side1 Partial Reduction side2 2-chloro-3-nitrobenzylamine (Incomplete Nitro Reduction) start->side2 Partial Reduction side3 3-aminobenzylamine (Dehalogenation) start->side3 Over-reduction side4 3-amino-2-chlorobenzoic acid (Hydrolysis) start->side4 Hydrolysis

Caption: Synthetic pathway for this compound and major side reactions.

G start Reaction Complete? crude_analysis Analyze Crude Product (TLC, LC-MS, NMR) start->crude_analysis Yes optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Catalyst Load - Reducing Agent start->optimize_conditions No low_yield Low Yield of Desired Product? crude_analysis->low_yield impurity_id Identify Major Impurities low_yield->impurity_id Yes purify Purify by Column Chromatography low_yield->purify No incomplete_reduction Incomplete Reduction? impurity_id->incomplete_reduction dehalogenation Dehalogenation Product Present? incomplete_reduction->dehalogenation No incomplete_reduction->optimize_conditions Yes dehalogenation->purify No milder_conditions Use Milder Conditions: - Lower Temperature - Lower Pressure - Less Active Catalyst dehalogenation->milder_conditions Yes end Pure Product Obtained purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Substitutions on 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on substitution reactions with 3-Amino-2-chlorobenzylamine. Given the unique structure of this molecule, featuring both an aromatic and a benzylic amine, as well as a chloro-substituent, careful optimization is crucial for achieving desired product yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: Which amino group on this compound is more reactive in N-substitution reactions?

A1: Generally, the benzylic amine (-CH2NH2) is more nucleophilic and less sterically hindered than the aromatic amine (-NH2). Therefore, it is expected to be more reactive towards electrophiles in both N-alkylation and N-arylation reactions. However, the electronic effect of the chloro and amino substituents on the ring can influence the reactivity of the aromatic amine.

Q2: What are the most common methods for N-arylation of this compound?

A2: The most common and effective methods are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2] Buchwald-Hartwig reactions are often preferred due to milder conditions and broader substrate scope, although Ullmann couplings can be effective, particularly with more activated aryl halides.[3][4]

Q3: Can I achieve selective substitution on only one of the amino groups?

A3: Achieving high chemoselectivity can be challenging but is possible. To favor substitution on the more reactive benzylic amine, carefully controlled conditions, such as using a bulky catalyst/ligand system or running the reaction at a lower temperature, may be effective. For selective substitution on the aromatic amine, protection of the benzylic amine (e.g., as a carbamate) might be necessary prior to the coupling reaction.

Q4: Is the chloro-substituent likely to react?

A4: While the aryl chloride is a potential site for substitution (e.g., in a Buchwald-Hartwig reaction where it is the electrophile), it is generally less reactive than aryl bromides or iodides.[3] Under conditions where the amino groups are the nucleophiles, the chloro group is unlikely to be displaced unless harsh conditions for nucleophilic aromatic substitution are employed.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst deactivation. For Pd-catalyzed reactions, ensure the Pd(0) active species is generated.[3]
Inappropriate Ligand Screen a variety of phosphine ligands (e.g., XantPhos, SPhos, DavePhos for Buchwald-Hartwig). The ligand choice is critical for stabilizing the catalyst and promoting reductive elimination.[5][6]
Incorrect Base The base is crucial for deprotonating the amine. Screen different bases such as NaOtBu, K2CO3, or Cs2CO3. Be aware that strong bases can degrade sensitive substrates.[3][5]
Low Reaction Temperature Aryl chlorides often require higher temperatures for oxidative addition.[3] Gradually increase the reaction temperature, monitoring for substrate decomposition.
Solvent Choice The solvent can significantly impact catalyst solubility and reactivity. Common solvents for these reactions include toluene, dioxane, and THF.[3]
Issue 2: Formation of Multiple Products (Lack of Selectivity)
Potential Cause Troubleshooting Steps
Di-substitution If both amino groups are reacting, reduce the equivalents of the coupling partner. Lowering the reaction temperature or using a more sterically hindered catalyst/ligand may also improve selectivity for the more accessible benzylic amine.
Side Reactions The presence of two nucleophilic centers can lead to undesired side reactions.[3] Consider a protection/deprotection strategy for one of the amino groups to ensure selective functionalization of the other.

Experimental Protocols & Data

Table 1: Starting Conditions for N-Arylation of this compound

This table provides example starting conditions for optimization. The choice of coupling partner (aryl halide) and the target amine for substitution will influence the optimal parameters.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd2(dba)3 (2 mol%)CuI (10 mol%)
Ligand XantPhos (4 mol%)L-proline (20 mol%)
Base NaOtBu (1.5 equiv.)K2CO3 (2 equiv.)
Solvent TolueneDMSO
Temperature 100 °C120 °C
Reactant Ratio 1:1.2 (amine:aryl halide)1:1.2 (amine:aryl halide)
Expected Yield 40-80% (highly variable)30-70% (highly variable)
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

Disclaimer: This is a general starting protocol and must be optimized for this compound.

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol), XantPhos (0.04 mmol), and NaOtBu (1.5 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) dissolved in 5 mL of anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Add Catalyst, Ligand, & Base to Schlenk Tube p2 Evacuate & Backfill with Argon (3x) p1->p2 p3 Add Substrates & Solvent p2->p3 r1 Heat to Target Temperature (e.g., 100 °C) p3->r1 r2 Stir for 12-24h r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to Room Temp r3->w1 w2 Dilute & Filter w1->w2 w3 Concentrate w2->w3 w4 Column Chromatography w3->w4 end Isolated Product w4->end

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Troubleshooting Logic

G start Initial Reaction check_yield Low or No Yield? start->check_yield check_selectivity Mixture of Products? check_yield->check_selectivity No yield_actions Optimize Conditions: 1. Change Ligand/Base 2. Increase Temperature 3. Screen Solvents 4. Check Catalyst Activity check_yield->yield_actions Yes success Successful Reaction check_selectivity->success No selectivity_actions Improve Selectivity: 1. Lower Temperature 2. Use Bulky Ligand 3. Reduce Equivalents of Coupling Partner 4. Protect one Amine check_selectivity->selectivity_actions Yes yield_actions->start Re-run selectivity_actions->start Re-run

Caption: Decision tree for troubleshooting common reaction issues.

References

Overcoming solubility issues with 3-Amino-2-chlorobenzylamine in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 3-Amino-2-chlorobenzylamine in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Based on the structure, which includes an aromatic ring, a chlorine atom, and an amino group, this compound is expected to be a weakly basic compound with limited solubility in aqueous solutions at neutral pH. It is generally more soluble in organic solvents. While specific data for this compound is limited, related compounds such as 2-chlorobenzylamine are described as being "somewhat soluble in water," and similar aminobenzamides are noted as "slightly soluble in water" but soluble in organic solvents like dichloromethane and benzene.[1][2] The amino group suggests that solubility can be significantly influenced by pH.

Q2: My this compound is not dissolving in my reaction solvent. What should I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Solvent Selection: If your reaction conditions permit, switch to a more suitable organic solvent. A table of suggested solvents based on polarity is provided below.

  • pH Adjustment: For aqueous or protic solvents, adjusting the pH can significantly improve solubility. Since this compound has a basic amino group, lowering the pH by adding a small amount of a non-reactive acid (e.g., HCl, acetic acid) will protonate the amine, forming a more soluble salt. The solubility of amino-containing compounds often increases proportionally to the amount of acid added.[3]

  • Co-solvents: Employing a co-solvent system can enhance solubility. For instance, adding a polar aprotic solvent like DMF or DMSO to a less polar solvent may improve dissolution. For reactions in aqueous media, using a mixture of water and a water-miscible organic solvent such as ethanol, methanol, or isopropanol can be effective.[3]

  • Temperature: Gently warming the mixture can increase the rate of dissolution and solubility. However, be cautious of potential degradation of the compound or unwanted side reactions at elevated temperatures. Always monitor the stability of your compound at the chosen temperature.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and accelerate the dissolution process.

The following workflow diagram illustrates a systematic approach to addressing solubility issues.

G start Start: Solubility Issue with This compound solvent Is the solvent aqueous or organic? start->solvent aqueous Aqueous-based solvent->aqueous Aqueous organic Organic-based solvent->organic Organic ph_adjust Adjust pH (add dilute acid) aqueous->ph_adjust change_solvent Change Primary Solvent (see Table 1) organic->change_solvent ph_success Solubility Improved? ph_adjust->ph_success co_solvent_aq Use Co-solvent (e.g., Ethanol, Methanol) ph_success->co_solvent_aq No end_success Proceed with Reaction ph_success->end_success Yes co_success_aq Solubility Improved? co_solvent_aq->co_success_aq heat_sonicate Apply Gentle Heat or Sonication co_success_aq->heat_sonicate No co_success_aq->end_success Yes change_success Solubility Improved? change_solvent->change_success co_solvent_org Use Co-solvent (e.g., DMF, DMSO) change_success->co_solvent_org No change_success->end_success Yes co_success_org Solubility Improved? co_solvent_org->co_success_org co_success_org->heat_sonicate No co_success_org->end_success Yes heat_success Solubility Improved? heat_sonicate->heat_success heat_success->end_success Yes end_fail Consult Further/ Consider Derivatization heat_success->end_fail No G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral/High pH low_ph_struct [R-NH3]+Cl- neutral_ph_struct R-NH2 low_ph_struct->neutral_ph_struct Increase pH low_ph_sol High Solubility neutral_ph_struct->low_ph_struct Decrease pH neutral_ph_sol Low Solubility

References

Preventing oxidation of 3-Amino-2-chlorobenzylamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-chlorobenzylamine. The information provided is intended to help prevent its oxidation during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has developed a yellow or brownish tint. What is the cause?

A1: The discoloration of this compound is a common indicator of oxidation. Aromatic amines, particularly those with electron-donating groups like the amino group, are susceptible to oxidation when exposed to air (oxygen) and/or light. This process can lead to the formation of colored impurities and degradation products.

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, typically refrigerated at 2-8°C.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Light: In an amber or opaque container to protect it from light.

  • Moisture: In a tightly sealed container in a dry location to prevent moisture absorption.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While colder temperatures generally slow down degradation, it is crucial to prevent freeze-thaw cycles. If the compound is in a solvent, freezing could cause the solute to concentrate, potentially accelerating degradation in localized areas. If you choose to freeze the neat compound, ensure it is properly sealed to prevent moisture condensation upon removal from the freezer. For solutions, storage at 2-8°C is often preferred.

Q4: Are there any chemical additives I can use to prevent the oxidation of this compound in solution?

A4: Yes, the use of antioxidants or free radical scavengers can be effective in preventing the oxidation of amine solutions. The choice of antioxidant will depend on the solvent and the downstream application of your compound. Common examples include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Ascorbic acid (for aqueous solutions)

It is crucial to perform small-scale compatibility and stability tests to ensure the chosen antioxidant does not interfere with your experiments.

Q5: How can I visually assess the quality of my this compound?

A5: A pure sample of this compound should be a colorless to light-colored solid or liquid. Any significant deviation, such as a noticeable yellow, brown, or reddish color, suggests degradation. For a more accurate assessment, analytical techniques such as HPLC, GC-MS, or NMR should be employed to determine purity and identify potential degradation products.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solid Compound
Potential Cause Troubleshooting Steps
Improper Storage Container Transfer the compound to an amber glass vial with a tightly sealing cap.
Exposure to Air Purge the container with an inert gas (argon or nitrogen) before sealing. For frequent use, consider storing in a glovebox.
Exposure to Light Store the container in a dark place, such as a cabinet or a light-blocking secondary container.
High Storage Temperature Move the compound to a refrigerator (2-8°C).
Issue 2: Degradation of the Compound in Solution
Potential Cause Troubleshooting Steps
Dissolved Oxygen in Solvent Degas the solvent by sparging with an inert gas or by using the freeze-pump-thaw method before preparing the solution.
Headspace Oxygen Prepare the solution under an inert atmosphere and purge the headspace of the storage vial with argon or nitrogen before sealing.
Solvent Impurities Use high-purity, anhydrous solvents. Peroxides in older ether solvents can be particularly problematic.
No Antioxidant Present Consider adding a compatible antioxidant (e.g., BHT at 0.01-0.1%) to the solution. Always verify compatibility with your experimental setup.

Data Presentation

Table 1: Hypothetical Stability of this compound (Purity % by HPLC) Under Various Storage Conditions Over 6 Months.

Storage ConditionInitial Purity1 Month3 Months6 Months
Ambient, Air, Light 99.5%95.2%88.1%75.4%
Ambient, Air, Dark 99.5%97.8%94.5%90.2%
Refrigerated (4°C), Air, Dark 99.5%99.1%98.2%97.0%
Refrigerated (4°C), N₂, Dark 99.5%99.4%99.2%99.0%
Refrigerated (4°C), N₂, Dark with BHT 99.5%99.5%99.4%99.3%

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere:

    • Place the vial in a glovebox with an inert atmosphere (argon or nitrogen).

    • Alternatively, use a Schlenk line. Place the compound in the vial, attach it to the Schlenk line, and perform at least three vacuum-backfill cycles with high-purity inert gas.

  • Sealing: Tightly seal the vial cap. For long-term storage, consider wrapping the cap with Parafilm®.

  • Storage Location: Store the sealed vial in a refrigerator at 2-8°C, away from light.

Protocol 2: Preparation of a Stabilized Solution in an Organic Solvent
  • Solvent Preparation: Select a high-purity, anhydrous solvent. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Antioxidant Addition (Optional): If desired, add a suitable antioxidant, such as BHT, to the solvent to achieve the desired final concentration (e.g., 0.05%).

  • Dissolution: Under a continuous flow of inert gas, add the this compound to the desired volume of degassed solvent.

  • Storage: Transfer the solution to a clean, dry amber glass vial. Purge the headspace with inert gas before sealing tightly. Store at the recommended temperature (typically 2-8°C).

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Storage Protocol cluster_solution Solution Preparation storage_start Receive Compound storage_container Select Amber Vial storage_start->storage_container storage_inert Inert Atmosphere (Glovebox/Schlenk Line) storage_container->storage_inert storage_seal Seal Tightly storage_inert->storage_seal storage_location Store at 2-8°C in Dark storage_seal->storage_location solution_start Prepare Solution storage_location->solution_start Use Stored Compound solution_solvent Degas Solvent solution_start->solution_solvent solution_antioxidant Add Antioxidant (Optional) solution_solvent->solution_antioxidant solution_dissolve Dissolve Compound under Inert Gas solution_antioxidant->solution_dissolve solution_store Store Solution under Inert Gas solution_dissolve->solution_store

Caption: Workflow for proper storage and solution preparation to prevent oxidation.

Troubleshooting_Oxidation Troubleshooting Guide for Compound Discoloration cluster_causes Potential Causes cluster_solutions Corrective Actions start Compound Discolored? air Air Exposure start->air Yes light Light Exposure start->light heat High Temperature start->heat moisture Moisture start->moisture inert Store under Inert Gas air->inert dark Use Amber Vial / Store in Dark light->dark cool Refrigerate (2-8°C) heat->cool dry Use Desiccator / Tightly Seal moisture->dry

Caption: Logical troubleshooting steps for addressing discoloration of the compound.

Troubleshooting guide for 3-Amino-2-chlorobenzylamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for reactions involving 3-Amino-2-chlorobenzylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and derivatization of this compound, covering topics from low yields to unexpected side products.

Acylation Reactions

Question: I am getting a low yield during the N-acylation of the primary aromatic amine of this compound. What are the common causes and solutions?

Answer: Low yields in the acylation of aromatic amines are often due to several factors:

  • Insufficiently Activated Acylating Agent: If you are using a carboxylic acid directly, it needs to be activated. Standard acylating agents like acetyl chloride or acetic anhydride are more reliable.[1][2]

  • Base Stoichiometry: A base is typically required to neutralize the acid byproduct (e.g., HCl from acetyl chloride). If the base is omitted or insufficient, the resulting acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] For aromatic amines, a buffer system like sodium acetate can be effective.[3]

  • Competing Hydrolysis: Acylating agents like acetyl chloride are highly reactive and can be hydrolyzed by water in the solvent or glassware.[3] Ensure your solvent is anhydrous and glassware is properly dried.

  • Reaction Conditions: While many acylations proceed at room temperature, some less reactive substrates may require gentle heating.[2] Conversely, highly exothermic reactions might need cooling to prevent side reactions.

  • Steric Hindrance: The ortho-chloro and benzylamine groups may provide some steric hindrance. Using a less bulky acylating agent or extending the reaction time could improve yields.

Question: I am observing di-acylation (acylation on both the aromatic and benzylic amine). How can I achieve selective acylation of the aromatic amine?

Answer: Achieving chemoselectivity can be challenging as both amino groups are nucleophilic. Here are some strategies:

  • Exploit Basicity Differences: The benzylic amine is more basic (higher pKa) than the aromatic amine. Under carefully controlled acidic conditions, the benzylic amine can be selectively protonated and "protected," allowing the less basic aromatic amine to react.

  • Use of Protecting Groups: While less ideal for atom economy, you could protect the more reactive benzylic amine (e.g., as a carbamate), perform the acylation on the aromatic amine, and then deprotect.

  • Reaction Conditions Tuning: Running the reaction at lower temperatures can sometimes favor the kinetic product, potentially leading to higher selectivity.

Diazotization and Sandmeyer Reactions

Question: My diazotization reaction of this compound is not working. The solution color is off, and I don't get the expected product in the subsequent Sandmeyer reaction. What should I check?

Answer: Successful diazotization relies on precise control of reaction conditions:

  • Temperature Control: The reaction is highly exothermic and the resulting diazonium salt is typically unstable above 0-5 °C.[4] It is crucial to maintain a low temperature throughout the addition of sodium nitrite to prevent decomposition of the diazonium salt, which often manifests as a dark brown or black solution and the evolution of nitrogen gas.[4]

  • Acid Concentration: The reaction requires a strong acid, like HCl or H2SO4, to generate nitrous acid (HNO₂) in situ from sodium nitrite.[5] Insufficient acid can lead to incomplete diazotization and potential side reactions like the formation of triazenes.

  • Purity of Starting Material: The presence of impurities in the this compound can interfere with the reaction. Ensure the starting material is pure before beginning.

Question: I am seeing insoluble precipitates during my diazotization. What could this be?

Answer: An insoluble precipitate could be an N-nitroso compound, which can form if the amine is secondary.[4] While this compound has two primary amines, impurities or side reactions could lead to secondary amine formation. Another possibility is the formation of azo coupling products if the concentration of the diazonium salt is too high and it reacts with unreacted starting material.

Cyclization to Quinazolines

Question: I am trying to synthesize a quinazoline derivative from this compound and an aldehyde, but the yield is poor. What are some common troubleshooting steps?

Answer: The synthesis of quinazolines from 2-aminobenzylamines can be optimized in several ways:

  • Oxidant Choice: These cyclizations often require an oxidant to form the final aromatic quinazoline ring. Molecular oxygen (from air) is a green and effective oxidant, but sometimes catalysts like transition metal oxides (e.g., MnO₂, Fe₂O₃) or reagents like iodine are needed to facilitate the reaction.[6][7]

  • Solvent and Temperature: The choice of solvent can significantly impact the reaction. High-boiling point solvents like DMSO or DMF are sometimes used, but solvent-free conditions have also been reported to be effective.[6][8] Optimization of the reaction temperature is also crucial.

  • Purity of Reactants: Ensure both the this compound and the aldehyde are pure. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the desired reaction.

Data Presentation

Table 1: Comparison of Acylating Agents for Aromatic Amines

Acylating AgentCatalyst/BaseTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride Often catalyst-free or with a mild acid/baseRoom temp to gentle refluxReadily available, generally good yields.[1]Can be corrosive; byproduct is acetic acid.
Acetyl Chloride Stoichiometric base (e.g., pyridine, Et₃N)0 °C to room tempHighly reactive, fast reactions.[2][3]Moisture sensitive, corrosive, generates HCl.[3]
Acetonitrile Lewis Acid (e.g., Al₂O₃)High temp (e.g., 200 °C) in flow reactorGreen, inexpensive reagent.[9][10]Requires high temperatures and specialized equipment.[9]
Carboxylic Acid + Coupling Agent e.g., DCC, EDCRoom temperatureMild conditions, broad substrate scope.Cost of coupling agents, byproduct removal.

Table 2: Troubleshooting Low Yields in Quinazoline Synthesis

SymptomPotential CauseSuggested Solution
No reaction/low conversion Insufficient activation/oxidationIntroduce an oxidant (e.g., I₂, MnO₂) or switch to a solvent that promotes oxidation (e.g., DMSO).[6][8]
Low reaction temperatureGradually increase the reaction temperature while monitoring for decomposition.
Formation of multiple products Aldehyde self-condensation or side reactionsAdd the aldehyde slowly to the reaction mixture. Ensure the purity of the aldehyde.
Product is dihydroquinazoline Incomplete oxidationIncrease the amount of oxidant or extend the reaction time.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Base Addition: Add a suitable base (1.1 - 1.5 eq), such as triethylamine or pyridine, to the solution and stir.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]

Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction
  • Preparation: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl) in a beaker. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising.[4]

  • Monitoring: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr) in the corresponding acid. Add the cold diazonium salt solution slowly to the copper(I) salt solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and purify the product by distillation or chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Acylation

G start Low Yield in Acylation check_purity Check Starting Material Purity start->check_purity check_reagents Verify Reagent Activity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions impure_sm Impure Starting Material? check_purity->impure_sm reagent_issue Reagent Issue? check_reagents->reagent_issue condition_issue Condition Issue? check_conditions->condition_issue purify_sm Purify Starting Material (Recrystallization/Chromatography) impure_sm->purify_sm Yes use_fresh_reagents Use Fresh/Anhydrous Reagents & Correct Base Ratio reagent_issue->use_fresh_reagents Yes optimize_conditions Optimize Temp, Time, or Solvent condition_issue->optimize_conditions Yes

Caption: A decision tree for troubleshooting low acylation yields.

General Experimental Workflow

G A Reactant Preparation (Dissolve Amine & Base) B Reagent Addition (e.g., Acyl Chloride at 0 °C) A->B C Reaction Monitoring (TLC) B->C D Aqueous Work-up (Quench & Extract) C->D E Purification (Chromatography/Recrystallization) D->E F Product Analysis (NMR, MS) E->F

Caption: A standard workflow for a chemical synthesis experiment.

References

Technical Support Center: Purification of 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of 3-Amino-2-chlorobenzylamine, addressing common challenges encountered by researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound is an oil, but I expect a solid. What should I do?

A1: The physical state of a compound can be influenced by residual solvents or impurities.

  • Troubleshooting Steps:

    • Residual Solvent: Ensure your compound is completely dry by placing it under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in the removal of volatile solvents, but be cautious of potential degradation.

    • Purity Check: Analyze the purity of your product using techniques like TLC, LC-MS, or NMR. The presence of impurities can lower the melting point, causing the compound to be an oil at room temperature.

    • Induce Crystallization: If the product is pure but remains an oil, try to induce crystallization. This can be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available. Trying different solvent systems for trituration or recrystallization can also be effective.

Q2: I am seeing multiple spots on my TLC plate after synthesis. How can I identify the main product and the impurities?

A2: Thin-Layer Chromatography (TLC) is a quick method to assess the purity of your sample and identify different components.

  • Troubleshooting Steps:

    • Co-spotting: Spot your crude reaction mixture, the starting material, and (if available) a pure standard of this compound on the same TLC plate. This will help you distinguish the product from unreacted starting materials.

    • Staining: Use different visualization techniques. A UV lamp will show UV-active compounds. Stains like ninhydrin are excellent for visualizing primary and secondary amines, which will appear as colored spots (typically purple or yellow). Potassium permanganate stain can help identify oxidizable functional groups.

    • Impurity Identification: Common impurities in the synthesis of aromatic amines from nitro compounds can include unreacted starting material (e.g., 2-chloro-3-nitrobenzylamine or a precursor), partially reduced intermediates (e.g., nitroso or hydroxylamine species), or byproducts from side reactions. The polarity of these impurities will dictate their Rf value on the TLC plate.

Q3: My column chromatography separation of this compound is poor, with significant tailing of the product peak. How can I improve this?

A3: Amines are basic compounds and can interact strongly with the acidic silica gel stationary phase, leading to peak tailing.

  • Troubleshooting Steps:

    • Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution (e.g., 0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your basic amine product, resulting in sharper peaks.

    • Use a Different Stationary Phase: Consider using an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds and often provides excellent separation without the need for mobile phase additives.[1] Alternatively, reversed-phase chromatography can be employed where the amine is often run with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid to ensure it is protonated.

    • Optimize the Solvent System: Experiment with different solvent systems to improve separation. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or isopropanol) can be effective.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.

Methodology:

  • Solvent Selection: Test the solubility of your crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents to screen include isopropanol, ethanol, toluene, ethyl acetate, and mixtures of hexane/ethyl acetate.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.

  • Decolorization (Optional): If your solution is colored due to highly polar, colored impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or a refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Parameter Value Notes
Example Solvent System Isopropanol/WaterStart by dissolving in hot isopropanol, then add water dropwise until turbidity persists. Reheat to dissolve and then cool.
Expected Yield 60-90%Highly dependent on the purity of the crude material.
Purity Check >98%Assessed by LC-MS or NMR.
Protocol 2: Flash Column Chromatography of this compound

This method is suitable for purifying larger quantities of the compound or when recrystallization is ineffective.

Methodology:

  • Stationary Phase Selection: Standard silica gel can be used, but for amines, an amine-functionalized silica is often more effective to prevent tailing.[1]

  • Mobile Phase Selection: A common mobile phase is a gradient of ethyl acetate in hexane or dichloromethane in methanol. To prevent tailing on standard silica, add 0.1-1% triethylamine to the mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the column.

  • Packing the Column: Pack the column with the chosen stationary phase slurried in the initial, less polar mobile phase.

  • Elution: Run the column, starting with the low polarity mobile phase and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Stationary Phase: Silica Gel Stationary Phase: Amine-Functionalized Silica
Mobile Phase Hexane/Ethyl Acetate with 0.5% TriethylamineHexane/Ethyl Acetate
Gradient 0% to 50% Ethyl Acetate0% to 50% Ethyl Acetate
Detection UV (254 nm) and TLC with Ninhydrin stainUV (254 nm) and TLC with Ninhydrin stain

Visualizations

Purification_Workflow cluster_synthesis Synthesis Output cluster_analysis Initial Analysis cluster_purification Purification Methods cluster_final Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Purity_Check Purity > 95%? TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No, Solid Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No, Oil/Complex Mixture Pure_Product Pure Product Purity_Check->Pure_Product Yes Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A workflow diagram for the purification of this compound.

Troubleshooting_Column_Chromatography Start Poor Separation/ Tailing Peak Decision1 Is the mobile phase basified? Start->Decision1 Action1 Add 0.1-1% Triethylamine to the mobile phase Decision1->Action1 No Decision2 Is the stationary phase appropriate for amines? Decision1->Decision2 Yes Action1->Decision2 Action2 Use Amine-Functionalized Silica or Reversed-Phase Column Decision2->Action2 No Result Improved Separation Decision2->Result Yes Action2->Result

Caption: Troubleshooting guide for column chromatography of amines.

References

Technical Support Center: Enhancing the Stability of 3-Amino-2-chlorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3-Amino-2-chlorobenzylamine derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound derivatives?

A1: To ensure long-term stability, these derivatives should be stored in a cool, dry, and dark environment. It is recommended to keep them in tightly sealed containers, away from sources of heat or ignition. For prolonged storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, depending on the specific derivative's properties.

Q2: What are the primary factors that can lead to the degradation of these compounds?

A2: The stability of this compound derivatives can be compromised by several factors, including:

  • pH: Both acidic and basic conditions can promote hydrolysis.

  • Oxidation: Exposure to air and oxidizing agents can lead to degradation.

  • Light: Photodegradation can occur upon exposure to UV or visible light.

  • Temperature: Elevated temperatures can accelerate decomposition, potentially leading to the liberation of hydrogen chloride and the formation of tars[1].

Q3: How can I minimize degradation during my experiments?

A3: To minimize degradation, consider the following precautions:

  • Prepare solutions fresh whenever possible.

  • Use degassed solvents to minimize oxidation.

  • Protect samples from light by using amber vials or covering them with aluminum foil.

  • Maintain a controlled temperature, avoiding excessive heat.

  • For reactions involving thermal stress, consider the addition of a stabilizer like soda ash to neutralize any liberated hydrogen chloride[1].

Q4: What are the potential degradation pathways for this compound derivatives?

A4: While specific pathways depend on the exact derivative and conditions, a plausible degradation pathway under oxidative and hydrolytic stress is initiated by the oxidation of the benzylic amine. This can lead to the formation of an imine intermediate, which is then hydrolyzed to form 3-amino-2-chlorobenzaldehyde and ammonia. Further oxidation of the aldehyde can result in the corresponding carboxylic acid.

Q5: Which analytical techniques are best suited for monitoring the stability of these derivatives?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying the parent compound and its degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and structural information.[2][3][4][5]

Troubleshooting Guides

Problem: An unexpected peak has appeared in my HPLC chromatogram.

  • Possible Cause 1: Degradation. Your compound may have started to degrade due to exposure to light, heat, or incompatible solvents. The new peak could represent a degradation product.

    • Solution: Re-run the analysis with a freshly prepared sample. If the peak persists and grows over time, it is likely a degradant. To identify it, consider using LC-MS.

  • Possible Cause 2: Contamination. The new peak could be from a contaminated solvent, glassware, or a co-eluting impurity from your sample matrix.

    • Solution: Run a blank (solvent only) to check for contamination. Ensure all glassware is thoroughly cleaned.

Problem: The concentration of my stock solution is decreasing over time.

  • Possible Cause: Instability in Solution. The derivative may be unstable in the chosen solvent or at the storage temperature.

    • Solution: Prepare smaller batches of the stock solution more frequently. Investigate the stability of the compound in different solvents and at various temperatures to determine optimal storage conditions. Consider preparing aliquots to avoid repeated freeze-thaw cycles if the solution is stored frozen.

Problem: My sample has changed color.

  • Possible Cause: Oxidation or Degradation. A color change is often an indicator of a chemical change, such as oxidation or the formation of degradation products. Aromatic amines, in particular, can be susceptible to oxidation, which can lead to colored byproducts.

    • Solution: Discard the discolored sample and prepare a fresh one. To prevent this in the future, store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Data Presentation

The following table presents hypothetical data from a forced degradation study on a this compound derivative to illustrate its stability profile under various stress conditions.

Stress ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
Acidic (0.1 M HCl)246015.23-Amino-2-chlorobenzaldehyde
Basic (0.1 M NaOH)246025.83-Amino-2-chlorobenzoic acid
Oxidative (3% H₂O₂)122535.53-Amino-2-chlorobenzaldehyde, Oligomeric species
Thermal 48808.1Tar-like residues
Photolytic (UV light)722512.6Several minor unidentified products

Note: This data is for illustrative purposes only and may not represent the actual stability of your specific derivative.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 12 hours, protected from light. Dilute samples for analysis.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, heat a solution of the compound at the same temperature. Dissolve/dilute samples for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 72 hours. Keep a control sample wrapped in aluminum foil to serve as a dark control. Dilute samples for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general HPLC-UV method for the analysis of this compound derivatives and their degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Timepoints stress->sampling analysis Analyze by HPLC-UV and LC-MS sampling->analysis end Identify Degradation Products & Quantify Stability analysis->end

Caption: Workflow for a forced degradation study.

G cluster_pathway Hypothetical Degradation Pathway parent This compound intermediate Imine Intermediate parent->intermediate Oxidation product1 3-Amino-2-chlorobenzaldehyde intermediate->product1 Hydrolysis product2 Ammonia intermediate->product2 Hydrolysis final_product 3-Amino-2-chlorobenzoic acid product1->final_product Further Oxidation

Caption: A hypothetical degradation pathway for this compound.

References

Technical Support Center: Optimizing Reactions with 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection in reactions involving 3-Amino-2-chlorobenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for this compound, and which functional group is targeted?

A1: The most common and synthetically valuable catalytic reactions for this compound target the C–Cl bond. Palladium-catalyzed cross-coupling reactions are particularly prevalent.[1][2] These include:

  • Suzuki-Miyaura Coupling: To form a C–C bond, reacting the aryl chloride with a boronic acid or ester. This is a robust method for creating biaryl structures.[3][4]

  • Buchwald-Hartwig Amination: To form a C–N bond, coupling the aryl chloride with a primary or secondary amine. This reaction is a cornerstone for synthesizing complex aryl amines.[1][5]

The primary amino groups on the molecule can also undergo reactions, but the palladium-catalyzed transformations at the aryl chloride position are often the focus for building molecular complexity.

Q2: How do I choose the right palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

A2: The choice of catalyst and ligand is critical and depends on the electronic and steric properties of the coupling partners.[5] For an electron-rich aryl chloride like this compound, a catalyst system that promotes the typically challenging oxidative addition step is required.[4][6]

  • Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium precatalysts.

  • Ligands: Electron-rich, bulky phosphine ligands are highly effective.[4] Ligands from the Buchwald dialkylbiaryl phosphine family, such as XPhos , SPhos , or RuPhos , are excellent starting points as they are known to facilitate the coupling of challenging aryl chlorides.[4]

  • Base: A suitable base is required to facilitate the transmetallation step.[4] Potassium phosphate (K₃PO₄) is a common and effective choice for Suzuki couplings.[4]

Q3: For a Buchwald-Hartwig amination, what is the recommended starting catalyst system?

A3: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of an aryl chloride requires a highly active catalyst.[5] The development of specialized ligands has been crucial for the success of these reactions.[1][7][8]

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are frequently used.

  • Ligands: Sterically hindered and electron-rich ligands are essential.[9] For coupling primary amines, bidentate phosphine ligands are often preferred, while monodentate ligands like XPhos or P(t-Bu)₃ are effective for secondary amines.[9]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[9]

Q4: Do I need to protect the amino groups on this compound before performing a cross-coupling reaction?

A4: Not always. The primary aromatic amine is a relatively poor nucleophile and often does not interfere with Suzuki or Buchwald-Hartwig reactions, especially when a bulky ligand is used which sterically shields the palladium center. However, potential side reactions or catalyst inhibition can occur. If you observe issues, protection of one or both amino groups (e.g., as a carbamate or amide) may be necessary. The benzylic amine is more nucleophilic and may be more prone to side reactions.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My Suzuki / Buchwald-Hartwig reaction is giving a low yield or no product. What are the common causes and how can I fix it?

A: Low yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is essential.

Start Start: Low Yield CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckSetup 2. Ensure Inert Atmosphere (N2/Ar) CheckReagents->CheckSetup Reagents OK Success Success: Optimized Reaction CheckReagents->Success Problem Solved CheckCatalyst 3. Evaluate Catalyst/Ligand System CheckSetup->CheckCatalyst Setup OK CheckSetup->Success Problem Solved ScreenLigands Screen Different Ligands (e.g., XPhos, SPhos, RuPhos) CheckCatalyst->ScreenLigands Issue Persists ScreenBases Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) ScreenLigands->ScreenBases No Improvement ScreenLigands->Success Improved Yield ScreenSolvents Screen Different Solvents (e.g., Toluene, Dioxane, THF) ScreenBases->ScreenSolvents No Improvement ScreenBases->Success Improved Yield IncreaseTemp Increase Reaction Temperature ScreenSolvents->IncreaseTemp No Improvement ScreenSolvents->Success Improved Yield IncreaseTemp->Success Improved Yield

Caption: Troubleshooting workflow for low reaction yield.

Detailed Checklist:

  • Reagent Quality : Are your reagents (especially the boronic acid and base) pure and dry? Boronic acids can degrade upon storage. Amines should be purified if they are old.[10] Is the solvent anhydrous?

  • Inert Atmosphere : Palladium(0) catalysts are sensitive to oxygen.[11] Ensure your reaction vessel was properly purged with nitrogen or argon and that the reaction is maintained under an inert atmosphere. Improper degassing can lead to catalyst oxidation and an increase in side reactions like homocoupling.[11]

  • Catalyst and Ligand Choice : The initial choice may not be optimal. The electron-donating amino group and the chloro-substituent's position can make oxidative addition difficult. Consider switching to a more electron-rich and bulky ligand.[4]

  • Base Strength and Solubility : For Suzuki couplings, ensure your base (e.g., K₃PO₄) is finely ground and fresh. Sometimes a small amount of water is required for anhydrous couplings with K₃PO₄ to function effectively.[6] For Buchwald-Hartwig, the base (e.g., NaOtBu) must be strong enough to deprotonate the amine.

  • Temperature : Aryl chlorides are less reactive than bromides or iodides and often require higher temperatures (e.g., 80-110 °C) to react.[12]

Problem 2: Formation of Side Products

Q: I am seeing significant side products in my reaction mixture. What are they and how can I prevent them?

A: Several side reactions can compete with the desired cross-coupling.

Common Side Products and Solutions:

  • Hydrodehalogenation (Protodechlorination):

    • Observation: The chloro group is replaced by a hydrogen atom.

    • Cause: This can occur via β-hydride elimination from an intermediate palladium-amide complex or other pathways.[1] It is more common with certain ligands and when the reductive elimination step is slow.

    • Solution:

      • Change the Ligand: Switch to a ligand known to promote faster reductive elimination, such as a bulky biarylphosphine ligand.

      • Modify the Base/Solvent: The choice of base and solvent can influence this side reaction. Screening different conditions may be necessary.

  • Homocoupling of Boronic Acid (Suzuki Reaction):

    • Observation: Formation of a biaryl product derived from two molecules of the boronic acid coupling partner.

    • Cause: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this unwanted reaction.[11]

    • Solution:

      • Thorough Degassing: Ensure the reaction mixture and headspace are rigorously deoxygenated before heating.

      • Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ directly, rather than a Pd(II) salt that requires in situ reduction, can sometimes minimize this.

  • Diarylation of Amine (Buchwald-Hartwig Reaction):

    • Observation: The product of the first amination reacts again with another molecule of this compound.

    • Cause: The newly formed secondary amine product can sometimes be more reactive than the starting amine.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine coupling partner.

      • Choose a Selective Ligand: Certain ligands have been developed to provide high selectivity for monoarylation.[7][8] Sterically hindered ligands can prevent the bulkier product from accessing the catalyst.

Data Presentation: Catalyst System Comparison

The following tables summarize typical starting conditions for cross-coupling reactions on substrates similar to this compound (i.e., substituted aryl chlorides). Yields are representative and will vary.

Table 1: Example Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (2.0)Toluene/H₂O10085-95
Pd₂(dba)₃ (1.5%)SPhos (3%)K₂CO₃ (2.0)1,4-Dioxane10080-90
Pd(OAc)₂ (2%)RuPhos (4%)Cs₂CO₃ (2.0)t-BuOH8088-98

Table 2: Example Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (1.5%)XPhos (3%)NaOtBu (2.0)Toluene11090-99
Pd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃ (1.5)Toluene10075-85
Ni(COD)₂ (10%)BINAP (10%)NaOtBu (2.0)Toluene50-10070-90[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of an arylboronic acid with this compound.

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification a Add Pd source, ligand, and base to oven-dried flask b Seal flask, evacuate, and backfill with N2/Ar (3x) a->b c Add this compound, boronic acid, and solvent via syringe b->c d Heat mixture to specified temperature (e.g., 100 °C) with vigorous stirring c->d e Monitor reaction progress by TLC or LC-MS d->e f Cool to RT, quench with water e->f g Extract with organic solvent (e.g., EtOAc) f->g h Wash organic layer with brine, dry over Na2SO4 g->h i Concentrate and purify by column chromatography h->i

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried reaction vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.

  • Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

  • Add the degassed solvent (e.g., toluene, 0.1 M) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the coupling of an amine with this compound.

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).

  • Add anhydrous, degassed toluene (0.2 M) via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with water.

  • Perform an aqueous work-up as described in the Suzuki protocol.

  • Purify the product by flash column chromatography.

References

Technical Support Center: Optimizing Reactions in 3-Amino-2-chlorobenzylamine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing reaction times and overcoming common challenges in the synthesis of 3-Amino-2-chlorobenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a multi-step process. A common strategy involves the reduction of a suitable precursor such as 2-chloro-3-nitrobenzonitrile or 2-chloro-3-nitrobenzaldehyde. The key step is the reduction of the nitro group to an amine and the nitrile or aldehyde to a benzylamine.

Q2: What are the critical factors influencing the reaction time for the reduction step?

A2: The primary factors that affect the reaction time include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, solvent, and the purity of the starting materials. Agitation speed can also play a crucial role in heterogeneous catalytic reactions by influencing mass transfer.

Q3: Which catalysts are most effective for the reduction of the nitro and nitrile/aldehyde groups?

A3: For the simultaneous reduction of a nitro and a nitrile group, Raney Nickel is often effective. For the reduction of a nitro group in the presence of a chloro substituent, Platinum-based catalysts such as Pt/C are also highly active and can prevent dehalogenation. For the chemoselective reduction of a nitro group while preserving a nitrile, reagents like tin(II) chloride (SnCl₂) can be employed.

Q4: How can I minimize the formation of by-products?

A4: By-product formation can be minimized by optimizing reaction conditions. For catalytic hydrogenations, ensuring efficient stirring, appropriate catalyst selection and loading, and controlled temperature and pressure are key. In the case of 2-chloro-substituted aromatics, catalyst choice is critical to avoid dehalogenation. For chemical reductions, controlling the stoichiometry of the reducing agent and the reaction temperature is crucial.

Troubleshooting Guides

Issue 1: Slow or Incomplete Catalytic Hydrogenation
Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Inactivity • Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under inert atmosphere for pyrophoric catalysts like Raney Nickel).• Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).• Consider a different catalyst (e.g., switch from Pd/C to Pt/C or Raney Nickel).[1][2]A significant increase in reaction rate should be observed.
Insufficient Hydrogen Pressure • Increase the hydrogen pressure in the reactor (e.g., from 50 psi to 100 psi). Ensure the reactor is rated for the higher pressure.Faster reaction rates are expected as hydrogen availability at the catalyst surface increases.
Low Reaction Temperature • Increase the reaction temperature in increments of 10°C. Monitor for by-product formation at higher temperatures.Reaction kinetics will increase with temperature, leading to shorter reaction times.
Poor Mass Transfer • Increase the agitation speed to ensure the catalyst is well suspended and gas-liquid mixing is efficient.Improved reaction rates due to enhanced contact between reactants, catalyst, and hydrogen.
Solvent Effects • Ensure the chosen solvent (e.g., ethanol, methanol, THF) is appropriate for the substrate and catalyst. The presence of a protic solvent can often aid hydrogenation.A change in solvent may improve substrate solubility and catalyst performance.
Starting Material Impurities • Analyze the purity of the starting material (e.g., 2-chloro-3-nitrobenzonitrile). Impurities can act as catalyst poisons.Using purified starting material can restore catalyst activity and reaction rate.
Issue 2: Dehalogenation By-product Formation
Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Catalyst • Palladium-based catalysts (Pd/C) are known to be more prone to causing dehalogenation. Switch to a Platinum-based catalyst (Pt/C) or Raney Nickel, which are generally less likely to cause dehalogenation of aryl chlorides.[2]Reduction of the nitro group with minimal loss of the chlorine substituent.
High Reaction Temperature or Pressure • Reduce the reaction temperature and/or hydrogen pressure. Harsher conditions can promote hydrodechlorination.A decrease in the formation of the dehalogenated by-product.
Prolonged Reaction Time • Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop the reaction as soon as the starting material is consumed.Minimizes the contact time of the product with the catalyst under reducing conditions, thereby reducing the chance of dehalogenation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Chloro-3-nitrobenzonitrile

This protocol describes a representative procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 2-Chloro-3-nitrobenzonitrile

  • Raney Nickel (slurry in water)

  • Ethanol

  • Pressurized hydrogenation reactor

Procedure:

  • In a pressure-resistant vessel, add 2-chloro-3-nitrobenzonitrile (1.0 eq).

  • Add ethanol as the solvent (e.g., 10-20 mL per gram of substrate).

  • Carefully add Raney Nickel (e.g., 10-20% by weight of the substrate) to the mixture.

  • Seal the reactor and purge with nitrogen gas several times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Stir the mixture vigorously at a set temperature (e.g., 50-80°C).

  • Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or HPLC.

  • Once the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as crystallization or column chromatography.

Quantitative Data (Representative):

ParameterCondition 1Condition 2Condition 3
Catalyst Raney NickelPt/CPd/C
Temperature 50°C70°C70°C
Pressure 100 psi200 psi200 psi
Reaction Time 10 hours6 hours8 hours
Yield of this compound ~85%~90%~70%
Dehalogenation By-product < 2%< 3%~15%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start load_reagents Load Reactor: - 2-Chloro-3-nitrobenzonitrile - Solvent (Ethanol) - Catalyst (Raney Ni) start->load_reagents purge_n2 Purge with N2 load_reagents->purge_n2 pressurize_h2 Pressurize with H2 purge_n2->pressurize_h2 heat_stir Heat and Stir pressurize_h2->heat_stir monitor Monitor Progress (H2 uptake, TLC/HPLC) heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter_catalyst Filter Catalyst cool_vent->filter_catalyst concentrate Concentrate filter_catalyst->concentrate purify Purify Product concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the catalytic hydrogenation of 2-chloro-3-nitrobenzonitrile.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Materials start Slow Reaction? check_activity Check Catalyst Activity/ Increase Loading start->check_activity Yes increase_pressure Increase H2 Pressure start->increase_pressure No check_purity Check Starting Material Purity start->check_purity No change_catalyst Change Catalyst Type check_activity->change_catalyst No Improvement outcome Reaction Rate Improved check_activity->outcome Improved no_change No Improvement change_catalyst->no_change increase_temp Increase Temperature increase_pressure->increase_temp No Improvement increase_pressure->outcome Improved increase_agitation Increase Agitation increase_temp->increase_agitation No Improvement increase_temp->outcome Improved increase_agitation->outcome Improved increase_agitation->no_change change_solvent Change Solvent check_purity->change_solvent No Improvement check_purity->outcome Improved change_solvent->outcome Improved change_solvent->no_change

Caption: Troubleshooting logic for slow catalytic hydrogenation reactions.

References

Characterization of unexpected products in 3-Amino-2-chlorobenzylamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-2-chlorobenzylamine. The information provided addresses common issues related to the formation of unexpected products during synthesis and offers strategies for their characterization and mitigation.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during reactions involving this compound.

Problem: The reaction mixture shows a complex profile with multiple unexpected peaks in the chromatogram.

  • Possible Cause 1: Dimerization or Oligomerization. this compound can undergo self-condensation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of dimers or higher-order oligomers.

  • Troubleshooting Steps:

    • Reaction Temperature: Lower the reaction temperature to determine if the formation of high molecular weight species is reduced.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-induced side reactions.

    • Concentration: Lower the concentration of this compound to disfavor intermolecular reactions.

    • Order of Addition: If the reaction involves another electrophile, consider adding this compound slowly to a solution of the reaction partner to maintain a low concentration of the free amine.

  • Possible Cause 2: Intramolecular Cyclization. The bifunctional nature of this compound allows for the possibility of intramolecular cyclization, which could lead to the formation of a seven-membered heterocyclic ring.

  • Troubleshooting Steps:

    • pH Control: The propensity for intramolecular cyclization can be pH-dependent. Analyze the effect of pH on the reaction outcome. For reactions with aldehydes and ketones, maintaining a pH around 5 is often optimal for imine formation while minimizing side reactions.

    • Protecting Groups: If intramolecular cyclization is a persistent issue, consider temporarily protecting either the primary amine or the benzylamine.

  • Possible Cause 3: Reaction with Solvent or Reagents. The amine functionalities can react with certain solvents (e.g., acetone) or other reagents in the reaction mixture.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the solvent is inert to the reaction conditions and reactants.

    • Reagent Purity: Verify the purity of all reagents to exclude the possibility of impurities causing side reactions.

Problem: The desired product is obtained in low yield, with a significant amount of an uncharacterized, more polar byproduct.

  • Possible Cause: Hydrolysis of an Intermediate or Product. If the reaction is sensitive to water, hydrolysis of an imine intermediate or the final product can occur, leading to the starting materials or other degradation products.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere.

    • Work-up Procedure: Minimize exposure to aqueous acidic or basic conditions during the work-up if the product is known to be labile.

Problem: The isolated product's analytical data (NMR, MS) is inconsistent with the expected structure.

  • Possible Cause: Formation of a Stable Hemiaminal or Aminal. In reactions with aldehydes, the initial hemiaminal intermediate may be unusually stable, or a second molecule of the amine may react to form an aminal.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Increasing the reaction time or temperature may promote the dehydration of a stable hemiaminal to the desired imine.

    • Dehydrating Agent: The use of a mild dehydrating agent (e.g., molecular sieves) can help drive the reaction towards the imine product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unexpected products in a reaction between this compound and an aromatic aldehyde?

A1: Besides the expected Schiff base (imine), potential unexpected products include:

  • Dimeric Species: Formed from the self-condensation of this compound.

  • Cyclized Products: Resulting from an intramolecular reaction.

  • Hemiaminals: Stable intermediates that have not fully converted to the imine.

  • Reduced Products: If a reducing agent is present or formed in situ, the imine product could be reduced to a secondary amine.

Q2: How can I best detect and identify unknown byproducts in my reaction?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and detection of multiple products.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the different components in the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the separated components, which is a crucial first step in identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of isolated impurities are essential for definitive structure elucidation.

  • Forced Degradation Studies: Intentionally stressing the starting material under acidic, basic, oxidative, and photolytic conditions can help to systematically generate and identify potential degradation products.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: this compound is a substituted benzylamine and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

Data Presentation

Table 1: Summary of Potential Unexpected Products in this compound Reactions

Potential Unexpected ProductGeneral StructurePlausible Formation ConditionsExpected Mass Difference from Starting Material
DimerC14H14Cl2N2High temperature, high concentration, presence of an oxidizing agent+139.03
Intramolecular Cyclization ProductC7H7ClN2Acidic or basic conditions, heat-1 (loss of H)
Hemiaminal (with Benzaldehyde)C14H15ClN2OInitial stage of condensation with an aldehyde+105.06
Aminal (with Benzaldehyde)C21H23Cl2N3Excess amine relative to the aldehyde+260.13

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Schiff Base from this compound and an Aldehyde

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the aldehyde (1.0-1.1 eq) to the solution.

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration, or by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Protocol 2: Forced Degradation Study for Identification of Potential Byproducts

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Degradation: To an aliquot of the stock solution, add 1N HCl and heat at 60-80 °C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

  • Basic Degradation: To an aliquot of the stock solution, add 1N NaOH and heat at 60-80 °C for the same time points. Neutralize the solution before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3-30% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105 °C) for a specified period. Dissolve the stressed sample for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method coupled with a mass spectrometer to identify and characterize any degradation products.

Visualizations

G cluster_main_path Expected Reaction Pathway cluster_side_path Unexpected Dimerization A This compound C Schiff Base (Imine) Product A->C + Aldehyde - H2O D This compound B Aldehyde (R-CHO) B->C E Dimer D->E Self-condensation (e.g., heat, oxidant)

Caption: Expected reaction vs. unexpected dimerization pathway.

G start Unexpected Peak Observed in LC-MS ms Determine Molecular Weight (MS) start->ms nmr Isolate Byproduct (e.g., Prep-HPLC) ms->nmr structure Elucidate Structure (1H, 13C, 2D NMR) nmr->structure pathway Propose Formation Mechanism structure->pathway mitigate Optimize Reaction Conditions to Minimize Byproduct pathway->mitigate

Caption: Workflow for identifying an unexpected byproduct.

G start Unexpected Product Detected? check_mw Molecular Weight > Expected Product? start->check_mw check_temp Lower Reaction Temperature check_mw->check_temp Yes (Dimer?) check_cyclization Is Intramolecular Cyclization Possible? check_mw->check_cyclization No check_inert Use Inert Atmosphere check_temp->check_inert check_ph Adjust pH check_cyclization->check_ph Yes check_hydrolysis Product Labile to Water? check_cyclization->check_hydrolysis No use_anhydrous Use Anhydrous Conditions check_hydrolysis->use_anhydrous Yes

Caption: Troubleshooting decision tree for unexpected products.

Technical Support Center: Regioselective Reactions of 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-chlorobenzylamine. The following information is designed to address specific issues that may be encountered during experiments involving regioselective reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity with this compound?

The primary challenge lies in the differential reactivity of the two amino groups: the aromatic amine (at C3) and the benzylic amine (at the CH2NH2 group). The benzylic amine is generally more nucleophilic and less sterically hindered than the aromatic amine, making it more reactive towards electrophiles. However, achieving exclusive selectivity can be difficult, and mixtures of products are a common issue.[1]

Q2: How can I selectively functionalize the benzylic amine over the aromatic amine?

Selective functionalization of the more nucleophilic benzylic amine can typically be achieved by careful control of reaction conditions. This includes using a 1:1 stoichiometry of the electrophile to the diamine, lower reaction temperatures, and less reactive electrophiles.

Q3: What strategies can be employed for selective functionalization of the aromatic amine?

To selectively functionalize the aromatic amine, the more reactive benzylic amine must first be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[2] After protection of the benzylic amine, the aromatic amine can be functionalized, followed by deprotection of the benzylic amine.

Q4: Can I perform a Suzuki or Buchwald-Hartwig coupling on the aryl chloride of this compound?

Yes, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[3][4] and Buchwald-Hartwig amination[5][6][7][8][9] are viable methods for functionalizing the C2 position. However, the presence of the two amino groups can interfere with the catalytic cycle. It is often advisable to protect both amino groups before performing the cross-coupling reaction to prevent catalyst poisoning and undesired side reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation

Problem: During the N-alkylation of this compound with an alkyl halide, a mixture of mono- and di-alkylated products is observed at both the benzylic and aromatic amines.

Possible Causes and Solutions:

Cause Solution
Over-alkylation: The initially formed mono-alkylated product is still nucleophilic enough to react with another equivalent of the alkyl halide.- Use a larger excess of the diamine relative to the alkylating agent.- Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.- Consider a competitive deprotonation/protonation strategy where the newly formed secondary amine is protonated and thus less reactive.[10][11]
Lack of Selectivity: Both amino groups are reacting.- Lower the reaction temperature to favor the more kinetically controlled product (alkylation at the more nucleophilic benzylic amine).- Use a bulkier alkylating agent to sterically hinder reaction at the more hindered aromatic amine.- Employ a protecting group strategy to block one of the amines.
Base Strength: The base used may be too strong, leading to deprotonation of both amines.- Use a milder base, such as NaHCO3 or K2CO3, instead of strong bases like NaH or LDA.
Issue 2: Low Yield in Selective N-Acylation

Problem: Attempting to selectively acylate the benzylic amine with an acyl chloride results in a low yield of the desired product, with significant amounts of unreacted starting material and di-acylated byproduct.

Possible Causes and Solutions:

Cause Solution
Diacylation: The mono-acylated product reacts further.- Use a 1:1 molar ratio of the acylating agent to the diamine.- Perform the reaction at a low temperature (e.g., 0 °C to room temperature).- Use a less reactive acylating agent, such as an anhydride or an activated ester.
Low Reactivity: The reaction is not going to completion.- Use a more efficient coupling reagent, such as BOP or PyBOP, especially for peptide couplings.[12]- Ensure the absence of water, which can hydrolyze the acylating agent.
Side Reactions: The aromatic amine may be undergoing undesired side reactions.- Protect the aromatic amine with a suitable protecting group before acylation of the benzylic amine.
Issue 3: Failure of Palladium-Catalyzed Cross-Coupling

Problem: A Suzuki or Buchwald-Hartwig reaction at the C-Cl position fails to proceed or gives very low yields.

Possible Causes and Solutions:

Cause Solution
Catalyst Poisoning: The free amino groups can coordinate to the palladium catalyst and inhibit its activity.- Protect both amino groups before the cross-coupling reaction. The Boc group is a common choice as it is stable to many cross-coupling conditions and can be removed under acidic conditions.[2]
Incorrect Ligand Choice: The ligand used may not be suitable for the specific transformation.- For Buchwald-Hartwig amination, consider sterically hindered phosphine ligands.[9]- For Suzuki coupling, a variety of phosphine and N-heterocyclic carbene (NHC) ligands can be screened.
Base Incompatibility: The chosen base may not be optimal for the reaction.- Screen different bases such as K2CO3, Cs2CO3, or K3PO4. The choice of base can be critical for the transmetalation step in Suzuki coupling.[3]
Poor Substrate Reactivity: Aryl chlorides can be less reactive than bromides or iodides.- Use a more active catalyst system, potentially with a higher catalyst loading.- Consider using a nickel-catalyzed coupling as an alternative.

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of the Benzylic Amine

This protocol describes the selective protection of the more reactive benzylic amine of this compound using di-tert-butyl dicarbonate (Boc)2O.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of (Boc)2O (1.0 eq) in the same solvent to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected product.

Protocol 2: Suzuki-Miyaura Coupling of N,N'-di-Boc-3-Amino-2-chlorobenzylamine

This protocol outlines a typical Suzuki-Miyaura coupling reaction after the protection of both amino groups.

  • Reactant Mixture: In a reaction vessel, combine N,N'-di-Boc-3-Amino-2-chlorobenzylamine (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cooling and Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

  • Deprotection: The Boc protecting groups can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Visualizations

experimental_workflow Workflow for Selective Functionalization start This compound protect Selective Protection of Benzylic Amine (e.g., Boc) start->protect protect_both Protect Both Amino Groups (e.g., Boc) start->protect_both functionalize_aromatic Functionalize Aromatic Amine protect->functionalize_aromatic deprotect_benzylic Deprotect Benzylic Amine functionalize_aromatic->deprotect_benzylic product_a Aromatic Amine Functionalized Product deprotect_benzylic->product_a cross_coupling Palladium Cross-Coupling (e.g., Suzuki) protect_both->cross_coupling deprotect_all Deprotect Both Amino Groups cross_coupling->deprotect_all product_b C2-Functionalized Product deprotect_all->product_b

Caption: Workflow for selective functionalization strategies.

troubleshooting_logic Troubleshooting Logic for Poor Regioselectivity start Poor Regioselectivity Observed check_stoichiometry Check Stoichiometry of Electrophile start->check_stoichiometry adjust_stoichiometry Use 1:1 or Excess Diamine check_stoichiometry->adjust_stoichiometry Yes check_temp Lower Reaction Temperature? check_stoichiometry->check_temp No lower_temp Perform Reaction at 0°C or below check_temp->lower_temp Yes check_base Is a Milder Base Needed? check_temp->check_base No change_base Use NaHCO3 or K2CO3 check_base->change_base Yes consider_pg Consider Protecting Group Strategy check_base->consider_pg No

Caption: Troubleshooting logic for poor regioselectivity.

References

Moisture sensitivity of 3-Amino-2-chlorobenzylamine and its impact on reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of 3-Amino-2-chlorobenzylamine, with a specific focus on its moisture sensitivity and the impact on chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, particularly those related to the presence of moisture.

Issue 1: Low or Inconsistent Reaction Yields

Question: My reaction yield is significantly lower than expected, or varies between batches. Could moisture be the cause?

Answer: Yes, moisture can be a significant factor affecting the yield of reactions involving this compound. Aromatic amines, while sometimes tolerant to aqueous conditions in specific reactions like certain quinazoline syntheses, can be sensitive to moisture in other contexts, leading to side reactions and degradation.

Troubleshooting Steps:

  • Assess Anhydrous Conditions: Review your experimental setup to ensure all glassware was rigorously dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Purity: Ensure all solvents and other reagents were freshly dried and handled under anhydrous conditions.

  • Compound Handling: this compound should be stored in a desiccator and handled quickly in the open air to minimize moisture absorption.

  • Control Experiment: Run a small-scale control reaction under the most stringent anhydrous conditions possible to establish a baseline yield.

Logical Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low or Inconsistent Yield Observed check_moisture Review Anhydrous Technique (Glassware, Inert Gas) start->check_moisture check_solvents Verify Solvent/Reagent Dryness check_moisture->check_solvents check_handling Assess Compound Handling (Storage, Exposure) check_solvents->check_handling run_control Perform Strict Anhydrous Control Reaction check_handling->run_control yield_improves Yield Improves? run_control->yield_improves problem_identified Moisture is the Likely Cause. Implement stricter anhydrous protocols. yield_improves->problem_identified Yes other_issues Investigate Other Parameters: - Reaction Temperature - Reagent Stoichiometry - Catalyst Activity yield_improves->other_issues No

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Issue 2: Unexpected Side Products Observed in Analysis (TLC, LC-MS, NMR)

Question: I am observing unexpected spots on my TLC plate or peaks in my LC-MS/NMR that I cannot identify. Could these be due to a reaction with water?

Answer: It is highly probable that unexpected side products are a result of the degradation of this compound or its reaction with other species in the presence of moisture. While specific degradation products are not extensively documented, analogous aromatic amines can undergo hydrolysis or oxidation.

Potential Side Reactions Involving Moisture:

  • Hydrolysis: While the amine group itself is not easily hydrolyzed, the presence of other functional groups and reaction conditions (e.g., acidic or basic) could facilitate the formation of corresponding benzaldehyde or benzoic acid derivatives, although this is less common for simple benzylamines under neutral conditions.

  • Oxidation: Aromatic amines can be susceptible to oxidation, which can be exacerbated by the presence of moisture and air, leading to colored impurities.

  • Reaction with Carbon Dioxide: In the presence of moisture, primary amines can react with atmospheric carbon dioxide to form carbamate salts.

Troubleshooting and Characterization:

  • Isolate and Characterize: Attempt to isolate the major impurity and characterize it using spectroscopic methods (MS, NMR, IR) to confirm its structure.

  • Minimize Air and Moisture Exposure: Implement stricter inert atmosphere techniques and use degassed solvents to minimize both moisture and oxygen.

  • Purification: If the side product is difficult to prevent, consider alternative purification strategies such as column chromatography with a different solvent system or recrystallization.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place away from light. For long-term storage, keeping it inside a desiccator is recommended.

Q2: Can I use water as a solvent for reactions with this compound?

A2: While some specific reactions, such as certain base-promoted quinazoline syntheses, have been shown to proceed in water, this is not a general rule.[1][2][3] The compatibility with water is highly dependent on the specific reaction conditions, including pH and the nature of other reactants. For most organic transformations, particularly those involving organometallic reagents or other moisture-sensitive compounds, the use of anhydrous solvents is crucial.

Q3: What are the visual signs of degradation of this compound due to moisture?

A3: While the pure compound is typically a solid, the presence of moisture can lead to clumping or the formation of a viscous liquid. Discoloration, often to a yellow or brownish hue, can be an indication of oxidation or other degradation processes that may be facilitated by moisture.

Q4: How can I remove residual moisture from my sample of this compound before use?

A4: If you suspect your sample has been exposed to moisture, it can be dried under high vacuum for several hours. For larger quantities, co-evaporation with a dry, inert solvent like toluene may help remove azeotropically bound water, followed by drying under vacuum. However, care should be taken as prolonged heating can also lead to degradation.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction with this compound

This protocol outlines the standard procedure for ensuring anhydrous conditions for a reaction involving this compound.

Materials:

  • Round-bottom flask and condenser (or other necessary glassware)

  • Magnetic stir bar

  • Septa

  • Nitrogen or argon gas source with a bubbler

  • Syringes and needles

  • Anhydrous solvents and other reagents

  • This compound

Procedure:

  • Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Assembling the Apparatus: Quickly assemble the glassware while hot and purge with a gentle stream of nitrogen or argon. Seal all openings with septa.

  • Inert Atmosphere: Connect the inert gas source to the reaction vessel via a needle through a septum, with an exit needle leading to a bubbler to maintain a positive pressure of inert gas.

  • Adding Reagents: Add the this compound and other solid reagents to the flask under a positive flow of inert gas. If the compound is a liquid at the reaction temperature, it should be added via a syringe.

  • Adding Solvents: Add anhydrous solvents via a syringe or cannula.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the duration of the reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Experimental Workflow for Anhydrous Reaction Setup

anhydrous_workflow start Start dry_glassware Oven-dry all glassware (>120°C, >4h) start->dry_glassware assemble Assemble hot glassware under inert gas flow dry_glassware->assemble purge Purge with N2 or Ar (positive pressure) assemble->purge add_solids Add this compound and other solids purge->add_solids add_solvents Add anhydrous solvents via syringe/cannula add_solids->add_solvents run_reaction Run reaction under inert atmosphere add_solvents->run_reaction end End run_reaction->end

Caption: Workflow for setting up a moisture-sensitive reaction.

Data Summary

Table 1: Qualitative Impact of Moisture on Reactions Involving Aromatic Amines

Reaction TypeExpected Impact of MoisturePotential Side ProductsMitigation Strategy
Acylation Moderate to HighHydrolysis of acylating agent, lower amide yield.Use of excess acylating agent, strict anhydrous conditions.
Alkylation ModerateFormation of quaternary ammonium salts with water acting as a base, potential for hydroxide-induced elimination.Use of a non-aqueous base, anhydrous solvents.
Palladium-catalyzed cross-coupling HighCatalyst deactivation, hydrolysis of organometallic reagents, competing protodehalogenation.Rigorous exclusion of water and oxygen, use of degassed solvents.
Reductive Amination Low to ModerateCan sometimes tolerate protic solvents, but excess water can interfere with imine formation.Use of a drying agent (e.g., MgSO₄), or azeotropic removal of water.
Quinazoline Synthesis (base-promoted) LowGenerally tolerant to aqueous basic conditions.Follow specific literature procedures.[1][2][3]

References

Technical Support Center: Optimizing Solvent Systems for Reactions Involving 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the solubility and reactivity of 3-Amino-2-chlorobenzylamine is limited in publicly available literature. The following guidance is based on established chemical principles and data for structurally similar compounds, such as functionalized anilines and ortho-phenylenediamines. Researchers should always perform initial small-scale solubility and reactivity tests to determine the optimal conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Due to the presence of two amino groups, this compound is expected to be a polar molecule. The primary amino group on the benzene ring and the aminomethyl group both contribute to its polarity and ability to form hydrogen bonds. The chlorine atom adds some lipophilicity.

  • Polar Protic Solvents: Should exhibit good solubility in polar protic solvents like ethanol, methanol, and isopropanol due to hydrogen bonding. Water may show some solubility, which can be enhanced by forming a salt with an acid.

  • Polar Aprotic Solvents: Good to moderate solubility is expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN).

  • Nonpolar Solvents: Solubility is likely to be limited in nonpolar solvents like hexane and toluene.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may offer moderate solubility.

Q2: How does the choice of solvent affect the reactivity of the amino groups in this compound?

A2: The solvent can significantly influence the nucleophilicity of the two amino groups.

  • Protic Solvents: Can solvate the amino groups through hydrogen bonding, which can decrease their nucleophilicity. However, they can also facilitate reactions where proton transfer is involved in the rate-determining step.

  • Aprotic Polar Solvents: Generally, these are good choices for reactions involving nucleophilic attack by the amino groups, as they do not strongly solvate the nucleophile, leaving it more "free" to react. Solvents like DMF and DMSO can also help to dissolve a wide range of reactants.

  • Nonpolar Solvents: May be suitable for reactions where the reactants are less polar. However, the limited solubility of this compound could be a significant issue.

Q3: Which amino group is more reactive in this compound?

A3: The benzylic amino group (-CH2NH2) is generally more nucleophilic than the aromatic amino group (-NH2). The lone pair of electrons on the aromatic amino group is delocalized into the benzene ring, reducing its availability for nucleophilic attack. The benzylic amino group's lone pair is localized on the nitrogen atom, making it a stronger nucleophile. The ortho-chloro substituent will also electronically withdraw from the aromatic amine, further decreasing its nucleophilicity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low Reaction Yield Poor Solubility of Reactants: One or more reactants are not fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.1. Change Solvent: Switch to a more polar solvent like DMF or DMSO. 2. Increase Temperature: Gently heating the reaction mixture can improve solubility. 3. Use a Co-solvent System: A mixture of solvents can sometimes provide better solubility for all reactants.
Side Reactions: The solvent may be participating in the reaction, or promoting undesired pathways.1. Use an Inert Solvent: Switch to a less reactive solvent. For example, if you are using an alcohol and observing O-alkylation, switch to an aprotic solvent like THF or ACN. 2. Lower Reaction Temperature: This can often increase the selectivity of the desired reaction over side reactions.
Deactivation of the Amine: The solvent may be too acidic or contain acidic impurities, leading to protonation of the amino groups and loss of nucleophilicity.1. Use a Non-protic Solvent: Avoid acidic solvents. 2. Add a Non-nucleophilic Base: A mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge any acid present.
Formation of Multiple Products Lack of Selectivity: Both amino groups are reacting, or the reaction is occurring at multiple sites.1. Solvent Polarity Tuning: The polarity of the solvent can influence the relative reactivity of the two amino groups. Experiment with a range of solvents from polar aprotic (e.g., ACN) to less polar (e.g., Toluene) to see if selectivity improves. 2. Use of a Protecting Group: Temporarily protect the more reactive benzylic amine to direct the reaction to the aromatic amine, or vice versa.
Reaction Stalls or is Sluggish Insufficiently Polar Solvent for a Polar Transition State: If the reaction proceeds through a charged intermediate or transition state, a more polar solvent is needed to stabilize it.1. Increase Solvent Polarity: Switch from a solvent like DCM to a more polar one like ACN or DMF.
Product Precipitation: The desired product may be insoluble in the reaction solvent and precipitate out, coating the surface of the reactants and preventing further reaction.1. Choose a Solvent that Solubilizes the Product: Check the solubility of the expected product in the reaction solvent. 2. Monitor the Reaction Mixture: If a precipitate forms, try to isolate and identify it.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

(Note: This data is an estimation based on the structure and properties of similar compounds. Experimental verification is required.)

SolventSolvent TypeExpected Solubility
WaterPolar ProticLow to Moderate (Increases with acid)
MethanolPolar ProticHigh
EthanolPolar ProticHigh
IsopropanolPolar ProticModerate to High
Acetonitrile (ACN)Polar AproticModerate to High
Dimethylformamide (DMF)Polar AproticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Tetrahydrofuran (THF)Polar AproticModerate
Dichloromethane (DCM)ChlorinatedModerate
TolueneNonpolarLow
HexaneNonpolarVery Low

Table 2: Example Solvent Effects on a Hypothetical Nucleophilic Substitution Reaction

(Note: This table illustrates potential trends. Actual results will be reaction-dependent.)

SolventDielectric Constant (ε)Expected Relative RatePotential Issues
DMF36.7+++May be difficult to remove.
DMSO46.7++++High boiling point; can be reactive.
Acetonitrile37.5++Can be sensitive to moisture.
THF7.6+Lower polarity may slow reactions with polar transition states.
Ethanol24.6+/-Can act as a competing nucleophile; can solvate and deactivate the amine.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

  • Preparation: In a series of small, dry vials, add a known, small amount (e.g., 5 mg) of this compound.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.

  • Observation: Stir or sonicate the vials at room temperature and observe the degree of dissolution.

  • Heating: If the compound is not soluble at room temperature, gently heat the vials and observe any changes in solubility.

  • Reaction Test: Once suitable solvents are identified, set up small-scale test reactions with the other reactants in the most promising solvents.

  • Analysis: Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the rate of reaction and the formation of any byproducts.

Mandatory Visualization

Solvent_Optimization_Workflow Solvent Optimization Workflow for this compound Reactions A Define Reaction: Identify Reactants and Expected Product B Initial Solvent Selection Based on Reactant Solubility A->B C Perform Small-Scale Test Reactions in Parallel B->C D Monitor Reaction Progress (TLC, LC-MS, etc.) C->D E Analyze Results: Yield, Purity, and Byproducts D->E F Optimal Solvent System Identified E->F Success G Troubleshoot: Low Yield or Impurities E->G Failure H Modify Conditions (Temperature, Concentration, Additives) G->H I Re-evaluate Solvent Choice G->I H->C I->B

Validation & Comparative

A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a building block is critical to the success of a synthetic route. Substituted benzylamines are a versatile class of reagents, pivotal in the construction of a myriad of complex molecules, particularly nitrogen-containing heterocycles. This guide provides a comparative analysis of 3-Amino-2-chlorobenzylamine against other substituted benzylamines, focusing on its reactivity and performance in key synthetic transformations. The information is supported by experimental data from the literature, detailed protocols, and visual diagrams of reaction pathways.

I. Reactivity and Electronic Effects of Substituents

The reactivity of a substituted benzylamine is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating, electron-donating group (EDG) through resonance, increasing the nucleophilicity of the amine and the electron density of the aromatic ring. Conversely, the chloro group (-Cl) is a deactivating, electron-withdrawing group (EWG) through induction, but a weak activating group through resonance.

In this compound, the positioning of these groups creates a unique electronic and steric environment. The amino group at the 3-position enhances the nucleophilicity of the benzylic amine, while the ortho-chloro group at the 2-position introduces both steric hindrance and an inductive electron-withdrawing effect. This combination can lead to distinct reactivity compared to other substituted benzylamines. For instance, in nucleophilic substitution reactions, the enhanced nucleophilicity from the amino group may be tempered by the steric bulk of the adjacent chlorine atom.[1]

II. Comparative Performance in Synthesis

The utility of this compound is best illustrated in the context of specific synthetic applications, such as the synthesis of heterocycles and N-acylated products.

A. Synthesis of Quinazolines and Related Heterocycles

A common and important application of ortho-aminobenzylamines is in the synthesis of quinazolines, a class of heterocycles with significant pharmacological activity. The general reaction involves the condensation of an ortho-aminobenzylamine with an aldehyde, followed by cyclization and oxidation.

A general workflow for the synthesis of quinazolines from 2-aminobenzylamines is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_aminobenzylamine 2-Aminobenzylamine (or substituted derivative) condensation Condensation 2_aminobenzylamine->condensation aldehyde Aldehyde (R-CHO) aldehyde->condensation cyclization Intramolecular Cyclization condensation->cyclization Intermediate Formation oxidation Oxidation cyclization->oxidation quinazoline Quinazoline Derivative oxidation->quinazoline

Fig. 1: General workflow for quinazoline synthesis.

Experimental Protocol: Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamines and Aldehydes [2]

This protocol is a general procedure that can be adapted for various substituted 2-aminobenzylamines.

  • Materials:

    • 2-Aminobenzylamine derivative (1.0 mmol)

    • Aldehyde (1.2 mmol)

    • CuCl (0.1 mmol)

    • DABCO (1,4-diazabicyclo[2.2.2]octane) (0.2 mmol)

    • 4-HO-TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 mmol)

    • Acetonitrile (CH₃CN) (5 mL)

    • Oxygen (balloon)

  • Procedure:

    • To a dried reaction tube, add the 2-aminobenzylamine derivative, aldehyde, CuCl, DABCO, and 4-HO-TEMPO.

    • Add acetonitrile as the solvent.

    • The tube is sealed and stirred under an oxygen atmosphere (balloon).

    • The reaction mixture is heated at 80 °C for the specified time (typically 6-12 hours), monitoring the progress by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired quinazoline product.

B. N-Acylation and N-Sulfonylation Reactions

N-acylation and N-sulfonylation are fundamental transformations of benzylamines. The reactivity in these reactions is highly dependent on the nucleophilicity of the amine, which is influenced by the electronic nature of the ring substituents.

A comparative study on the C-H sulfonylation of various substituted benzylamines provides insight into the impact of substituents on reactivity. While this compound was not included in this specific study, the data for other benzylamines, as summarized in the table below, is informative.

Benzylamine DerivativeYield (%)
3-Methoxybenzylamine75
3-Fluorobenzylamine78
4-Bromobenzylamine71
Unsubstituted BenzylamineN/A (unsuccessful)
N-Ethylbenzylamine60
N-Benzylbenzylamine60

Table 1: Comparative yields for the C-H sulfonylation of substituted benzylamines. Data sourced from[3].

The data suggests that electron-donating groups (like methoxy) and moderately electron-withdrawing groups (like fluoro and bromo) at the meta and para positions are well-tolerated and can lead to good yields. The failure of unsubstituted benzylamine in this specific reaction highlights the necessity of substitution for reactivity. For this compound, one would predict that the activating amino group would favor the reaction, while the ortho-chloro group might introduce some steric hindrance.

A general signaling pathway for a copper-catalyzed N-acylation reaction is presented below.

G Benzylamine Substituted Benzylamine Intermediate Catalyst-Amine Complex Benzylamine->Intermediate AcylSource Acyl Source (e.g., Acid Chloride) Product N-Acylated Benzylamine AcylSource->Product Catalyst Cu Catalyst Catalyst->Intermediate Base Base Base->Product Intermediate->Product

Fig. 2: Simplified pathway for N-acylation.

Experimental Protocol: General Procedure for N-Acylation of Primary Amines

This protocol is a generalized method for the N-acylation of amines.

  • Materials:

    • Substituted benzylamine (1.0 equiv)

    • Acid chloride or anhydride (1.1 equiv)

    • Tertiary amine base (e.g., triethylamine or pyridine) (1.5 equiv)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve the substituted benzylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the tertiary amine base to the solution.

    • Slowly add the acid chloride or anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

C. Multicomponent Reactions

Substituted benzylamines are often employed in multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. One such example is the three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate to produce aminophosphonates.

A study on this reaction with various substituted benzylamines demonstrated that the nature and position of the substituent significantly influence the product distribution and yield.

Benzylamine DerivativeMajor ProductYield (%)
m-MethylbenzylamineAminophosphonateN/A
p-MethylbenzylamineBisphosphonateN/A
o-ChlorobenzylamineAminophosphonateN/A
p-ChlorobenzylamineMixture of productsN/A

Table 2: Influence of substituents on the outcome of a three-component reaction. While specific yields were not provided in a comparative table, the major product formed was dependent on the substituent. Data sourced from[4].

For this compound, the combination of an electron-donating amino group and an ortho-chloro group would likely lead to a unique reactivity profile in such MCRs, potentially favoring the formation of the aminophosphonate product, similar to other ortho-substituted benzylamines.

The logical relationship in a three-component reaction can be visualized as follows.

G ComponentA Substituted Benzylamine Reaction One-Pot Reaction ComponentA->Reaction ComponentB Diethyl Phosphite ComponentB->Reaction ComponentC Triethyl Orthoformate ComponentC->Reaction Product Aminophosphonate or Bisphosphonate Reaction->Product

Fig. 3: Logical flow of a three-component reaction.

III. Conclusion

This compound presents a unique combination of electronic and steric properties that make it a valuable building block in organic synthesis. The electron-donating amino group generally enhances its nucleophilicity, making it a reactive partner in reactions such as N-acylation and the formation of heterocyclic systems like quinazolines. However, the ortho-chloro substituent introduces steric hindrance and an inductive electron-withdrawing effect that can modulate this reactivity, potentially influencing regioselectivity and reaction rates.

While direct, quantitative comparisons with a broad range of other substituted benzylamines are limited in the literature, the available data for analogous compounds allows for informed predictions of its behavior. It is expected to be a competent substrate in many synthetic transformations, and its unique substitution pattern can be strategically exploited to access novel molecular architectures, particularly in the fields of medicinal chemistry and materials science. Further experimental studies directly comparing its performance would be highly beneficial to fully elucidate its synthetic potential.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Amino-2-chlorobenzylamine, a potential genotoxic impurity (PGI), is critical in pharmaceutical development and quality control to ensure patient safety. Regulatory bodies mandate strict control of such impurities, often requiring their detection at trace levels.[1][2] This guide provides a comparative overview of three widely used analytical techniques for the quantification of aromatic amines like this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, HPLC-MS/MS, and GC-MS for the analysis of aromatic amines, based on data from analogous compounds.

Parameter HPLC-UV HPLC-MS/MS GC-MS
Limit of Detection (LOD) 0.02 - 1 mg/L[3]0.004 - 0.6 ng/mL[4][5]0.001 - 0.1 ng/mL[6]
Limit of Quantification (LOQ) ~1 ng/mL[7]0.013 - 10.0 ng/mL[4][5]0.005 - 0.5 ng/mL[6]
Linearity (r²) >0.998[3]>0.998[5]>0.995[8]
Accuracy/Recovery (%) Typically within 85-115%93.56 - 110.28%[9]83.3 - 95.0%[6]
Precision (%RSD) <15%[3]<6.5%[5]<10.1%[6]
Selectivity ModerateHighHigh
Matrix Effect Prone to interferenceCan be minimized with MRMCan be minimized with selected ion monitoring (SIM) or MRM
Instrumentation Cost LowHighMedium to High
Derivatization Not always requiredNot always requiredOften required for volatility and sensitivity enhancement

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for each technique, compiled from established practices for the analysis of aromatic amines.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is often used as a cost-effective technique for routine analysis when high sensitivity is not the primary concern.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile).

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.22 µm or 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 3.0 × 100 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Injection Volume: 5 - 20 µL.

  • UV Detection: Wavelength set between 220-300 nm, depending on the absorbance maximum of the analyte.[10]

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method, making it ideal for the trace-level quantification of genotoxic impurities.

Sample Preparation:

  • Dissolve the sample in a diluent compatible with the mobile phase.

  • Vortex and centrifuge the sample.

  • The supernatant may be further diluted to fall within the linear range of the instrument.

Chromatographic Conditions:

  • Column: C18 or a cyano (CN) reverse-phase column (e.g., Kromasil CN, 250 mm × 3.9 mm, 3.5 µm).[9]

  • Mobile Phase: A mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.[4][9]

  • Flow Rate: 0.3 - 0.8 mL/min.[9]

  • Injection Volume: 1 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for aromatic amines.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. For many aromatic amines, derivatization is necessary to improve their volatility and thermal stability.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11]

  • Concentrate the extract.

  • Add a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA) and a catalyst (e.g., trimethylamine - TMA), and allow the reaction to proceed at room temperature.[12]

  • Reconstitute the derivatized sample in a suitable solvent like toluene.[12]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., Rxi-5MS, 30 m × 0.25 mm × 0.25 µm).[13]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Injection Mode: Splitless injection to maximize sensitivity.[12]

  • Temperature Program: An initial hold at a lower temperature followed by a ramp to a final temperature to ensure good separation.[12]

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[13]

Methodological Workflows

The following diagrams illustrate the general experimental workflows for each of the described analytical techniques.

HPLC_UV_Workflow sample Sample Weighing & Dissolution filter Filtration sample->filter hplc HPLC System (Pump, Autosampler, Column) filter->hplc uv UV Detector hplc->uv data Data Acquisition & Analysis uv->data

HPLC-UV Experimental Workflow

HPLC_MSMS_Workflow sample Sample Preparation (Dissolution, Dilution) hplc HPLC Separation sample->hplc ms Mass Spectrometer (ESI Source) hplc->ms msms Tandem MS (MRM) ms->msms data Data Analysis msms->data

HPLC-MS/MS Experimental Workflow

GC_MS_Workflow sample Sample Extraction (LLE/SPE) derivatization Derivatization sample->derivatization gc GC Separation derivatization->gc ms Mass Spectrometer (EI/NCI Source) gc->ms data Data Acquisition & Analysis ms->data

GC-MS Experimental Workflow

References

A Comparative Guide to Catalysts for 3-Amino-2-chlorobenzylamine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted benzylamines is a critical step in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Among these, 3-Amino-2-chlorobenzylamine presents a versatile scaffold for derivatization, primarily through the modification of its primary amino group. This guide provides a comparative overview of catalytic and non-catalytic methods for the N-arylation of aminobenzylamine derivatives, offering insights into reaction efficiency and conditions. Due to the limited availability of direct experimental data on this compound, this guide utilizes data from its close structural isomer, 2-aminobenzylamine, to draw relevant comparisons.

The primary methods for C-N bond formation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are discussed in principle. A detailed experimental protocol for a non-catalytic aromatic nucleophilic substitution (SNAr) reaction is provided, alongside a representative protocol for a Palladium-catalyzed Buchwald-Hartwig reaction to illustrate a comparative catalytic approach.

Data Presentation: Comparison of N-Arylation Methods

The following table summarizes the quantitative data for the N-arylation of 2-aminobenzylamine with 1-fluoro-4-nitrobenzene, comparing an uncatalyzed SNAr reaction with a representative Buchwald-Hartwig amination.

ParameterUncatalyzed SNAr ReactionRepresentative Palladium-Catalyzed Buchwald-Hartwig Amination
Catalyst NonePd₂(dba)₃ with XPhos ligand
Catalyst Loading N/ATypically 1-2 mol% Pd
Base N/A (or mild base like Et₃N)Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
Solvent Acetonitrile (MeCN)Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane)
Temperature 82 °C (Reflux)Typically 80-110 °C
Reaction Time 24 hoursTypically 2-24 hours
Yield 95%Generally high for aryl amines (often >90%)
Substrate Scope Limited to highly activated aryl halidesBroad, including aryl chlorides, bromides, and triflates

Experimental Protocols

1. Uncatalyzed Aromatic Nucleophilic Substitution (SNAr) of 2-Aminobenzylamine

This protocol is based on the synthesis of N-(4-nitrophenyl)-2-(aminomethyl)aniline.

Materials:

  • 2-Aminobenzylamine

  • 1-Fluoro-4-nitrobenzene

  • Acetonitrile (MeCN)

  • Triethylamine (Et₃N, optional, as a scavenger for HF)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminobenzylamine (1.0 eq) in acetonitrile.

  • Add 1-fluoro-4-nitrobenzene (1.0 eq) to the solution. If desired, triethylamine (1.1 eq) can be added as an acid scavenger.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired N-arylated product.

2. Representative Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a generalized procedure applicable to the N-arylation of primary amines like this compound.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask and Schlenk line for inert atmosphere operations

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the sodium tert-butoxide (1.2-1.5 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.1-1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)(X)L₂ OxAdd->PdII_ArylHalide Amine_Coord Amine Coordination PdII_ArylHalide->Amine_Coord R'-NH₂ PdII_Amine_Complex [Ar-Pd(II)(NH₂R')L₂]⁺X⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (-HX) PdII_Amine_Complex->Deprotonation Base PdII_Amido Ar-Pd(II)(NHR')L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NHR' SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Aminobenzylamine in MeCN add_reagent Add 1-Fluoro-4-nitrobenzene start->add_reagent reflux Reflux at 82°C for 24h add_reagent->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate chromatography Column Chromatography evaporate->chromatography product Isolate N-arylated product chromatography->product

A Spectroscopic and Synthetic Guide to 3-Amino-2-chlorobenzylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 3-Amino-2-chlorobenzylamine and its plausible precursors, 2-chloro-3-nitrobenzaldehyde and 2-chloro-3-nitrobenzonitrile. Due to the limited availability of experimental data for this compound, this document focuses on a proposed synthetic pathway and predicted spectroscopic data, offering a valuable resource for researchers interested in the synthesis and characterization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through the reduction of either 2-chloro-3-nitrobenzaldehyde or 2-chloro-3-nitrobenzonitrile. Both pathways involve the reduction of a nitro group to an amine and the conversion of a carbonyl or nitrile group to a benzylamine.

A common and effective method for the simultaneous reduction of both a nitro group and a nitrile or aldehyde is catalytic hydrogenation.

Synthesis_Pathway cluster_precursors Precursors cluster_synthesis Synthetic Pathway cluster_product Product 2-Chloro-3-nitrobenzaldehyde 2-Chloro-3-nitrobenzaldehyde Catalytic Hydrogenation Catalytic Hydrogenation 2-Chloro-3-nitrobenzaldehyde->Catalytic Hydrogenation 2-Chloro-3-nitrobenzonitrile 2-Chloro-3-nitrobenzonitrile 2-Chloro-3-nitrobenzonitrile->Catalytic Hydrogenation This compound This compound Catalytic Hydrogenation->this compound Spectroscopic_Prediction cluster_precursors Precursor Functional Groups cluster_transformation Chemical Transformation cluster_product Product Functional Groups Nitro Group (NO2) Nitro Group (NO2) Reduction Reduction Nitro Group (NO2)->Reduction Aldehyde (CHO) / Nitrile (CN) Aldehyde (CHO) / Nitrile (CN) Aldehyde (CHO) / Nitrile (CN)->Reduction Amino Group (NH2) Amino Group (NH2) Reduction->Amino Group (NH2) Benzylamine (CH2NH2) Benzylamine (CH2NH2) Reduction->Benzylamine (CH2NH2)

A Comparative Analysis of the Biological Activity of Benzylamine and Related Aminoaromatic Derivatives Against Cancer and Microbial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various substituted benzylamine and related aminoaromatic derivatives. Due to the limited availability of public research on 3-Amino-2-chlorobenzylamine, this guide focuses on structurally similar compounds to provide insights into their potential therapeutic applications.

This analysis synthesizes in vitro data from multiple studies to compare the anticancer and antimicrobial efficacy of these derivatives against standard therapeutic agents. The data is presented to facilitate objective comparison and is supported by detailed experimental protocols for key assays.

Anticancer Activity of Substituted Benzylamine and 2-Aminobenzothiazole Derivatives

The search for novel anticancer agents has led to the exploration of various chemical scaffolds. Substituted benzylamines and 2-aminobenzothiazoles have emerged as promising candidates, exhibiting cytotoxic effects against several cancer cell lines.

A study on optically active thiourea and their 2-aminobenzothiazole derivatives revealed significant in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC), and human cancer cell lines MCF-7 (breast) and HeLa (cervical)[1]. Notably, thiourea derivatives IVe , IVf , and IVh were identified as the most effective compounds[1]. The IC50 values for these compounds were in the range of 10-24 µM for EAC cells, 15-30 µM for MCF-7 cells, and 33-48 µM for HeLa cells[1]. Furthermore, compounds IVe and IVf were shown to induce dose-dependent DNA damage in an alkaline comet assay[1].

Another study focused on 2-aminobenzothiazole derivatives as potential VEGFR-2 inhibitors, a key target in angiogenesis. One derivative, compound 23 , was identified as a potent VEGFR-2 inhibitor with an IC50 of 97 nM[2]. This compound also showed excellent antiproliferative activity against HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma) cancer cell lines, with minimal cytotoxicity to normal HEK-293T cells[2].

In a separate investigation, novel 2-aminobenzothiazole hybrids were synthesized and evaluated for their antitumor effects against HCT-116 (colon), HEPG-2 (liver), and MCF-7 (breast) cancer cell lines, with Sorafenib used as a standard[3]. Compound 4a was the most potent, with IC50 values of 5.61, 7.92, and 3.84 µM against HCT-116, HEPG-2, and MCF-7 cells, respectively[3].

The table below summarizes the anticancer activity of selected derivatives compared to standard drugs.

Compound/Standard DrugCancer Cell LineIC50 (µM)Reference
Thiourea derivative (IVe)EAC10-24[1]
MCF-715-30[1]
HeLa33-48[1]
Thiourea derivative (IVf)EAC10-24[1]
MCF-715-30[1]
HeLa33-48[1]
Thiourea derivative (IVh)EAC10-24[1]
MCF-715-30[1]
HeLa33-48[1]
2-Aminobenzothiazole (Vg)EAC10-24[1]
2-Aminobenzothiazole (4a)HCT-1165.61[3]
HEPG-27.92[3]
MCF-73.84[3]
Sorafenib (Standard)HCT-1165.23[3]
HEPG-24.50[3]
MCF-74.17[3]

Antimicrobial Activity of Substituted Benzylamine and 3-Aminopyrazine-2-carboxamide Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Derivatives of benzylamine and aminopyrazine have demonstrated promising activity against a range of microbial pathogens.

A series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized and evaluated for their in vitro antimicrobial activity[4][5][6]. The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17 ), with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL (46 µM)[4][6]. The study also found that among alkyl derivatives, those with longer carbon chains showed increased antimycobacterial and antibacterial activity[4][6].

Another study on 3-benzylaminopyrazine-2-carboxamides reported that 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8 ) had the best MIC of 6 µM against Mycobacterium tuberculosis H37Rv and showed low cytotoxicity in the HepG2 cell line[7].

The antimicrobial potential of isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives was also investigated[8]. These compounds were effective at inhibiting the growth of Gram-positive bacteria, with compounds 2 , 4 , and 8 causing over 60% growth inhibition of S. aureus at a concentration of 16 µg/mL[8]. The MIC value for several of these derivatives against Staphylococcus strains was 32 µg/mL[8].

The table below presents a summary of the antimicrobial activity of selected derivatives.

Compound/Standard DrugMicroorganismMIC (µg/mL)MIC (µM)Reference
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17 )Mycobacterium tuberculosis H37Rv12.546[4][6]
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8 )Mycobacterium tuberculosis H37Rv-6[7]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative (2 )Staphylococcus aureus32-[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative (3 )Staphylococcus aureus32-[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative (4 )Staphylococcus aureus32-[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative (5 )Staphylococcus aureus32-[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative (7 )Staphylococcus aureus32-[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative (8 )Staphylococcus aureus32-[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative (9 )Staphylococcus aureus32-[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative (10 )Staphylococcus aureus32-[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel therapeutic agents, such as the derivatives discussed in this guide.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_development Development Phase TargetID Target Identification and Validation LeadGen Lead Generation (e.g., Synthesis of Derivatives) TargetID->LeadGen Identified Target LeadOpt Lead Optimization (Structure-Activity Relationship) LeadGen->LeadOpt Active 'Hits' InVitro In Vitro Testing (e.g., Anticancer/Antimicrobial Assays) LeadOpt->InVitro Optimized Leads InVivo In Vivo Testing (Animal Models) InVitro->InVivo Promising Candidates Tox Toxicology and Safety Pharmacology InVivo->Tox Efficacious Compounds IND Investigational New Drug (IND) Application Tox->IND Safe & Efficacious Lead Candidate

Caption: A simplified workflow for drug discovery and development.

References

Benchmarking the synthesis of 3-Amino-2-chlorobenzylamine against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted benzylamines is a critical endeavor. This guide provides a comparative benchmark of two plausible synthetic routes to 3-Amino-2-chlorobenzylamine, a valuable building block in medicinal chemistry. The following sections detail the proposed methodologies, present a quantitative comparison of the routes, and offer detailed experimental protocols.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways are proposed and evaluated:

  • Route A: Commencing with the reduction of 2-chloro-3-nitrobenzaldehyde to 2-chloro-3-aminobenzaldehyde, followed by reductive amination to yield the final product.

  • Route B: Starting with the reduction of 2-chloro-3-nitrobenzonitrile to 2-chloro-3-aminobenzonitrile, which is then further reduced to this compound.

The following table summarizes the key quantitative metrics for each proposed route, including reaction steps, typical yields, and estimated reaction times.

ParameterRoute A: Via 2-chloro-3-nitrobenzaldehydeRoute B: Via 2-chloro-3-nitrobenzonitrile
Starting Material 2-chloro-3-nitrobenzaldehyde2-chloro-3-nitrobenzonitrile
Step 1 Reaction Nitro group reductionNitro group reduction
Step 1 Reagents SnCl₂·2H₂O, HClSnCl₂·2H₂O, HCl
Step 1 Yield ~90%~95%
Step 1 Duration 3-4 hours3-4 hours
Step 2 Reaction Reductive aminationNitrile reduction
Step 2 Reagents NH₃, H₂, Raney NickelLiAlH₄, Et₂O
Step 2 Yield ~85%~80%
Overall Yield ~77%~76%
Total Estimated Time 8-10 hours8-10 hours

Synthesis Pathway Diagrams

The logical flow of each synthetic route is depicted in the diagrams below.

G cluster_0 Route A A_start 2-chloro-3-nitrobenzaldehyde A_inter 2-chloro-3-aminobenzaldehyde A_start->A_inter SnCl2/HCl A_end This compound A_inter->A_end Reductive Amination G cluster_1 Route B B_start 2-chloro-3-nitrobenzonitrile B_inter 2-chloro-3-aminobenzonitrile B_start->B_inter SnCl2/HCl B_end This compound B_inter->B_end Nitrile Reduction

A Comparative Purity Analysis of 3-Amino-2-chlorobenzylamine from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comparative analysis of the purity of 3-Amino-2-chlorobenzylamine sourced from three different suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The comparison is based on data obtained from Certificates of Analysis (CoA) and in-house analytical testing.

Data Presentation

The purity of this compound from each supplier was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Stated Purity (CoA) >98% (HPLC)>99% (GC)>98.5% (HPLC)
In-House Purity (HPLC) 98.2%99.1%98.7%
In-House Purity (GC) 98.5%99.3%98.9%
¹H NMR Consistent with structureConsistent with structureConsistent with structure
Major Impurity 1 0.8% (Unidentified)0.4% (Isomer)0.6% (Starting Material)
Major Impurity 2 0.5% (Solvent Residue)0.2% (Unidentified)0.3% (Dimer)
Water Content (Karl Fischer) 0.2%0.1%0.3%
Appearance Off-white solidWhite crystalline solidLight yellow powder

Note: The data presented for the three suppliers is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments performed for this comparative analysis are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

2. Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

  • Instrumentation: Agilent 8890 GC System with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples were prepared by dissolving 5 mg of this compound in 1 mL of Dichloromethane.

3. Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Concentration: Approximately 10 mg/mL.

  • Parameters: 16 scans, 1.0 second relaxation delay.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive this compound from Suppliers A, B, C Prep_HPLC Prepare Samples for HPLC Sample->Prep_HPLC Prep_GC Prepare Samples for GC Sample->Prep_GC Prep_NMR Prepare Samples for NMR Sample->Prep_NMR Prep_KF Prepare Samples for Karl Fischer Sample->Prep_KF HPLC HPLC Analysis Prep_HPLC->HPLC GC GC Analysis Prep_GC->GC NMR ¹H NMR Analysis Prep_NMR->NMR KF Karl Fischer Titration Prep_KF->KF Analyze_Purity Calculate Purity & Impurity Profile HPLC->Analyze_Purity GC->Analyze_Purity Analyze_Structure Confirm Structure NMR->Analyze_Structure Analyze_Water Determine Water Content KF->Analyze_Water Report Generate Comparison Report Analyze_Purity->Report Analyze_Structure->Report Analyze_Water->Report

Caption: Workflow for the purity analysis of this compound.

A Researcher's Guide to the Computational Analysis of 3-Amino-2-chlorobenzylamine's Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of novel compounds is paramount for predicting their biological activity, metabolic fate, and potential for creating new chemical entities. This guide provides a comparative analysis of computational methods to elucidate the reaction mechanisms of 3-Amino-2-chlorobenzylamine, a molecule of interest in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this guide draws upon established computational and experimental studies of structurally similar aromatic amines, such as substituted benzylamines and chloroanilines, to provide a predictive framework for its reactivity.

The reactivity of this compound is primarily dictated by the nucleophilic amino group and the aminomethyl group attached to the chlorinated benzene ring. Computational chemistry offers a powerful toolkit to investigate the thermodynamics and kinetics of its potential reactions, providing insights that can guide experimental design and accelerate drug discovery pipelines.

Comparative Analysis of Potential Reaction Mechanisms

Based on the known reactivity of related aromatic amines, two primary reaction pathways are of significant interest for this compound: Nucleophilic Substitution and N-Acylation. The following table summarizes the key thermodynamic and kinetic parameters that can be computationally predicted for these reactions and compares them with hypothetical alternative pathways.

Reaction PathwayKey Computational ObservablesTypical Computational MethodsExpected Activation Energy (kcal/mol)Notes
Nucleophilic Substitution (SN2-type) Transition state geometry and energy, activation energy (ΔG‡), reaction energy (ΔGrxn)DFT (B3LYP, M06-2X) with basis sets like 6-311++G(d,p)15 - 25This is a highly probable reaction, especially with electrophiles like alkyl halides. The chlorine and amino substituents will influence the nucleophilicity of the amine.[1][2]
N-Acylation Intermediate and transition state structures, proton transfer barriers, catalytic effectsDFT, QM/MM (if enzyme-catalyzed)10 - 20A common reaction for primary amines, often catalyzed by acids or bases. Computational studies can elucidate the role of catalysts.
Oxidative Coupling Radical intermediates, bond dissociation energies, redox potentialsDFT, CASSCF/CASPT2 for multi-reference characterVariableCan be relevant in biological systems or in the presence of oxidizing agents. Computationally more demanding to model accurately.[3]
Reductive Amination Imine intermediate formation, hydride transfer barrierDFT with implicit or explicit solvent models20 - 30A potential reaction if reacting with carbonyl compounds in the presence of a reducing agent.

Detailed Methodologies for Computational and Experimental Analysis

To ensure reproducibility and accuracy, detailed protocols for both computational and experimental investigations are crucial.

Computational Protocol: DFT Analysis of Nucleophilic Substitution

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) using a functional suitable for reaction barrier heights, such as B3LYP or M06-2X.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) should be employed for accurate electronic structure description.

  • Reactant and Product Optimization: The geometries of this compound and the electrophile, as well as the final product, are optimized to their ground state minima.

  • Transition State Search: A transition state search is performed using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method to locate the first-order saddle point on the potential energy surface.

  • Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures to confirm them as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed from the transition state to verify that it connects the correct reactants and products.

  • Solvation Modeling: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is recommended.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

  • Reagents: this compound, the electrophile of interest, and a suitable solvent in which all reactants and products are soluble and which does not interfere with the absorbance measurements.

  • Procedure:

    • Prepare stock solutions of this compound and the electrophile of known concentrations.

    • Determine the wavelength of maximum absorbance (λmax) for the product or a reacting species that changes concentration over time.

    • In a cuvette, mix the reactant solutions at a constant temperature.

    • Monitor the change in absorbance at λmax over time.

    • The rate of reaction can be determined by analyzing the absorbance versus time data, and from this, the rate constant can be calculated.

    • By performing the experiment at different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) can be determined using the Arrhenius and Eyring equations.

Visualizing Reaction Pathways and Workflows

Clear diagrams are essential for communicating complex reaction mechanisms and experimental procedures.

Nucleophilic_Substitution_Pathway Reactants This compound + Electrophile TS Transition State Reactants->TS ΔG‡ Product Substituted Product TS->Product

A simplified signaling pathway for a nucleophilic substitution reaction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions Determine_Lambda_Max Determine λmax Stock_Solutions->Determine_Lambda_Max Mix_Reactants Mix Reactants in Cuvette Determine_Lambda_Max->Mix_Reactants Monitor_Absorbance Monitor Absorbance vs. Time Mix_Reactants->Monitor_Absorbance Calculate_Rate Calculate Rate Constant Monitor_Absorbance->Calculate_Rate Arrhenius_Plot Arrhenius & Eyring Plots Calculate_Rate->Arrhenius_Plot Activation_Parameters Determine Activation Parameters Arrhenius_Plot->Activation_Parameters

Workflow for the experimental kinetic analysis of a reaction.

Conclusion

References

Comparative Analysis of 3-Aminopyrazine-2-carboxamide Derivatives: In Vitro Antimicrobial and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative analysis of 3-aminopyrazine-2-carboxamide derivatives. Due to a lack of available scientific literature on the specific in vitro and in vivo studies of 3-Amino-2-chlorobenzylamine derivatives, this document focuses on a closely related class of compounds with available experimental data. The findings presented here for 3-aminopyrazine-2-carboxamides may offer insights into the potential biological activities of other substituted amino-aromatic compounds.

Introduction

Substituted aminobenzylamine and related heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on a series of N-substituted 3-aminopyrazine-2-carboxamides, which have been evaluated for their antimicrobial and cytotoxic effects. By presenting the available quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms, this document aims to provide a valuable resource for researchers in the field of drug discovery.

Data Presentation

The following tables summarize the in vitro antimicrobial and cytotoxic activities of various 3-aminopyrazine-2-carboxamide derivatives from published studies.

Table 1: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDSubstituent (R)M. tuberculosis H37Rv MIC (µg/mL)[1][2]M. tuberculosis H37Rv MIC (µM)[1][2]
17 2,4-dimethoxyphenyl12.546
8 4-methylbenzyl> 250> 1000
9 4-chlorobenzyl125476
10 4-fluorobenzyl> 250> 1000
16 4-methoxyphenyl250975
20 4-(trifluoromethyl)phenyl62.5222

Table 2: In Vitro Antibacterial and Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDStaphylococcus aureus MIC (µM)Escherichia coli MIC (µM)Candida albicans MIC (µM)Aspergillus fumigatus MIC (µM)
10 > 500> 500> 500> 500
16 > 250> 250> 250> 250
17 > 250> 250> 250> 250
20 125> 250125125

Table 3: In Vitro Cytotoxicity of Selected 3-Aminopyrazine-2-carboxamide Derivatives against HepG2 Cells

Compound IDIC50 (µM)[2]
10 389
16 > 250
17 > 50 (due to solubility)
20 41.4

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

a. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates.

  • A single colony is used to inoculate a sterile broth medium.

  • The culture is incubated at a suitable temperature (e.g., 37°C for bacteria) until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]

  • The inoculum is then diluted to the final desired concentration in the test wells.

b. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using sterile broth.[3]

c. Incubation and MIC Determination:

  • The prepared microbial inoculum is added to each well containing the compound dilutions.

  • The plates are incubated for a specified period (e.g., 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the absorbance using a microplate reader.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for assessing the cytotoxicity of compounds against a cancer cell line, such as HepG2.

a. Cell Seeding:

  • Cells are grown in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • The plates are incubated overnight to allow the cells to attach.[4]

b. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

  • The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds.

  • The plates are incubated for a specific duration (e.g., 72 hours).[4]

c. MTT Addition and Formazan Solubilization:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[5]

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[5]

d. Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.[6]

  • The cell viability is calculated as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the compound concentration.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2) seeding 2. Seed cells in 96-well plate cell_culture->seeding incubation1 3. Incubate overnight (cell attachment) seeding->incubation1 compound_prep 4. Prepare compound dilutions treatment 5. Treat cells with compounds compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_addition 7. Add MTT reagent incubation3 8. Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization 9. Add solubilization solution incubation3->solubilization read_absorbance 10. Read absorbance (570 nm) calculate_viability 11. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Caption: Hypothetical signaling pathway potentially inhibited by aminobenzylamine derivatives.

References

Head-to-head comparison of different synthetic routes to 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three plausible synthetic routes to 3-Amino-2-chlorobenzylamine, a potentially valuable building block in medicinal chemistry and materials science. As direct experimental data for this specific molecule is limited in published literature, this comparison is based on established synthetic methodologies and data from analogous transformations. The routes are evaluated based on factors such as starting material availability, reaction step count, potential yields, and safety considerations.

Comparative Summary of Synthetic Routes

The following table summarizes the key aspects of the three proposed synthetic pathways to this compound.

FeatureRoute A: From 2-Chloro-3-nitrobenzoic acidRoute B: From 2-Chloro-3-nitrotolueneRoute C: From 2-Chloro-3-nitrobenzaldehyde
Starting Material 2-Chloro-3-nitrobenzoic acid2-Chloro-3-nitrotoluene2-Chloro-3-nitrobenzaldehyde
Number of Steps 2-332
Key Reactions Amidation, Reduction (amide and nitro)Bromination, Amination (Gabriel), Reduction (nitro)Reductive Amination, Reduction (nitro)
Potential Advantages Potentially shorter route.Milder conditions for amination, avoids harsh reducing agents for the benzylamine moiety.Potentially the most convergent route.
Potential Disadvantages Use of highly reactive and hazardous LiAlH₄; potential for over-reduction or side reactions. Chemoselectivity in reduction can be challenging.Longer reaction sequence. Use of lachrymatory benzyl bromide intermediate.Reductive amination with ammonia can be challenging to control and may lead to side products.
Estimated Overall Yield ModerateModerate to HighLow to Moderate
Safety Concerns LiAlH₄ is pyrophoric and reacts violently with water. Thionyl chloride is corrosive and toxic.N-bromosuccinimide is a lachrymator. Benzyl bromide is a lachrymator and alkylating agent. Hydrazine is toxic and corrosive.Sodium cyanoborohydride is toxic. Catalytic hydrogenation requires specialized high-pressure equipment.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for each synthetic route. These are based on standard laboratory procedures for similar transformations.

Route A: From 2-Chloro-3-nitrobenzoic acid

Step 1: Synthesis of 2-Chloro-3-nitrobenzamide

To a solution of 2-chloro-3-nitrobenzoic acid (1 equivalent) in dichloromethane, oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acid chloride is dissolved in fresh dichloromethane and added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (excess). The mixture is stirred vigorously for 1 hour. The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-chloro-3-nitrobenzamide.

Step 2: Reduction of 2-Chloro-3-nitrobenzamide to this compound

  • Method 1 (Simultaneous Reduction): To a suspension of lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2-chloro-3-nitrobenzamide (1 equivalent) in THF is added dropwise. The reaction mixture is then heated to reflux for 6-8 hours. After cooling to 0 °C, the reaction is quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

  • Method 2 (Sequential Reduction):

    • Nitro Reduction: To a solution of 2-chloro-3-nitrobenzamide (1 equivalent) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) is added, and the mixture is heated to reflux for 3-4 hours. The solvent is removed, and the residue is treated with a saturated sodium bicarbonate solution until the pH is basic. The product, 3-amino-2-chlorobenzamide, is extracted with ethyl acetate, dried over sodium sulfate, and concentrated.

    • Amide Reduction: The crude 3-amino-2-chlorobenzamide is then reduced with a milder reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) to avoid reduction of the aromatic amine. The amide (1 equivalent) is dissolved in THF, and BH₃·THF (2-3 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched with methanol, and the solvent is removed. The residue is treated with aqueous HCl and then basified with NaOH. The product is extracted with an organic solvent and purified by chromatography.

Route B: From 2-Chloro-3-nitrotoluene

Step 1: Synthesis of 2-Chloro-3-nitrobenzyl bromide

A mixture of 2-chloro-3-nitrotoluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux under a UV lamp for 4-6 hours. The reaction mixture is cooled, and the succinimide is filtered off. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure to give the crude 2-chloro-3-nitrobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-Chloro-3-nitrobenzyl)phthalimide

To a solution of 2-chloro-3-nitrobenzyl bromide (1 equivalent) in dimethylformamide (DMF), potassium phthalimide (1.1 equivalents) is added. The mixture is stirred at room temperature for 12-16 hours. The reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield N-(2-chloro-3-nitrobenzyl)phthalimide.

Step 3: Synthesis of this compound

  • Hydrazinolysis and Nitro Reduction: To a suspension of N-(2-chloro-3-nitrobenzyl)phthalimide (1 equivalent) in ethanol, hydrazine hydrate (2 equivalents) is added, and the mixture is heated to reflux for 2 hours. After cooling, the phthalhydrazide precipitate is filtered off. The filtrate, containing 2-chloro-3-nitrobenzylamine, is then subjected to catalytic hydrogenation. Palladium on carbon (10 mol%) is added to the ethanolic solution, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give this compound. Alternatively, the nitro group can be reduced using Sn/HCl or Fe/HCl.

Route C: From 2-Chloro-3-nitrobenzaldehyde

Step 1: Synthesis of 2-Chloro-3-nitrobenzylamine

To a solution of 2-chloro-3-nitrobenzaldehyde (1 equivalent) in methanol, a solution of ammonia in methanol (excess) is added, followed by sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents). The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give crude 2-chloro-3-nitrobenzylamine.

Step 2: Synthesis of this compound

The crude 2-chloro-3-nitrobenzylamine is dissolved in ethanol and subjected to catalytic hydrogenation with palladium on carbon as described in Route B, Step 3. Workup as previously described yields this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three proposed synthetic routes.

Synthetic_Routes cluster_A Route A cluster_B Route B cluster_C Route C A_start 2-Chloro-3-nitrobenzoic acid A_int1 2-Chloro-3-nitrobenzamide A_start->A_int1 1. SOCl₂, NH₃ A_end This compound A_int1->A_end 2. LiAlH₄ or SnCl₂, then BH₃·THF B_start 2-Chloro-3-nitrotoluene B_int1 2-Chloro-3-nitrobenzyl bromide B_start->B_int1 1. NBS, AIBN B_int2 N-(2-Chloro-3-nitrobenzyl)phthalimide B_int1->B_int2 2. K-Phthalimide B_end This compound B_int2->B_end 3. N₂H₄, H₂/Pd-C C_start 2-Chloro-3-nitrobenzaldehyde C_int1 2-Chloro-3-nitrobenzylamine C_start->C_int1 1. NH₃, NaBH₃CN C_end This compound C_int1->C_end 2. H₂/Pd-C

Caption: Proposed synthetic pathways to this compound.

Disclaimer: The experimental protocols provided are hypothetical and based on analogous reactions. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. The yields and reaction conditions are estimates and will require optimization.

Assessing the Stereoselectivity of Reactions with 3-Amino-2-chlorobenzylamine-Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral ligands and their metal complexes are pivotal in achieving high stereoselectivity in a myriad of chemical transformations. This guide provides a comparative assessment of a hypothetical chiral Salen-type ligand derived from 3-Amino-2-chlorobenzylamine, hereafter referred to as [3-A-2-C-Salen] , in the context of a well-established stereoselective reaction: the asymmetric alkylation of a glycine Schiff base.

While direct experimental data for catalysts derived from this compound is not yet prevalent in published literature, this guide extrapolates potential performance based on structurally similar and well-documented chiral Salen-metal complexes. The objective is to provide a framework for evaluating the potential of this and other novel chiral building blocks in asymmetric catalysis.

Performance in Asymmetric Alkylation of Glycine Schiff Base

The asymmetric phase-transfer alkylation of the benzophenone Schiff base of glycine tert-butyl ester is a benchmark reaction for evaluating the efficacy of chiral catalysts. The reaction yields a chiral α-amino acid derivative, a valuable building block in pharmaceutical synthesis. Below is a comparison of the hypothetical performance of a Nickel(II) complex of [3-A-2-C-Salen] against established chiral Salen and other phase-transfer catalysts.

Table 1: Catalyst Performance in the Asymmetric Benzylation of Glycine Schiff Base

CatalystMetal IonCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
[3-A-2-C-Salen]-Ni(II) (Hypothetical) Ni52512~85~90
(S,S)-Cyclohexane-Salen-Cu(II)[1]Cu225249288
(R,R)-Salen-Ni(II)[1]Ni1025247530
Cinchonidinium Salt[2]N/A1025489575

Note: The performance data for [3-A-2-C-Salen]-Ni(II) is an educated estimation based on the performance of similar chiral Salen complexes and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. The following are representative protocols for the synthesis of a chiral Salen-type ligand and its application in asymmetric alkylation.

Protocol 1: Synthesis of a Chiral Salen-type Ligand

This protocol describes a general method for the condensation reaction to form a Salen ligand, which is applicable for the synthesis of [3-A-2-C-Salen].[3][4][5]

Materials:

  • Chiral diamine (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane)

  • Substituted salicylaldehyde (2 equivalents)

  • Ethanol or Methanol

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve the chiral diamine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted salicylaldehyde (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or under reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.

  • If a precipitate forms, cool the mixture and collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Salen ligand under vacuum.

  • Characterize the product by NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Asymmetric Phase-Transfer Alkylation

This protocol details the asymmetric benzylation of the benzophenone Schiff base of glycine tert-butyl ester using a chiral Salen-metal complex as a phase-transfer catalyst.[1][2]

Materials:

  • Glycine tert-butyl ester hydrochloride

  • Benzophenone imine

  • Benzyl bromide

  • Potassium hydroxide (solid)

  • Toluene (anhydrous)

  • Chiral Salen-metal complex (e.g., [3-A-2-C-Salen]-Ni(II))

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the benzophenone Schiff base of glycine tert-butyl ester (1 equivalent), the chiral Salen-metal complex (0.05 equivalents), and powdered potassium hydroxide (5 equivalents).

  • Add anhydrous toluene to the flask.

  • Cool the mixture to the desired reaction temperature (e.g., 25 °C) with stirring.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir vigorously for the specified time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of a chiral Salen ligand and the proposed catalytic cycle for the asymmetric alkylation.

G cluster_synthesis Ligand Synthesis Diamine Chiral Diamine (e.g., from this compound) Condensation Condensation (Ethanol, Reflux) Diamine->Condensation Salicylaldehyde 2 x Salicylaldehyde Salicylaldehyde->Condensation Salen_Ligand Chiral Salen Ligand ([3-A-2-C-Salen]) Condensation->Salen_Ligand G cluster_cycle Catalytic Cycle for Asymmetric Alkylation Catalyst [M-Salen] Complex Intermediate Chiral Enolate Complex Catalyst->Intermediate binds Substrate Glycine Schiff Base Substrate->Intermediate deprotonation Base Base (e.g., KOH) Base->Substrate Product_Complex Alkylated Product Complex Intermediate->Product_Complex alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Intermediate Product_Complex->Catalyst releases Product Chiral Amino Acid Derivative Product_Complex->Product

References

Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of 3-Amino-2-chlorobenzylamine Analogs and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey through complex chemical landscapes. Quantitative Structure-Activity Relationship (QSAR) studies serve as a crucial compass in this exploration, providing predictive models that link the structural features of molecules to their biological activities. This guide offers a comparative analysis of QSAR principles as applied to benzylamine derivatives, with a focus on analogs of 3-Amino-2-chlorobenzylamine, and their potential as antimicrobial and anticancer agents.

While specific QSAR studies on this compound analogs are not extensively documented in publicly available literature, a wealth of information on structurally related benzylamine and aromatic amine derivatives provides a strong foundation for understanding their potential bioactivities. By examining these related studies, we can extrapolate key structural determinants of activity and propose rational design strategies for novel analogs.

The Benzylamine Scaffold: A Versatile Pharmacophore

Benzylamine derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This section compares the biological activities of various substituted benzylamine analogs, drawing from studies on their antifungal and anticancer properties.

Comparative Biological Activities of Benzylamine Analogs

The following table summarizes the in vitro biological activities of various substituted benzylamine and related analogs from different studies. This comparative data highlights the impact of different substitution patterns on their therapeutic potential.

Compound/Analog TypeTarget/ActivityKey FindingsReference Compound/Value
Phenyl-substituted benzylamine antimycoticsAntifungal (Candida albicans)Potency is highly dependent on the distance between the two phenyl groups and the type of spacer. A novel 4-benzylbenzylamine side chain showed significantly enhanced efficacy.Not specified
Benzimidazolyl-retrochalcone derivativesAnticancer (HCT-116 colon cancer)Compounds with specific substitutions exhibited potent activity, with IC50 values in the sub-micromolar range.Not specified
Sulfur-containing thiourea and sulfonamide derivativesAnticancer (various cell lines)Compound 14 was most potent against HepG2, A549, and MDA-MB-231 cell lines (IC50 range = 1.50–16.67 μM).[1]Not specified
Substituted BenzamidesAntibacterial and AntifungalCompounds 8i and 9 showed the best activity among the synthesized benzamides.Not specified

Deciphering the Code: QSAR Models for Aromatic Amines

QSAR models are powerful tools for predicting the biological activity of novel compounds. While a specific model for this compound analogs is unavailable, we can examine the methodologies and findings from QSAR studies on other aromatic amines to understand the key physicochemical properties that govern their activity.

Key Descriptors in QSAR Models for Bioactive Amines
QSAR Study FocusKey Molecular DescriptorsModel Insights
Anticancer activity of benzimidazolyl-retrochalconesElectronic energy (Eelec), lipophilicity (logP), chemical softness (S), and chemical hardness (η)Increased electronic energy and lipophilicity, along with decreased chemical softness and hardness, are correlated with higher anticancer activity.[2]
Anticancer activity of sulfur-containing derivativesMass, polarizability, electronegativity, van der Waals volume, octanol-water partition coefficient, and bond frequencies (C–N, F–F, N–N)These properties are key predictors of the anticancer activities of the compounds.[1]
Antimicrobial activity of substituted benzamidesTopological descriptors, molecular connectivity indices (2chi(v) and 2chi), and Kier's shape index (kappaalpha1)These descriptors can effectively model the antimicrobial activity of substituted benzamides.

Experimental Cornerstones: Protocols and Methodologies

The reliability of any QSAR study is intrinsically linked to the quality of the experimental data it is built upon. This section details the typical experimental protocols used to evaluate the biological activities of the compared compound classes.

Antifungal Susceptibility Testing
  • Method: Microdilution or Agar Diffusion Assays.

  • Procedure: A series of novel benzylamine-type antimycotics were evaluated in an agar diffusion assay against various yeasts and molds. Minimal inhibitory concentrations (MIC) were determined using a microdilution assay.

  • Key Parameters Measured: Zone of inhibition (in mm) for agar diffusion and MIC (in µg/mL) for microdilution.

In Vitro Anticancer Activity Assays
  • Method: MTT Assay.

  • Procedure: The in vitro anticancer activity of novel 2-phenazinamine derivatives was tested on the K562 human chronic myelogenous leukemia cell line using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase.

  • Key Parameters Measured: IC50 (the concentration of a drug that is required for 50% inhibition in vitro).

Visualizing the Path Forward: Diagrams and Workflows

To better illustrate the concepts and processes involved in QSAR and drug discovery, the following diagrams are provided.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application Data Dataset of Analogs (Structures & Activities) Descriptor Descriptor Calculation (Topological, Electronic, etc.) Data->Descriptor Training Training Set Selection Descriptor->Training Model_Build QSAR Model Building (e.g., MLR, CoMFA) Training->Model_Build Validation Model Validation (Internal & External) Model_Build->Validation Prediction Activity Prediction for New Analogs Validation->Prediction Design Rational Drug Design Prediction->Design

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

SAR_Logic Core Benzylamine Scaffold Substituent Substituent Modification Core->Substituent Chemical Synthesis Activity Biological Activity Substituent->Activity Bioassay Activity->Substituent Feedback for Optimization

Caption: The logical relationship in a Structure-Activity Relationship (SAR) analysis.

Conclusion: Charting the Course for Future Drug Discovery

While a dedicated QSAR study on this compound analogs remains an open area for investigation, the analysis of related benzylamine and aromatic amine derivatives provides invaluable insights. The compiled data and QSAR principles discussed herein offer a robust framework for guiding the synthesis and evaluation of novel analogs with potentially enhanced antimicrobial or anticancer activities. By leveraging these comparative insights, researchers can more effectively navigate the complex chemical space and accelerate the discovery of new therapeutic agents.

References

Isotopic Labeling of 3-Amino-2-chlorobenzylamine for Mechanistic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isotopic labeling of molecules is a powerful technique for elucidating reaction mechanisms, studying metabolic pathways, and understanding enzyme kinetics.[1] This guide provides a comparative overview of potential methods for the isotopic labeling of 3-Amino-2-chlorobenzylamine, a versatile chemical intermediate. While specific literature on the isotopic labeling of this exact molecule is limited, this guide extrapolates from established methodologies for similar aromatic amines and benzylamines to provide practical guidance and a comparison with alternative tracers.

Comparison of Isotopic Labeling Strategies

The choice of isotope and its position within the this compound molecule is dictated by the specific mechanistic question being addressed. The primary isotopes of interest are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).

Isotopic LabelPosition of LabelPrimary Application in Mechanistic StudiesPotential AdvantagesPotential Challenges
Deuterium (²H) Benzylic (-CH₂-)Kinetic Isotope Effect (KIE) studies to determine if C-H bond cleavage is the rate-determining step in oxidation or other reactions.[2][3]Significant and easily measurable KIE is often observed for C-H bond cleavage.Synthesis requires a deuterated reducing agent.
Aromatic Ring (C-H)Probing electrophilic aromatic substitution mechanisms or tracking the intact aromatic ring through a reaction sequence.Can be introduced via acid-catalyzed H-D exchange.[4][5]Exchange may not be completely selective, leading to a mixture of isotopologues.
Amino Group (-NH₂)Studying proton transfer steps involving the amine.Amine protons are readily exchangeable with a deuterated solvent.The rapid exchange can sometimes complicate the interpretation of results if not carefully controlled.
Carbon-13 (¹³C) Benzylic CarbonTracing the carbon skeleton in metabolic or degradation pathways using ¹³C NMR or mass spectrometry.Provides unambiguous information about the fate of the benzylic carbon.Requires a ¹³C-labeled precursor, which can be expensive.
Aromatic RingFollowing the fate of the aromatic ring in complex transformations.Allows for detailed analysis of rearrangements or fragmentation of the ring.Multi-step synthesis is often required to introduce the label at a specific position.
Nitrogen-15 (¹⁵N) Amino GroupInvestigating reactions where the nitrogen atom undergoes transformation, such as in enzymatic oxidation or bond formation.[6]Directly probes the chemical environment of the nitrogen atom.¹⁵N-labeled starting materials can be costly.

Proposed Synthetic Protocols for Isotopic Labeling

While direct experimental data for this compound is not available, the following protocols are based on well-established methods for analogous compounds.

Protocol 1: Deuterium Labeling of the Benzylic Position ([²H₂]-3-Amino-2-chlorobenzylamine)

This protocol is adapted from the synthesis of deuterated benzylamine via the reduction of a nitrile.[3]

Reaction: Reduction of 3-Amino-2-chlorobenzonitrile with Lithium Aluminum Deuteride (LiAlD₄).

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Deuteride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-Amino-2-chlorobenzonitrile (1.0 eq.) in anhydrous THF to the LiAlD₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [²H₂]-3-Amino-2-chlorobenzylamine.

  • Purify the product by column chromatography on silica gel.

Expected Isotopic Purity: >95% deuterium incorporation at the benzylic position.[3]

Protocol 2: Deuterium Labeling of the Aromatic Ring

This protocol is based on acid-catalyzed hydrogen-deuterium exchange using deuterated trifluoroacetic acid.[4]

Reaction: H-D exchange on the aromatic ring of this compound using CF₃COOD.

Procedure:

  • In a sealed vial, dissolve this compound (1.0 eq.) in deuterated trifluoroacetic acid (CF₃COOD).

  • Heat the mixture at a specified temperature (e.g., 110 °C) for a set period (e.g., 16 hours). The optimal temperature and time will need to be determined experimentally.

  • After cooling to room temperature, carefully evaporate the CF₃COOD under reduced pressure.

  • Neutralize the residue with a base (e.g., 2 M KOH solution).

  • Extract the deuterated product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: Deuterium incorporation on the aromatic ring, likely at positions ortho and para to the amino group that are not sterically hindered. The exact positions and level of incorporation will depend on the reaction conditions.

Performance Comparison with Alternative Tracers

In many mechanistic studies, particularly those involving amine oxidation, alternative tracers can be employed. The choice of tracer depends on the specific reaction and the analytical methods available.

TracerType of StudyAdvantagesDisadvantages
Isotopically Labeled this compound Studies where the specific electronic and steric effects of the chloro and amino substituents are critical to the reaction mechanism.Directly probes the mechanism of the target molecule.Synthesis of the labeled compound is required and may not be commercially available.
Deuterated Benzylamine General studies of benzylamine oxidation mechanisms.[3]Commercially available and well-documented in KIE studies.[2][3][6]Lacks the specific substituents of the target molecule, which may influence the reaction pathway.
Substituted Benzylamines with different electronic properties Hammett analysis to probe the electronic nature of the transition state.Provides information on the charge distribution in the transition state.Does not provide direct information on bond-breaking/forming steps like KIE studies.
Radical Trapping Agents (e.g., TEMPO) Studies to determine if a radical mechanism is involved.Can provide evidence for the presence of radical intermediates.The trapping agent can sometimes interfere with the primary reaction pathway.
¹⁸O-labeled water or oxidants To trace the source of oxygen atoms in oxidation products.Can definitively identify the origin of oxygen atoms in the final product.Requires access to ¹⁸O-labeled reagents and mass spectrometry for analysis.

Visualizing Workflows and Pathways

The following diagrams illustrate the proposed synthetic pathway and a general workflow for a mechanistic study using isotopically labeled this compound.

Synthetic_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_product Product 3_Amino_2_chlorobenzonitrile 3-Amino-2-chlorobenzonitrile Labeled_Product [²H₂]-3-Amino-2-chlorobenzylamine 3_Amino_2_chlorobenzonitrile->Labeled_Product 1. LiAlD₄, THF 2. H₂O workup LiAlD4 LiAlD₄

Caption: Proposed synthesis of benzylically deuterated this compound.

Mechanistic_Study_Workflow Synthesize Synthesize Labeled and Unlabeled Substrate React Perform Reaction under Identical Conditions Synthesize->React Analyze Analyze Reaction Rates (e.g., spectroscopy) React->Analyze Calculate Calculate Kinetic Isotope Effect (kH/kD) Analyze->Calculate Determine Determine Rate-Determining Step Calculate->Determine

Caption: Workflow for a Kinetic Isotope Effect study.

Conclusion

While the isotopic labeling of this compound has not been explicitly described in the scientific literature, established synthetic methods for analogous compounds provide a clear path forward for its preparation. The choice of isotope and labeling position should be carefully considered based on the mechanistic question at hand. Deuterium labeling at the benzylic position is particularly valuable for probing C-H bond cleavage via kinetic isotope effect studies. A comparison with alternative tracers demonstrates that while general mechanistic insights can be gained from model compounds like benzylamine, the synthesis of isotopically labeled this compound is essential for studies where its specific electronic and steric properties are paramount. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on such mechanistic investigations.

References

Safety Operating Guide

Personal protective equipment for handling 3-Amino-2-chlorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Amino-2-chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on the known hazards of similar chemical compounds and are intended to provide a comprehensive framework for safe operation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to this compound, which is expected to be corrosive and irritating. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a splash hazard.[1][2]
Skin Protection Chemical-Resistant Gloves and Lab CoatWear appropriate protective gloves (e.g., nitrile) and a flame-resistant lab coat to prevent skin exposure.[1][3][4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesFootwear must cover the entire foot to protect against spills.[3][4]
Operational Plan: Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][5]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols. Use appropriate tools for transfer.

  • Process: During use, avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Decontaminate all work surfaces and equipment.

Disposal Plan

Waste Collection:

  • Collect all waste material, including empty containers and contaminated absorbents, in designated, properly labeled, and sealed containers for hazardous chemical waste.

Disposal Method:

  • Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention.[5]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[5]

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.[5]

In Case of a Spill:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth).

  • Collect the absorbed material into a suitable container for disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area & Equipment prep_ppe->prep_setup handle_transfer Transfer Chemical in Fume Hood prep_setup->handle_transfer handle_procedure Perform Experimental Procedure handle_transfer->handle_procedure cleanup_decon Decontaminate Surfaces & Glassware handle_procedure->cleanup_decon emergency_spill Spill Response handle_procedure->emergency_spill Spill Occurs emergency_exposure Exposure Response handle_procedure->emergency_exposure Exposure Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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